3-(4-Methoxyphenyl)isoxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-13-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVBMOWWQXBIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485741 | |
| Record name | 3-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61428-20-4 | |
| Record name | 3-(4-Methoxyphenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90485741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, established synthetic routes, detailed characterization methodologies, and explore its potential applications in drug discovery, grounded in the broader context of the pharmacological importance of the isoxazole scaffold.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, bestowing upon molecules a favorable combination of metabolic stability, lipophilicity, and hydrogen bonding capability.[1] The isoxazole ring is a key pharmacophore in a range of FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The versatility of the isoxazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. This compound serves as a valuable building block and a subject of interest in its own right within this important class of compounds.
Core Properties of this compound
CAS Number: 61428-20-4
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex, ChemScene |
| Molecular Weight | 175.18 g/mol | Chem-Impex, Sigma-Aldrich |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 46-53 °C | Chem-Impex |
| Storage | Store at 0-8°C, sealed in a dry environment | Chem-Impex, ChemScene |
Computational Data
| Property | Value | Source(s) |
| SMILES | COc1ccc(cc1)-c2ccon2 | Sigma-Aldrich |
| InChI Key | CWVBMOWWQXBIBL-UHFFFAOYSA-N | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 35.26 Ų | ChemScene |
| logP | 2.35 | ChemScene |
Synthesis of this compound
The synthesis of 3,5-disubstituted isoxazoles is well-established, with two primary and highly effective strategies: the cyclization of a chalcone precursor and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Method 1: Synthesis via Chalcone Intermediate
This is a robust and widely used method for preparing isoxazoles. The general workflow involves the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde to form a chalcone, which is then cyclized with hydroxylamine.
Experimental Protocol: Synthesis of this compound from 4-Methoxyacetophenone
Causality: This protocol is adapted from established procedures for similar isoxazole derivatives. The initial Claisen-Schmidt condensation creates the α,β-unsaturated ketone backbone. The subsequent reaction with hydroxylamine hydrochloride proceeds via the formation of an oxime, which then undergoes intramolecular cyclization with the elimination of water to form the stable aromatic isoxazole ring. The use of a base like sodium hydroxide is crucial for the cyclization step.
Step 1: Synthesis of (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and an appropriate benzaldehyde derivative (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours until a precipitate forms.
-
Collect the chalcone precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol can be performed for further purification.
Step 2: Cyclization to this compound
-
To a solution of the synthesized chalcone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5-2 equivalents).
-
Add a base, such as pyridine or aqueous sodium hydroxide, to the mixture and reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture).
Method 2: 1,3-Dipolar Cycloaddition
This elegant and often regioselective method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of 4-methoxybenzonitrile oxide with acetylene or a synthetic equivalent.
Conceptual Workflow: 1,3-Dipolar Cycloaddition
Causality: This reaction is a powerful tool for constructing five-membered heterocycles. The nitrile oxide, typically generated in situ from an oxime or hydroximoyl chloride, acts as the 1,3-dipole. It reacts with a dipolarophile (the alkyne) in a concerted [3+2] cycloaddition manner to form the isoxazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Step 1: In situ Generation of 4-Methoxybenzonitrile Oxide
-
Start with 4-methoxybenzaldoxime.
-
Treat the oxime with an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane or chloroform. This generates the reactive 4-methoxybenzonitrile oxide in situ.
Step 2: Cycloaddition with an Alkyne
-
Introduce acetylene gas or a protected acetylene equivalent to the reaction mixture containing the freshly generated nitrile oxide.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove inorganic byproducts.
-
Purify the resulting this compound by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Based on data from closely related analogues, the following spectral characteristics are expected.[1][3]
¹H NMR Spectroscopy
-
Aromatic Protons (methoxyphenyl group): Two doublets are expected in the aromatic region (δ 6.9-7.8 ppm). The protons ortho to the methoxy group will appear more upfield due to its electron-donating nature, while the protons ortho to the isoxazole ring will be more downfield.
-
Isoxazole Proton: A singlet for the C4-H of the isoxazole ring is anticipated, typically appearing in the range of δ 6.5-7.0 ppm.
-
Methoxy Protons: A sharp singlet integrating to three protons will be observed around δ 3.8 ppm.
¹³C NMR Spectroscopy
-
Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are expected to resonate at approximately δ 160-170 ppm, while the C4 carbon will appear further upfield, around δ 95-105 ppm.
-
Aromatic Carbons: The carbons of the methoxyphenyl ring will appear in the typical aromatic region (δ 114-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most downfield in this group.
-
Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately δ 55 ppm.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2950, ~2840 | Aliphatic C-H stretch (methoxy group) |
| ~1610 | C=N stretch (isoxazole ring) |
| ~1500-1600 | C=C aromatic ring stretches |
| ~1250, ~1030 | C-O stretch (ether) |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M+) corresponding to the molecular weight of 175.18 g/mol .
Biological Activity and Therapeutic Potential
While specific in vitro and in vivo studies on this compound are not extensively reported in readily available literature, the broader class of methoxyphenyl-substituted isoxazoles has demonstrated significant pharmacological activities.
-
Anti-inflammatory Activity: Many isoxazole derivatives are known to exhibit anti-inflammatory properties. The presence of a methoxy group on the phenyl ring has been shown in some studies to contribute to this activity.[4] The mechanism often involves the inhibition of inflammatory mediators.
-
Anticancer Activity: The isoxazole scaffold is present in numerous compounds investigated for their anticancer effects.[5][6] Studies on related compounds have shown that they can induce apoptosis and arrest the cell cycle in various cancer cell lines.[2][7] For instance, some 3,5-diaryl-4,5-dihydroisoxazole derivatives have shown promising antiproliferative effects against leukemia cells.[2]
-
Antimicrobial and Other Activities: The isoxazole nucleus is a versatile pharmacophore, and its derivatives have been explored for a wide array of other therapeutic applications, including as antimicrobial and antiviral agents.[1]
Future Directions for Research:
Given the established biological relevance of the isoxazole and methoxyphenyl motifs, this compound represents a valuable lead compound for further investigation. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines.
-
Anti-inflammatory assays: Investigating its potential to inhibit key inflammatory enzymes and pathways.
-
Structure-Activity Relationship (SAR) studies: Synthesizing analogues with modifications to both the phenyl and isoxazole rings to optimize biological activity.
Safety and Handling
Based on available safety data for this and similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound is a synthetically accessible heterocyclic compound with a strong foundation for potential applications in drug discovery. Its straightforward synthesis from readily available starting materials, combined with the known pharmacological importance of the isoxazole scaffold, makes it an attractive target for further research. This guide provides the essential technical information for scientists to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
References
- Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Supporting Information for a scientific article on the synthesis of isoxazole deriv
- Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. 2023.
- PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-.
- Anti-inflammatory evaluation of isoxazole deriv
- Anticancer Activity of Novel Amide Methoxyphenyl Derivatives.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2021.
- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports. 2016.
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- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. 2019.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. International Journal of Pharmaceutical and Bio-Medical Science. 2023.
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- Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines. Journal of Heterocyclic Chemistry. 1970.
- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine. 1997.
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. 2023.
- Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica. 2012.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2020.
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Physicochemical properties of 3-(4-Methoxyphenyl)isoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methoxyphenyl)isoxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 61428-20-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, the isoxazole ring imparts a unique combination of electronic and steric properties that are advantageous for the design of novel therapeutic agents and functional materials.[1] This document details the compound's structural characteristics, spectroscopic profile, and key physicochemical parameters relevant to drug development professionals, including solubility, lipophilicity, and synthetic accessibility. By integrating established analytical methodologies with insights into their practical application, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of isoxazole-based compounds.
Chemical Identity and Structural Elucidation
This compound is an aromatic heterocyclic compound featuring a central five-membered isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position. The isoxazole core is a notable pharmacophore, present in a range of biologically active molecules.[2]
| Identifier | Value | Source |
| IUPAC Name | 3-(4-methoxyphenyl)-1,2-oxazole | - |
| CAS Number | 61428-20-4 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1][3] |
| Molecular Weight | 175.19 g/mol | [1][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=NO2 | [3] |
| InChI Key | CWVBMOWWQXBIBL-UHFFFAOYSA-N | [3] |
Molecular Structure
The molecular structure consists of two key moieties: the planar isoxazole ring and the 4-methoxyphenyl group. The linkage between these two rings allows for rotational freedom, influencing the molecule's overall conformation.
Caption: 2D structure of this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental work on closely related analogues, other values are from commercial sources or computational models and should be confirmed experimentally.
| Property | Value | Method/Source |
| Appearance | White to off-white crystalline powder | Commercial Supplier[1] |
| Melting Point | 46-53 °C | Commercial Supplier[1] |
| Boiling Point | Not experimentally determined | - |
| Topological Polar Surface Area (TPSA) | 35.26 Ų | Computational[5] |
| Computed logP (cLogP) | 2.35 | Computational[5] |
| Hydrogen Bond Donors | 0 | Computational[5] |
| Hydrogen Bond Acceptors | 3 | Computational[5] |
| Rotatable Bonds | 2 | Computational[5] |
Spectroscopic Profile
Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is sparse, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole, and methoxy protons. Based on data for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the methoxy protons (–OCH₃) should appear as a sharp singlet around 3.85 ppm.[6] The protons on the 4-methoxyphenyl ring will likely present as two doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a para-substituted benzene ring. The isoxazole ring protons will also appear in the aromatic region, with their exact shifts influenced by the electronic environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key expected signals include the methoxy carbon at approximately 55.2 ppm.[6] The aromatic carbons of the phenyl ring are expected between 114 and 160 ppm. The carbons of the isoxazole ring are anticipated to be in a similar range, with the carbon attached to the oxygen (C5) being the most downfield. For the related compound, [this compound-5-yl]-methanol, the isoxazole carbons attached to the phenyl ring and the methylene group were observed at 159.89 and 160.93 ppm, respectively.[7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks for the related 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole include:[8]
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
~2840-2960 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~1607 cm⁻¹: C=N stretching of the isoxazole ring.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
~1240-1290 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether.
-
~1030-1170 cm⁻¹: Symmetric C-O-C stretching and isoxazole ring vibrations.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 175.19.
Solubility, Lipophilicity, and Ionization
Solubility Profile
While quantitative experimental solubility data for this compound is not widely published, its structural features suggest it is a sparingly soluble compound in aqueous media and more soluble in organic solvents. The methoxy group can enhance solubility to some extent.[1] For drug development purposes, solubility would need to be experimentally determined in pharmaceutically relevant solvents and buffer systems.
Lipophilicity (logP)
The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A computationally derived logP value for this compound is 2.35, indicating a moderate degree of lipophilicity.[5] This value suggests that the molecule is likely to have good membrane permeability, a desirable characteristic for orally administered drugs.
Ionization Constant (pKa)
Synthesis and Purification
The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[2]
General Synthetic Pathway
A plausible synthetic route to this compound involves the Claisen-Schmidt condensation of 4-methoxyacetophenone with a suitable aldehyde to form a chalcone, followed by cyclization with hydroxylamine hydrochloride in the presence of a base.
Caption: Generalized synthetic workflow for this compound.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of this compound.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into or out of a sample as a function of temperature or time.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)
Rationale: The shake-flask method is the gold standard for determining the solubility of a compound in a given solvent. It ensures that an equilibrium between the dissolved and undissolved solute is reached.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or relevant buffer) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Caption: Workflow for Solubility Determination.
Applications and Future Directions
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The isoxazole scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The specific substitution pattern of this compound makes it a candidate for further chemical modification to explore its structure-activity relationships in various biological assays.
Conclusion
This compound is a heterocyclic compound with physicochemical properties that make it an attractive scaffold for drug discovery and materials science. Its moderate lipophilicity and structural planarity are favorable for biological activity. This guide has provided a detailed overview of its known properties and outlined standardized methods for its further characterization. The continued investigation of this and related isoxazole derivatives is a promising avenue for the development of novel chemical entities.
References
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- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
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- IUCr. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3).
- Solubility of Things. Methoxyphenylpiperidinium isoxazole chloride.
- Beilstein Journals. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- MDPI. (2021). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules.
- Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
- PubMed Central. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry.
- Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
- Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale.
- PubMed Central. (2015). Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. Acta Crystallographica Section E: Crystallographic Communications.
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- Chemical Review and Letters. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters.
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Spectral Characterization of 3-(4-Methoxyphenyl)isoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectral data. 3-(4-Methoxyphenyl)isoxazole consists of a central isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This ring is substituted at the 3-position with a 4-methoxyphenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and stereochemistry of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key resonances can be predicted based on the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | Singlet | 1H | H-5 (isoxazole) | The proton at the 5-position of the isoxazole ring is expected to be the most deshielded proton of the heterocyclic ring due to the electronegativity of the adjacent oxygen and nitrogen atoms. |
| ~7.8 | Doublet | 2H | H-2', H-6' (phenyl) | These protons are ortho to the isoxazole ring and will be deshielded. They will appear as a doublet due to coupling with the protons at the 3' and 5' positions. |
| ~7.0 | Doublet | 2H | H-3', H-5' (phenyl) | These protons are ortho to the electron-donating methoxy group and will be more shielded than the H-2'/H-6' protons. They will appear as a doublet due to coupling with the H-2'/H-6' protons. |
| ~6.6 | Singlet | 1H | H-4 (isoxazole) | The proton at the 4-position of the isoxazole ring is typically found in this region. |
| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and will appear as a characteristic singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-5 (isoxazole) | The carbon atom flanked by the ring oxygen and nitrogen is expected to be significantly deshielded. |
| ~162 | C-3 (isoxazole) | The carbon atom attached to the phenyl ring and the ring nitrogen will also be deshielded. |
| ~161 | C-4' (phenyl) | The carbon atom bearing the electron-donating methoxy group will be deshielded. |
| ~128 | C-2', C-6' (phenyl) | The carbon atoms ortho to the isoxazole ring. |
| ~122 | C-1' (phenyl) | The ipso-carbon attached to the isoxazole ring. |
| ~114 | C-3', C-5' (phenyl) | The carbon atoms ortho to the methoxy group will be shielded by its electron-donating effect. |
| ~101 | C-4 (isoxazole) | The carbon atom at the 4-position of the isoxazole ring. |
| ~55 | -OCH₃ | The carbon of the methoxy group is typically found in this region. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1610, ~1500, ~1450 | Strong to Medium | C=C and C=N stretching (aromatic and isoxazole rings) |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |
| 900-690 | Strong | Out-of-plane C-H bending (aromatic) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
Predicted Mass Spectrum
For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol .
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 175.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragments are outlined below.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 135 | [M - CH₂O]⁺ |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for volatile and thermally stable compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a novel compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and mass spectral data for this compound. By combining knowledge of fundamental spectroscopic principles with data from analogous structures, a comprehensive and scientifically rigorous characterization can be achieved. The presented protocols and workflow serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently elucidate and confirm the structures of novel compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem, National Center for Biotechnology Information. (n.d.). This compound.
An In-depth Technical Guide to the Crystal Structure of 3-(4-Methoxyphenyl)isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and rationally designing novel therapeutic agents. This guide provides a comprehensive technical overview of the crystal structure of 3-(4-methoxyphenyl)isoxazole derivatives, a class of compounds of significant interest. We will delve into the synthesis and crystallization of these molecules, the principles and practice of single-crystal X-ray diffraction for their structural elucidation, and a detailed analysis of their key structural features, including intermolecular interactions. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug discovery.
Introduction: The Significance of this compound Derivatives in Drug Discovery
Isoxazole-containing compounds are prevalent in a multitude of clinically used drugs and biologically active molecules. Their utility stems from the isoxazole ring's ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The this compound core, in particular, combines the electron-rich methoxyphenyl group with the isoxazole heterocycle, creating a unique electronic and steric profile that has been exploited in the development of agents with antimicrobial, anti-inflammatory, and anticancer properties.
The solid-state conformation and packing of these molecules, which are revealed through crystal structure analysis, are paramount for understanding their physicochemical properties, such as solubility and stability, and for providing insights into their binding modes with target proteins. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this high-resolution structural data.[1]
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted chalcone with hydroxylamine, leading to the formation of the isoxazole ring.
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol outlines a general procedure for the synthesis of a 5-substituted-3-(4-methoxyphenyl)isoxazole.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add an appropriate substituted benzaldehyde (1 equivalent).
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to the Isoxazole
-
Dissolve the purified chalcone (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base, such as sodium acetate or pyridine, to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[2]
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. Slow crystallization is key to forming well-ordered crystals suitable for diffraction.
Protocol for Crystallization:
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Unveiling the Three-Dimensional Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.[1]
The Workflow of a Single-Crystal XRD Experiment
The process of determining a crystal structure using single-crystal XRD can be broken down into several key stages.
Comparative Structural Analysis of this compound Derivatives
The substitution pattern on the isoxazole and phenyl rings can significantly influence the molecular conformation and crystal packing of this compound derivatives. A comparative analysis of the crystallographic data of various derivatives can reveal important structure-property relationships.
| Derivative | Dihedral Angle (Isoxazole-Phenyl) (°) | Key Intermolecular Interactions |
| 5-amino-3-(4-methoxyphenyl)isoxazole [3] | 7.30 (13) | N-H···N hydrogen bonds |
| 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole [4] | 25.0 (1) | C-H···π interactions |
| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole [5] | 17.1 (1) | C-H···π interactions |
Note: The table presents data for related isoxazole derivatives to illustrate the impact of substitution on molecular conformation.
Computational Chemistry as a Complementary Tool
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly used in conjunction with experimental crystallographic data. DFT calculations can be employed to optimize the molecular geometry and predict various molecular properties, providing a theoretical framework for understanding the experimental structure. Molecular docking studies can then use the experimentally determined conformation to predict the binding mode of the molecule with its biological target, offering valuable insights for drug design.
Conclusion: From Crystal Structure to Drug Design
The crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery and development. A thorough understanding of the three-dimensional arrangement of these molecules and their intermolecular interactions is crucial for optimizing their pharmacological activity, improving their physicochemical properties, and designing the next generation of isoxazole-based therapeutics. This guide has provided a comprehensive overview of the key aspects of the crystal structure analysis of this important class of compounds, from their synthesis and crystallization to the detailed interpretation of their solid-state architecture.
References
- Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
- MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. [Link]
- University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]
- National Institutes of Health (NIH). (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]
- Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]
- ResearchGate. (2006). 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
- CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
- PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]
- Oriental Journal of Chemistry. (2022).
- University of Barcelona. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
- ResearchGate. (2014). Crystal Structure of 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One. [Link]
- CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
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- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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A Technical Guide to 3-Aryl Isoxazole Compounds in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry.[1][2] When substituted with an aryl group at the 3-position, the resulting 3-aryl isoxazole moiety exhibits a remarkable breadth of biological activities, establishing it as a "privileged structure" in drug design.[3] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse pharmacological applications of 3-aryl isoxazole compounds. We will dissect key synthetic methodologies, elucidate structure-activity relationships (SAR), and present detailed protocols and case studies, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.
The Strategic Importance of the 3-Aryl Isoxazole Core
The isoxazole ring is an aromatic, electron-rich heterocycle.[4] Its unique electronic and structural features—including its ability to act as a hydrogen bond acceptor via its nitrogen and oxygen atoms and engage in π-π stacking—make it a versatile pharmacophore for interacting with a wide range of biological targets.[5][6] The addition of an aryl group at the C-3 position significantly expands this chemical space, allowing for fine-tuning of a compound's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
This scaffold is a key component in numerous clinically significant drugs, demonstrating its therapeutic value.[7] Notable examples include:
-
Leflunomide: An antirheumatic agent used in the treatment of autoimmune diseases.[2][3][8]
-
Valdecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, highlighting the scaffold's role in developing anti-inflammatory agents.[1][2][3]
-
Acivicin: An anticancer agent, showcasing the moiety's utility in oncology.[4]
The proven success and continued exploration of this chemical class underscore its importance in modern pharmaceutical research.[9][10]
Foundational Synthetic Strategies
The construction of the 3-aryl isoxazole ring can be achieved through several robust synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
1,3-Dipolar Cycloaddition: The Cornerstone Approach
The most prevalent and versatile method for synthesizing 3-aryl isoxazoles is the [3+2] cycloaddition reaction between an alkyne and an in situ-generated aryl nitrile oxide.[5][11] This reaction is a cornerstone of isoxazole synthesis due to its high regioselectivity and broad substrate scope.
Causality Behind the Method: The reaction's efficiency stems from the favorable frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the 1,3-dipole (nitrile oxide).
Workflow for Nitrile Oxide Cycloaddition:
Caption: General workflow for 1,3-dipolar cycloaddition synthesis of 3-aryl isoxazoles.
Recent advancements have introduced greener and more efficient protocols, including the use of ultrasound irradiation to accelerate reaction times and improve yields, often in aqueous media.[12] Mechanochemical approaches using ball-milling have also been developed to provide solvent-free synthetic routes.[5]
Condensation with Hydroxylamine
Another classical and reliable method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with hydroxylamine.[11] This condensation reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.
Causality Behind the Method: The reaction is driven by the nucleophilicity of the hydroxylamine nitrogen and the electrophilicity of the carbonyl carbons. The subsequent cyclization is entropically favored, leading to the stable five-membered aromatic ring. This method is particularly useful for synthesizing isoxazoles with specific substitution at the C-5 position.
Pharmacological Significance and Diverse Biological Activities
The 3-aryl isoxazole scaffold has been successfully integrated into compounds targeting a wide spectrum of diseases, demonstrating its versatility as a pharmacophore.[2][3][9]
| Biological Activity | Target/Mechanism of Action | Representative Compound Classes |
| Anticancer | Kinase Inhibition (e.g., TNIK), Tubulin Polymerization Inhibition, HSP90 Inhibition, Apoptosis Induction.[13][14][15] | Isoxazole-carboxamides, 3,5-diarylisoxazoles.[3] |
| Anti-inflammatory | Selective COX-2 Inhibition, IL-8 Receptor Antagonism.[1][8][[“]] | Diaryl-isoxazoles (e.g., Valdecoxib). |
| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., Serine Acetyltransferase), disruption of cell wall synthesis.[15] | Isoxazole-sulfonamides, quinoline-isoxazole hybrids.[10][12] |
| Neuroprotective | Agonism of Nicotinic Acetylcholine Receptors (nAChRs), modulation of AMPA receptors.[1][8] | Various substituted 3-aryl isoxazoles. |
| Immunosuppressive | Inhibition of T-cell proliferation (e.g., via DHODH inhibition).[8] | Leflunomide and its analogues. |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-aryl isoxazole core has generated crucial insights into the structural requirements for specific biological activities.
-
The 3-Aryl Ring (A-Ring): This ring is a primary site for modification. Substituents on this ring can profoundly influence activity. For example, in some anticancer series, electron-withdrawing groups like trifluoromethyl (-CF3) or halogens at the para-position of the phenyl ring enhance cytotoxicity.[7] In antiviral compounds, the position of fluoride substitution on the aryl ring can significantly alter potency.[17]
-
The 5-Position Substituent (B-Ring): The group at the C-5 position is critical for modulating selectivity and pharmacokinetic properties. For antibacterial activity, the presence of methoxy, dimethylamino, or bromine groups on a C-5 phenyl ring has been shown to enhance potency.[2][3]
-
The Isoxazole Core: While less frequently modified, the core itself is essential. Its electronic properties and ability to position the A and B rings in a specific spatial orientation are fundamental to receptor binding. The isoxazole can act as a stable linker, but its N-O bond can also be a site for metabolic cleavage, a property that can be exploited in prodrug design.[11]
Logical Flow of SAR-driven Drug Design:
Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide validated, step-by-step methodologies for the synthesis and characterization of a representative 3-aryl isoxazole.
Protocol 5.1: Synthesis of 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole
This protocol is adapted from a known procedure for synthesizing isoxazole-based antiviral agents and exemplifies the condensation approach.[17]
Step 1: Chalcone Formation
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water and then cold ethanol to yield the intermediate chalcone, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.
-
Dry the product under vacuum. Causality: The Claisen-Schmidt condensation is base-catalyzed; NaOH deprotonates the methyl ketone, forming an enolate that attacks the aldehyde.
Step 2: Isoxazole Ring Formation (Cyclization)
-
Suspend the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add sodium acetate (2.0 eq) to the mixture, followed by glacial acetic acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole. Causality: The reaction of the α,β-unsaturated ketone with hydroxylamine, followed by acid-catalyzed cyclization and dehydration, forms the stable aromatic isoxazole ring.
Protocol 5.2: Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the C-4 of the isoxazole ring typically appears as a distinct singlet in the aromatic region, often between δ 6.0-7.0 ppm.[18] Protons on the 3-aryl and 5-substituent rings will resonate in their expected aromatic regions (typically δ 7.0-8.5 ppm) with characteristic splitting patterns.
-
¹³C NMR: The carbons of the isoxazole ring have characteristic shifts, generally with C3 and C5 appearing downfield (>150 ppm) and C4 appearing more upfield (~100-115 ppm).[19]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight of the synthesized compound by observing the [M+H]⁺ or [M+Na]⁺ ion peak.[19]
Future Perspectives
The 3-aryl isoxazole scaffold remains a highly fertile ground for therapeutic innovation.[9][10] Emerging trends focus on the development of multi-targeted agents, where a single isoxazole-based molecule is designed to interact with multiple pathological targets, potentially offering enhanced efficacy for complex diseases like cancer.[4][9] Furthermore, the application of advanced synthetic techniques, such as C-H activation and transition metal-catalyzed cross-coupling, is enabling more direct and efficient functionalization of the isoxazole core, opening new avenues for creating novel and complex chemical entities.[4][20] As our understanding of disease biology deepens, the rational design of 3-aryl isoxazole derivatives will continue to yield next-generation therapeutics to address unmet medical needs.[9][10]
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon request.
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An In-Depth Technical Guide to the Core Reaction Mechanisms of Isoxazole Formation
Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in a wide array of therapeutic agents, from antibiotics like sulfamethoxazole to anti-inflammatory drugs such as valdecoxib.[1][2][3] For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how this critical moiety is constructed is not merely academic—it is fundamental to the rational design and efficient synthesis of novel chemical entities.
This guide provides an in-depth exploration of the two primary, field-proven strategies for isoxazole ring synthesis: the elegant [3+2] cycloaddition of nitrile oxides with alkynes and the classical condensation of 1,3-dicarbonyl compounds with hydroxylamine. Moving beyond a simple recitation of steps, we will dissect the causality behind these transformations, grounding our discussion in authoritative mechanistic principles and providing actionable, self-validating experimental protocols.
Part 1: The Pericyclic Pathway: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole core.[4][5][6] This reaction involves the seamless union of a 4π-electron component, the nitrile oxide (a 1,3-dipole), with a 2π-electron component, typically an alkyne (the dipolarophile), to form the stable, aromatic isoxazole ring.[7][8][9] The reaction proceeds through a concerted, pericyclic mechanism, ensuring a high degree of stereospecificity and predictable outcomes.[4][5]
The Core Mechanism: A Concerted [3+2] Union
The fundamental event is a [π4s + π2s] cycloaddition. The nitrile oxide dipole and the alkyne dipolarophile approach each other in parallel planes, allowing for the simultaneous formation of two new sigma bonds through a single, high-energy transition state. This concerted nature obviates the need for discrete ionic or radical intermediates, often leading to clean reactions with high yields.[4][5]
The central challenge of this methodology lies not in the cycloaddition itself, but in the handling of the nitrile oxide, which is often unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[2] Consequently, the most robust protocols rely on the in situ generation of the nitrile oxide from a stable precursor, which then immediately reacts with the alkyne present in the reaction mixture.
Causality in Action: In Situ Generation of the Nitrile Oxide Dipole
The choice of nitrile oxide precursor is a critical experimental decision, dictated by substrate compatibility and desired reaction conditions. The three most prevalent and reliable methods are:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl chloride. Subsequent elimination of HCl with a non-nucleophilic base (e.g., triethylamine) generates the nitrile oxide.[2][10] This is a highly reliable method, though it requires a two-step sequence.
-
Oxidation of Aldoximes: A more direct route involves the direct oxidation of a readily available aldoxime. This approach is favored for its operational simplicity. A range of oxidants can be employed, with hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or (diacetoxyiodo)benzene (PIDA), and Oxone® being particularly effective under mild conditions.[7][10][11][12]
-
Dehydration of Primary Nitroalkanes: Treatment of primary nitroalkanes with dehydrating agents, such as phenyl isocyanate in the presence of triethylamine, provides another effective route to nitrile oxides.[10]
Visualizing the Cycloaddition Mechanism
The following diagram illustrates the complete workflow, from the common in situ generation of a nitrile oxide via aldoxime oxidation to the final concerted cycloaddition with an alkyne.
Caption: Mechanism of Isoxazole formation via 1,3-Dipolar Cycloaddition.
Controlling Regioselectivity: The Decisive Factor
For terminal alkynes, the cycloaddition can theoretically yield two regioisomers: the 3,5-disubstituted or the 3,4-disubstituted isoxazole. In most thermal, uncatalyzed reactions, the formation of the 3,5-disubstituted isomer is overwhelmingly favored.[13][14] This selectivity is governed by a combination of steric and electronic factors, best explained by Frontier Molecular Orbital (FMO) theory.[15]
-
FMO Control: The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne). The orbital coefficients are largest on the oxygen of the nitrile oxide's HOMO and the terminal carbon of the alkyne's LUMO, leading to a preferential bond formation that results in the 3,5-isomer.[15]
-
Catalyst-Controlled Reversal: Remarkably, this inherent regioselectivity can be completely reversed using specific catalysts. For instance, ruthenium catalysts can alter the polarity of the nitrile oxide, favoring the formation of 4-substituted or 3,4-disubstituted isoxazoles.[14][16] This provides a powerful synthetic lever to access alternative substitution patterns.
Field-Proven Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes the synthesis of 3-(4-methoxyphenyl)-5-phenylisoxazole, adapted from literature procedures utilizing a hypervalent iodine oxidant.[11]
Objective: To synthesize a 3,5-disubstituted isoxazole via a one-pot, in situ nitrile oxide generation and subsequent 1,3-dipolar cycloaddition.
Materials:
-
4-methoxybenzaldehyde oxime (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)
-
Methanol (MeOH) / Water (H₂O) 5:1 mixture
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde oxime (e.g., 0.755 g, 5.0 mmol).
-
Solvent and Reagent Addition: Add 25 mL of the 5:1 MeOH/H₂O solvent mixture. Stir until the oxime is fully dissolved. Add phenylacetylene (e.g., 0.613 g, 6.0 mmol, 0.66 mL).
-
Initiation: Cool the flask in an ice bath. In a single portion, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (e.g., 3.22 g, 7.5 mmol).
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a 1:5 Ethyl Acetate/Hexanes mobile phase. A complete reaction is indicated by the consumption of the starting oxime (visualized by UV light).
-
Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. Add 30 mL of water to the residue and extract the aqueous phase with dichloromethane (DCM) (3 x 20 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent in vacuo. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 1:10).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Part 2: The Condensation Pathway: Reaction of 1,3-Dicarbonyls with Hydroxylamine
This classical method provides a direct and often highly efficient route to a wide range of substituted isoxazoles.[17][18] The reaction can be viewed as a variation of the Paal-Knorr synthesis, which is used to generate pyrroles and furans from 1,4-dicarbonyls.[19][20][21] In this case, a 1,3-dicarbonyl compound reacts with hydroxylamine, undergoing a condensation-cyclization-dehydration cascade to furnish the aromatic isoxazole ring.[17][22]
The Core Mechanism: A Stepwise Cascade
The reaction proceeds through a logical and well-established sequence of events, typically under neutral or weakly acidic conditions:
-
Initial Condensation: The more electrophilic of the two carbonyl carbons in the 1,3-dicarbonyl compound is attacked by the nitrogen atom of hydroxylamine. This step is often the most rapid. If the dicarbonyl is unsymmetrical, a mixture of products can result, although the more reactive carbonyl (e.g., a ketone over an ester) will typically react first.
-
Oxime/Enamine Formation: The initial adduct loses a molecule of water to form a stable intermediate, most commonly a monoxime. This intermediate may exist in equilibrium with its enamine tautomer.[17][22]
-
Intramolecular Cyclization: The crucial ring-forming step occurs when the hydroxyl group of the oxime intermediate performs a nucleophilic attack on the second carbonyl carbon. This forms a five-membered cyclic hemiacetal-like intermediate (a 5-hydroxy isoxazoline).[23]
-
Dehydration and Aromatization: The final step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration is often acid-catalyzed and results in the formation of the thermodynamically stable, aromatic isoxazole ring.[17][23]
Visualizing the Condensation Mechanism
This diagram outlines the stepwise pathway for the formation of an isoxazole from a generic 1,3-diketone and hydroxylamine.
Caption: Mechanism of Isoxazole formation via 1,3-Dicarbonyl Condensation.
Field-Proven Experimental Protocol: Synthesis from Acetylacetone
This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-diketone) and hydroxylamine hydrochloride.
Objective: To synthesize a simple isoxazole via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Materials:
-
Acetylacetone (2,4-pentanedione) (1.0 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)
-
Sodium acetate (NaOAc) (1.1 equiv)
-
Ethanol (95%)
-
Water
Procedure:
-
Reagent Preparation: In a 100 mL beaker, dissolve hydroxylamine hydrochloride (e.g., 7.65 g, 110 mmol) and sodium acetate (e.g., 9.02 g, 110 mmol) in 40 mL of water. The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and stir bar, add acetylacetone (e.g., 10.0 g, 100 mmol, 10.3 mL) and 50 mL of 95% ethanol.
-
Initiation: Add the aqueous solution of hydroxylamine/sodium acetate to the ethanolic solution of acetylacetone. A mild exotherm may be observed.
-
Reaction Progression: Heat the mixture to reflux using a heating mantle. Maintain reflux for 1 hour. The reaction is typically complete within this timeframe for simple substrates.
-
Workup and Isolation (Self-Validation): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the product with diethyl ether (3 x 40 mL). The formation of two clear layers validates the initial extraction.
-
Purification: Combine the organic extracts and wash them with 50 mL of brine. Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The crude 3,5-dimethylisoxazole can be purified by fractional distillation to yield a clear, colorless liquid.
-
Characterization: Confirm the structure and purity of the product via NMR spectroscopy and comparison to literature data.
Quantitative and Comparative Summary
To aid in experimental design, the two primary methods are compared below based on key synthetic parameters.
| Feature | 1,3-Dipolar Cycloaddition | 1,3-Dicarbonyl Condensation |
| Core Reactants | Nitrile Oxide (from precursor) + Alkyne | 1,3-Dicarbonyl + Hydroxylamine |
| Mechanism | Concerted, Pericyclic [3+2] | Stepwise Condensation-Cyclization |
| Regioselectivity | High (typically 3,5-isomer); can be reversed with catalysts.[14][16] | Dependent on the relative reactivity of the two carbonyl groups in unsymmetrical substrates. |
| Substrate Scope | Very broad; tolerant of many functional groups.[13][15] | Broad, but sensitive to highly acidic/basic functional groups. |
| Key Advantage | Excellent control over regiochemistry and high functional group tolerance. | Operational simplicity; readily available starting materials.[17] |
| Common Limitation | Requires in situ generation of unstable nitrile oxide; potential for dipole dimerization.[2] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; may require forcing conditions. |
| Typical Conditions | Mild; often room temperature. | Varies from room temperature to reflux. |
Conclusion
The synthesis of the isoxazole ring is dominated by two robust and mechanistically distinct strategies. The 1,3-dipolar cycloaddition offers unparalleled precision and versatility, particularly in complex molecular settings where predictable regiochemistry is paramount. Its reliance on the in situ generation of a reactive intermediate is a testament to the ingenuity of modern synthetic methods. In contrast, the condensation of 1,3-dicarbonyls with hydroxylamine offers a direct, powerful, and often simpler path to the isoxazole core, leveraging fundamental carbonyl chemistry. For the practicing scientist, a thorough understanding of both pathways—their underlying mechanisms, their causal levers, and their practical limitations—is essential for the successful design and execution of synthetic campaigns targeting novel, isoxazole-containing molecules.
References
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- Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (MDPI) URL:[Link]
- Title: synthesis of isoxazoles Source: YouTube URL:[Link]
- Title: Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity Source: Organic Letters (ACS Public
- Title: Nitrile Oxide/Alkyne Cycloadditions Source: Maynooth University Research Archive Library (MURAL) URL:[Link]
- Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
- Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: Molbank (MDPI) URL:[Link]
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- Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communic
- Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry via PMC URL:[Link]
- Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL:[Link]
- Title: Mechanism of formation of isoxazole‐5‐carboxamides Source: ResearchG
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- Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL:[Link]
- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Advances (via PMC) URL:[Link]
- Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL:[Link]
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Solubility and stability of 3-(4-Methoxyphenyl)isoxazole
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenyl)isoxazole
Authored by a Senior Application Scientist
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the isoxazole scaffold represents a cornerstone of medicinal chemistry, valued for its diverse biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound this compound, a specific derivative, serves as a valuable building block and a potential therapeutic agent in its own right.[2] However, the journey from a promising hit compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.
Aqueous solubility directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[3][4] Concurrently, chemical stability dictates a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[5][6] Neglecting a rigorous early-stage assessment of these parameters can lead to costly failures in later stages of development.
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the expert insights necessary to interpret data and make informed decisions in a drug discovery program.
Physicochemical Characteristics of this compound
A foundational understanding of a compound's intrinsic properties is the first step in any analytical endeavor. These characteristics, summarized in Table 1, provide the context for its expected behavior in various experimental systems. The presence of a methoxy group is anticipated to influence its solubility and electronic properties, while the isoxazole ring itself presents specific chemical liabilities that must be explored.[2][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 46-53 °C | [2] |
| CAS Number | 61428-20-4 | [2] |
| Topological Polar Surface Area (TPSA) | 35.26 Ų | [8] |
| LogP (Calculated) | 2.35 | [8] |
| Storage Conditions | Store at 0-8°C | [2] |
Comprehensive Solubility Assessment
Solubility is not a single, static value but a property that must be defined by the conditions under which it is measured. In drug discovery, two distinct types of solubility are routinely assessed: kinetic and thermodynamic.[9] Kinetic solubility is a high-throughput measurement used for early-stage screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and formulation.[10][11]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at which it precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[9][12] This rapid assessment is invaluable for ranking large sets of compounds and flagging potential issues early.[3]
The causality behind this protocol lies in its speed and automation-friendliness. By starting from a DMSO stock, we bypass the time-consuming process of equilibrating a solid, making it ideal for high-throughput screening. Nephelometry is chosen for its direct measurement of light scattering caused by precipitate formation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well, bringing the final volume to 100 µL and the final DMSO concentration to 2%. This step rapidly creates a supersaturated solution.[3]
-
Mixing and Incubation: Agitate the plate on a shaker for 5 minutes to ensure thorough mixing. Incubate at room temperature (25°C) for 2 hours to allow for precipitate formation.[4][13]
-
Measurement: Measure the light scattering in each well using a nephelometer.[10]
-
Data Analysis: Compare the scattering signal against a calibration curve or pre-defined thresholds to determine the solubility value, often reported in a range (e.g., <10 µM, 10-50 µM, >50 µM).
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the "gold standard," representing the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[9][11] This method is more resource-intensive but provides the definitive data required for formulation and preclinical development.[14]
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and dissolved states of the compound. The extended incubation period (24 hours) and continuous agitation ensure this equilibrium is reached.[11] HPLC-UV is the chosen analytical endpoint due to its high specificity and sensitivity for quantifying the dissolved analyte.[10]
-
Compound Addition: Add an excess amount of solid this compound (approx. 1-2 mg) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid) to each vial.[14]
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[4][11]
-
Sample Preparation: After incubation, allow the vials to stand, permitting the excess solid to settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.[10]
-
Data Analysis: Calculate the concentration against a standard curve prepared from the same compound. The result is reported as a precise value (e.g., µg/mL or µM).
Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Chemical Stability and Forced Degradation
Understanding a compound's intrinsic stability is a regulatory requirement and a scientific necessity.[15] Forced degradation studies, also known as stress testing, are employed to deliberately degrade the compound under conditions more severe than those used for accelerated stability testing.[5] The goals are threefold: to elucidate potential degradation pathways, identify degradation products, and, crucially, to develop and validate a stability-indicating analytical method capable of resolving the parent drug from any degradants.[6][16]
Forced Degradation Experimental Design
The choice of stress conditions is guided by ICH regulations (Q1A) and is designed to probe the compound's susceptibility to common degradation mechanisms like hydrolysis, oxidation, and photolysis.[5][15] For a molecule like this compound, particular attention should be paid to pH-dependent hydrolysis, as the isoxazole ring can be susceptible to acid-catalyzed cleavage.[17]
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve the stressed solid for analysis.
-
Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[18][19] Reversed-phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the workhorse for this task.[18][20]
-
Column and Mobile Phase Screening: Start with a C18 column and screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation between the parent peak and any degradant peaks formed during stress testing.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to challenge the method's specificity. The method must be able to resolve all degradation products from the main compound.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity, ensuring that the parent peak is spectrally homogenous and free of co-eluting impurities.[21]
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[21]
Hypothetical Forced Degradation Results
The following table illustrates how data from a forced degradation study would be summarized.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation |
| Control (Unstressed) | - | RT | 99.8% | 0.2% |
| 0.1 M HCl | 24 h | 60°C | 85.2% | 14.6% |
| 0.1 M NaOH | 24 h | 60°C | 97.5% | 2.3% |
| 3% H₂O₂ | 24 h | RT | 91.7% | 8.1% |
| Thermal (Solid) | 48 h | 80°C | 99.1% | 0.7% |
| Photolytic | - | RT | 96.4% | 3.4% |
Forced Degradation and Stability-Indicating Method Development Workflow
Caption: Workflow for forced degradation and stability-indicating method development.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, a compound of significant interest, this guide has outlined the essential experimental frameworks and the underlying scientific principles. By employing high-throughput kinetic solubility assays for early screening and the definitive shake-flask method for thermodynamic solubility, researchers can build a robust data package to guide compound selection and formulation. Furthermore, a well-designed forced degradation study is indispensable for understanding chemical liabilities and for developing the validated, stability-indicating analytical methods required for all subsequent stages of development. Adherence to these scientifically rigorous and logically structured approaches will significantly de-risk the advancement of promising isoxazole derivatives from the laboratory to the clinic.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)isoxazole from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a prominent heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and steric properties contribute to favorable interactions with various biological targets, rendering it a "privileged scaffold" in drug discovery. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The synthesis of functionalized isoxazoles is, therefore, a critical endeavor in the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of a model compound, 3-(4-Methoxyphenyl)isoxazole, via the cyclization of a chalcone precursor.
Chemical Theory and Mechanism: From Chalcone to Isoxazole
The conversion of chalcones (α,β-unsaturated ketones) to isoxazoles is a classic and reliable synthetic strategy.[5] The reaction proceeds through the treatment of the chalcone with hydroxylamine hydrochloride (NH₂OH·HCl).[1][6] The overall transformation involves a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
The generally accepted mechanism involves the following key steps:
-
Formation of the Oxime: Initially, the hydroxylamine reacts with the carbonyl group of the chalcone to form an oxime intermediate.
-
Michael Addition: The nitrogen atom of the hydroxylamine then undergoes a conjugate (Michael) addition to the β-carbon of the α,β-unsaturated system.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to afford the stable aromatic isoxazole ring.
The presence of a base, such as sodium acetate or potassium hydroxide, is often employed to neutralize the HCl in hydroxylamine hydrochloride, thereby liberating the free hydroxylamine nucleophile required for the reaction.[4][7]
Below is a diagram illustrating the chemical transformation:
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoxazole Derivatives
Introduction: The Isoxazole Scaffold and the Advent of Microwave Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of pharmaceuticals, including the anti-inflammatory drug Parecoxib, the antibiotic Sulfamethoxazole, and the anti-epileptic agent Zonisamide.[1][2] The diverse biological activities exhibited by isoxazole derivatives have fueled a continuous demand for efficient and sustainable synthetic methodologies.[1][2]
Traditionally, the synthesis of isoxazoles has been accomplished through conventional heating methods, which often necessitate long reaction times, harsh conditions, and the use of hazardous solvents.[3][4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a greener, more efficient alternative.[5][6][7] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature.[8][9] This technique dramatically reduces reaction times—often from hours to mere minutes—while simultaneously improving product yields and purity by minimizing the formation of byproducts.[7][10]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of isoxazole derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of microwave chemistry, explore key synthetic strategies with step-by-step protocols, and provide insights into the mechanistic underpinnings of these transformations.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
The remarkable rate enhancements observed in MAOS stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy is delivered directly to the polar molecules within the reaction mixture.[6][10] This occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, such as solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[8][9]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[8][9]
This direct and instantaneous heating mechanism often leads to temperatures far exceeding the solvent's boiling point in sealed-vessel reactions, further accelerating chemical transformations.[10] The ability to rapidly heat and cool the reaction vessel provides precise control over the reaction parameters, which is crucial for minimizing side reactions and improving product selectivity.[11]
Synthetic Strategies and Protocols
Herein, we detail two of the most prevalent and robust microwave-assisted methods for synthesizing isoxazole derivatives.
Method 1: 1,3-Dipolar Cycloaddition of Alkynes and in situ Generated Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and highly regioselective method for constructing the isoxazole ring.[12][13] Under microwave irradiation, this reaction proceeds with exceptional efficiency, often in a one-pot fashion, where the nitrile oxide is generated in situ from an aldoxime precursor.[14]
The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide and alkyne approach each other in a way that allows for the simultaneous formation of two new sigma bonds, leading directly to the five-membered isoxazole ring.[12][13] The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Diagram 1: 1,3-Dipolar Cycloaddition Mechanism
Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne to form an isoxazole.
This protocol is adapted from a three-component coupling-cycloaddition sequence.[14]
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Hydroximinoyl chloride (1.2 mmol)
-
Triethylamine (TEA) (2.5 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane) (5 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the acid chloride (1.0 mmol), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%).
-
Seal the vial and flush with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent (5 mL) followed by the terminal alkyne (1.1 mmol) and triethylamine (1.2 mmol).
-
Irradiate the mixture in a microwave reactor at 80 °C for 10 minutes.
-
After cooling, add the hydroximinoyl chloride (1.2 mmol) and additional triethylamine (1.3 mmol) to the reaction mixture.
-
Seal the vial again and irradiate in the microwave reactor at 120 °C for 20 minutes.
-
Upon completion, cool the reaction vial to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up the reaction by filtering the mixture through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4,5-trisubstituted isoxazole.
Data Presentation:
| Entry | Acid Chloride | Terminal Alkyne | Hydroximinoyl Chloride | Time (min) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Phenylacetylene | N-hydroxy-4-chlorobenzimidoyl chloride | 30 | 75 | [14] |
| 2 | 4-Methoxybenzoyl chloride | Ethynylbenzene | N-hydroxy-4-methylbenzimidoyl chloride | 30 | 82 | [14] |
| 3 | Thiophene-2-carbonyl chloride | 1-Hexyne | N-hydroxy-2-chlorobenzimidoyl chloride | 30 | 68 | [14] |
Method 2: Cyclocondensation of Chalcones with Hydroxylamine
Chalcones, which are α,β-unsaturated ketones, are excellent precursors for the synthesis of 3,5-disubstituted isoxazoles.[1][15] The reaction with hydroxylamine hydrochloride under microwave irradiation in the presence of a base provides a rapid and high-yielding route to these valuable compounds.[1][15]
The reaction is initiated by the Michael addition of hydroxylamine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the isoxazole ring. The microwave irradiation accelerates each of these steps, leading to a significant reduction in the overall reaction time.
Diagram 2: Synthesis of Isoxazoles from Chalcones Workflow
Caption: General workflow for the microwave-assisted synthesis of isoxazoles from chalcones.
This protocol is adapted from a green synthesis approach for novel isoxazole derivatives.[1][15]
Materials:
-
Substituted chalcone (0.01 mol)
-
Hydroxylamine hydrochloride (0.01 mol)
-
Ethanolic sodium hydroxide solution
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, prepare a solution of the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanolic sodium hydroxide.
-
Place the vessel in the microwave reactor and irradiate at a power of 210 W for 10-15 minutes.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel in an ice bath to precipitate the solid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole derivative.
Data Presentation:
| Entry | Chalcone | Reaction Time (min) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-2-propen-1-one | 12 | 85 | [1][15] |
| 2 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 10 | 90 | [1][15] |
| 3 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 15 | 88 | [1][15] |
Safety Considerations in Microwave Chemistry
While MAOS is a powerful technique, it is imperative to adhere to strict safety protocols:
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[11][16] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential runaway reactions.[11][16]
-
Sealed Vessel Reactions: Be aware of the potential for rapid pressure buildup in sealed vessels. Always ensure that the reaction scale and solvent choice are appropriate for the vessel's specifications.[16]
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating.[8] Be aware of the stability of all reagents and solvents at the high temperatures that can be achieved under microwave irradiation.[16]
-
Proper Training: Ensure all users are thoroughly trained on the operation of the specific microwave reactor being used.[16]
Conclusion
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of isoxazole derivatives. The protocols and insights provided in this guide demonstrate the significant advantages of MAOS, including dramatic reductions in reaction times, increased yields, and alignment with the principles of green chemistry. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can leverage the power of microwave energy to accelerate the discovery and development of novel isoxazole-based therapeutics.
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Application Notes & Protocols: A Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of therapeutic agents.[3] Isoxazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7][8] Notable drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this versatile core, underscoring its significance in pharmaceutical development.[8]
The most robust and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[2][9] This reaction involves the union of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to regioselectively form the desired heterocyclic system. This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and field-proven insights for researchers engaged in synthetic chemistry and drug development.
Theoretical Framework: The [3+2] Cycloaddition Mechanism
The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that proceeds through a six-electron, aromatic transition state, leading to the formation of a five-membered ring.[9][10] The key challenge in this synthesis is the inherent instability of nitrile oxides, which tend to dimerize to form furoxans.[11] Consequently, they are almost always generated in situ (in the reaction mixture) immediately before reacting with the dipolarophile.[12]
There are three primary methods for the in situ generation of nitrile oxides:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (often a chloride) with a non-nucleophilic base, such as triethylamine, to eliminate HCl.[13][14]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate can be used to dehydrate nitroalkanes, but this method can sometimes require harsh conditions.[13]
-
Oxidation of Aldoximes: This has become the most prevalent and often "greener" approach. A wide variety of oxidants can be used to convert stable, readily available aldoximes into the corresponding nitrile oxides under mild conditions.[2][14][15][16]
Once generated, the nitrile oxide rapidly undergoes cycloaddition with the alkyne. The reaction's regioselectivity is governed by both steric and electronic factors, with terminal alkynes typically yielding 3,5-disubstituted isoxazoles.[15]
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The Versatile Scaffold: Application Notes and Protocols for 3-(4-Methoxyphenyl)isoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 3-(4-methoxyphenyl)isoxazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the stable isoxazole ring, allow for multifaceted interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and key applications of this scaffold, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties, making them a focal point of significant research interest.[1][2]
The Chemistry of Innovation: Synthesizing the this compound Scaffold
The construction of the this compound ring system can be efficiently achieved through several synthetic routes, with the most common being the reaction of a chalcone precursor with hydroxylamine hydrochloride. This method offers a straightforward and versatile approach to generating a wide range of substituted isoxazoles.[1][3][4]
Key Synthetic Precursor: The Chalcone Intermediate
Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of many heterocyclic compounds, including isoxazoles. The synthesis of the requisite chalcone for this compound involves a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.
Protocol 1: Synthesis of (E)-1-(Aryl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Causality Behind Experimental Choices: This protocol utilizes a base-catalyzed Claisen-Schmidt condensation. The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the 4-methoxybenzaldehyde. The subsequent dehydration reaction is driven by the formation of a stable, conjugated system. Ethanol is used as a solvent due to its ability to dissolve both the reactants and the base.
Materials:
-
Substituted Acetophenone (e.g., Acetophenone, 4'-chloroacetophenone) (10 mmol)
-
4-Methoxybenzaldehyde (10 mmol)
-
Ethanol (50 mL)
-
10% Sodium Hydroxide (NaOH) solution (10 mL)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Step-by-Step Methodology:
-
Dissolve the substituted acetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% NaOH solution (10 mL) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
Dry the purified chalcone in a desiccator.
From Chalcone to Isoxazole: The Cyclization Reaction
The synthesized chalcone is then cyclized to form the isoxazole ring using hydroxylamine hydrochloride.
Protocol 2: Synthesis of 3-(4-Methoxyphenyl)-5-(aryl)isoxazole
Causality Behind Experimental Choices: This reaction proceeds via the nucleophilic addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The base (NaOH or KOH) is crucial for neutralizing the hydroxylamine hydrochloride and catalyzing the reaction. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
Materials:
-
(E)-1-(Aryl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) (5 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (7.5 mmol)
-
Ethanol (40 mL)
-
Sodium Hydroxide (or Potassium Hydroxide) pellets (7.5 mmol)
-
Reflux apparatus
-
Stirring apparatus
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in ethanol (30 mL).
-
Add sodium hydroxide pellets (7.5 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
A solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 3-(4-methoxyphenyl)-5-(aryl)isoxazole.
-
Dry the purified product.
Biological Applications and Screening Protocols
The this compound scaffold has been extensively explored for its potential in treating a range of diseases, primarily due to its ability to modulate key biological pathways involved in inflammation, cancer, and oxidative stress.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for isoxazole derivatives is their role as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5][6]
Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)
Causality Behind Experimental Choices: This assay quantifies the enzymatic activity of COX-2 by measuring the fluorescence of a product formed from the reaction of a probe with prostaglandin G₂, the initial product of the COX-catalyzed reaction. A selective COX-2 inhibitor will reduce the rate of product formation, leading to a decrease in fluorescence intensity. This allows for the determination of the compound's inhibitory potency (IC₅₀).
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., ADHP)
-
COX Cofactor Solution
-
Arachidonic Acid (Substrate)
-
Heme
-
Test compound [this compound derivative] dissolved in DMSO
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the enzyme on ice.
-
Compound Dilution: Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (100% Activity): Add Assay Buffer.
-
Inhibitor Control: Add the positive control (Celecoxib).
-
Test Wells: Add the diluted test compounds.
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, COX Probe, diluted Cofactor, and COX-2 enzyme.
-
Reaction Initiation: Add the Reaction Mix to all wells. To initiate the reaction, add the diluted Arachidonic Acid solution to all wells, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-15 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Anticancer Activity: Assessing Cytotoxicity
Derivatives of this compound have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity
Causality Behind Experimental Choices: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decrease in formazan production and a corresponding decrease in absorbance.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound [this compound derivative] dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Antioxidant Potential: Scavenging Free Radicals
The antioxidant activity of this compound derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.
Protocol 5: DPPH Radical Scavenging Assay
Causality Behind Experimental Choices: The DPPH radical has a deep violet color in solution and shows a strong absorbance at around 517 nm. When it accepts an electron or a hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution's color changes to yellow. The degree of discoloration, measured as a decrease in absorbance, is indicative of the compound's radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound [this compound derivative]
-
Ascorbic acid (positive control)
-
96-well microplate
-
UV-Vis spectrophotometer or microplate reader (absorbance at 517 nm)
Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. A blank containing only methanol should also be measured.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The control contains DPPH solution and methanol without the test compound.
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Mechanism of Action: Unraveling the Signaling Pathways
To fully understand the therapeutic potential of this compound derivatives, it is crucial to investigate their mechanism of action at the molecular level. Many of their anti-inflammatory and anticancer effects are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[7][8] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and cancer.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] It consists of a series of protein kinases that phosphorylate and activate one another. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is frequently observed in cancer and inflammatory conditions.[9][10]
Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Causality Behind Experimental Choices: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using phospho-specific antibodies, it is possible to assess the activation state of key signaling proteins. For the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of p65 are key indicators of activation. For the MAPK pathway, the phosphorylation of ERK, JNK, and p38 indicates their activation. A decrease in the levels of these phosphorylated proteins in the presence of a test compound suggests inhibition of the respective pathway.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages for inflammation studies)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for NF-κB and MAPK activation)
-
Test compound [this compound derivative]
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-proteins to their respective total proteins and the loading control. Compare the levels of phosphorylated proteins in treated cells to those in the stimulated control to determine the inhibitory effect of the compound.
Data Presentation and Visualization
Clear and concise presentation of data is paramount in scientific communication. Quantitative data from the assays described above should be summarized in tables for easy comparison of IC₅₀ values and other key parameters.
Table 1: Summary of In Vitro Biological Activities of a Hypothetical this compound Derivative
| Assay | Target/Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |
| COX-2 Inhibition | Human recombinant COX-2 | 1.5 | Celecoxib | 0.1 |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.5 |
| Cytotoxicity | A549 (Lung Cancer) | 8.9 | Doxorubicin | 0.8 |
| Antioxidant Activity | DPPH Radical Scavenging | 12.4 | Ascorbic Acid | 4.5 |
Visual diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Synthetic workflow for this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities associated with its derivatives underscore its importance in medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and developing multi-targeted agents for the treatment of complex diseases.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
- Shaul, Y., & Seger, R. (2005). The detection of MAPK signaling. Current Protocols in Cell Biology, Chapter 14, Unit 14.3. [Link]
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- Patel, K. M., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(4), 1437-1442. [Link]
- ResearchGate. (2025). (PDF) The detection of MAPK signaling. [Link]
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]
- ResearchGate. (n.d.). Mechanism of Inhibition of Novel Cox-2 Inhibitors. [Link]
- Carratù, M. R., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1178-1188. [Link]
- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]
- Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 245-255. [Link]
- Kumar, D., et al. (2021). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 37(5). [Link]
- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]
- Semantic Scholar. (n.d.). Mechanism of inhibition of novel COX-2 inhibitors. [Link]
- Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
- ResearchGate. (n.d.). Isoxazole based compounds as selective COX‐2 inhibitors. [Link]
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Wang, Y., et al. (2018).
- Sornkaew, N., et al. (2023). 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells. Biomedicine & Pharmacotherapy, 168, 115808. [Link]
- Lee, J. H., et al. (2022). Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 23(10), 5813. [Link]
- Rahman, M. A., et al. (2021).
- Adel, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(11), 6193. [Link]
- Li, Y., et al. (2017). Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells.
- Wójcik, P., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Rasheed, S., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Pure and Applied Sciences, 34(6), 110-125. [Link]
- R Discovery. (2025).
- Materazzi, S., et al. (2025). Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. European Journal of Medicinal Chemistry, 289, 116248. [Link]
- Lee, Y. J., et al. (2024). Endarachne binghamiae Extract Ameliorates Inflammatory Responses in Macrophages Through Regulation of MAPK, NF-kB and PI3K/AKT Pathways, and Prevents Acute Lung Injury in Mice. Life (Basel, Switzerland), 15(1), 88. [Link]
- Xiang, Y., et al. (2025). MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities.
- Al-Qawasmeh, R. A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 17(5), 633. [Link]
Sources
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Application Notes & Protocols: The 3-(4-Methoxyphenyl)isoxazole Scaffold in Modern Agrochemical Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(4-Methoxyphenyl)isoxazole in agrochemical research.
Authored by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Heterocycle as a Privileged Scaffold in Crop Protection
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal and agrochemical research.[1][2][3] Its unique electronic properties, metabolic stability, and versatile synthetic accessibility make it a "privileged scaffold." This means its core structure is frequently found in biologically active compounds, serving as a robust framework for developing novel herbicides, fungicides, and insecticides.[2][4]
The this compound moiety, in particular, serves as a critical building block. The methoxy group on the phenyl ring can significantly influence the molecule's solubility, reactivity, and binding interactions with biological targets.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of derivatives based on this scaffold, complete with detailed protocols for researchers in the field.
Part 1: Synthesis of this compound Derivatives
The creation of a diverse library of compounds is the first step in any screening campaign. The synthesis of 3,5-disubstituted isoxazoles is often achieved through the cyclocondensation reaction of a β-enaminone intermediate with hydroxylamine or via a [3+2] cycloaddition of a nitrile oxide with an alkyne.[4][6] A common and reliable method involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.[7][8]
The causality behind this choice of synthetic route lies in its efficiency and the ready availability of diverse starting materials (acetophenones and benzaldehydes), which allows for the systematic introduction of various substituents to probe structure-activity relationships.
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Protocol 1: General Synthesis of a 3-(4-Methoxyphenyl)-5-(substituted-phenyl)isoxazole
This protocol describes a representative synthesis adapted from established methodologies.[7][9]
Principle: This two-step, one-pot reaction first forms a chalcone intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.
Materials:
-
4-Methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., 3-chlorobenzaldehyde)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Distilled water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Chalcone Formation:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (10 mmol) and the desired substituted benzaldehyde (10 mmol) in 30-40 mL of absolute ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% aqueous solution of KOH and add it dropwise to the flask until the solution becomes cloudy and a precipitate begins to form.
-
Continue stirring the reaction at room temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isoxazole Cyclization:
-
To the same reaction mixture, add hydroxylamine hydrochloride (15 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 8-12 hours. The causality for heating is to provide the necessary activation energy for the cyclization reaction to proceed to completion.
-
-
Work-up and Purification:
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and water.
-
If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
Part 2: Agrochemical Screening and Biological Activity
Once a library of this compound derivatives is synthesized, the next critical phase is to screen them for biological activity. The screening process is a hierarchical workflow designed to efficiently identify promising candidates.
Caption: A typical workflow for agrochemical screening and lead optimization.
Herbicidal Activity
Many commercial herbicides are isoxazole derivatives.[8] Their mechanism of action often involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[10] Inhibition of HPPD leads to a characteristic "bleaching" symptom in susceptible weeds.[10][12]
Representative Herbicidal Activity Data:
| Compound ID | Modification on 5-phenyl ring | Target Weed | Activity (% Inhibition) | Concentration | Reference |
| I-26 | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative | Portulaca oleracea | 100% | 10 mg/L | [10] |
| I-05 | N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide derivative | Echinochloa crusgalli | Excellent post-emergence activity | 150 g/ha | [10] |
| 5r | 5-(3-Fluoro-2-hydroxylphenyl) isoxazole | Echinochloa crus-galli | 53.9% (Weed Control Index) | Not Specified | [13] |
Protocol 2: In-Vitro Herbicidal Bioassay (Petri Dish Method)
This protocol provides a rapid and cost-effective method for primary screening of herbicidal activity on seed germination and early seedling growth.[14]
Principle: The test compound is incorporated into a growth medium, and its effect on the germination and growth of a model weed species is observed over time. This method's trustworthiness comes from its direct comparison to both negative (solvent only) and positive (commercial herbicide) controls.
Materials:
-
Sterile Petri dishes (9 cm diameter) with filter paper (Whatman No. 1)
-
Seeds of a model weed (e.g., barnyard grass (Echinochloa crus-galli)) and a model crop (e.g., rice (Oryza sativa))[13]
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Positive control: a known herbicide (e.g., Isoxaflutole)
-
Growth chamber with controlled light (16h light/8h dark), temperature (25±2°C), and humidity.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound (e.g., 1000 mg/L) in acetone.
-
From the stock, prepare serial dilutions to achieve final test concentrations (e.g., 10, 50, 100 mg/L). The final solvent concentration should not exceed 0.5% to avoid phytotoxicity.
-
-
Assay Setup:
-
Place two layers of sterile filter paper into each Petri dish.
-
Apply 5 mL of the test solution evenly onto the filter paper. For the negative control, apply 5 mL of the solvent solution (e.g., 0.5% acetone in water). For the positive control, apply a solution of the standard herbicide.
-
Allow the solvent to evaporate completely in a fume hood, leaving the compound residue on the paper.
-
-
Seed Plating and Incubation:
-
Place 20-30 surface-sterilized weed or crop seeds evenly on the treated filter paper.
-
Seal the Petri dishes with paraffin film to maintain humidity.
-
Incubate the dishes in a growth chamber for 7-10 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percent inhibition for each parameter relative to the negative control using the formula: % Inhibition = [1 - (Treatment Value / Control Value)] * 100
-
A compound is considered a "hit" if it shows significant inhibition (e.g., >50%) of weed growth without substantially harming the crop species.
-
Fungicidal Activity
Isoxazole derivatives have also shown promise as antifungal agents, often by targeting enzymes essential for fungal cell wall or membrane synthesis, such as sterol 14α-demethylase.[15]
Representative Fungicidal Activity Data:
| Compound ID | Target Fungus | Activity (ED₅₀) | Reference |
| 5n | Rhizoctonia solani | 4.43 µg/mL | [15] |
| 5p | Fusarium fujikuroi | 6.7 µg/mL | [15] |
| 34 | Sclerotium rolfsii | 21.50 mg/L | [13] |
Protocol 3: In-Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol is a standard method to determine the direct effect of a compound on the vegetative growth of a pathogenic fungus.[15][16]
Principle: The test compound is mixed with a molten agar medium before it solidifies. A plug of active fungal mycelium is placed in the center, and the radial growth is measured. The reduction in growth compared to a control indicates fungicidal or fungistatic activity.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)[17]
-
Sterile Petri dishes (9 cm)
-
Test compounds dissolved in DMSO
-
Sterile cork borer (5 mm diameter)
Step-by-Step Methodology:
-
Preparation of Medicated Media:
-
Prepare and autoclave PDA medium. Allow it to cool in a water bath to about 45-50°C (molten but not too hot to handle).
-
Add the required volume of the test compound stock solution in DMSO to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Ensure thorough mixing.
-
For the control, add an equivalent volume of DMSO to the PDA.
-
Pour approximately 20 mL of the medicated or control PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C in the dark.
-
Measure the radial diameter of the fungal colony every 24 hours until the colony in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.
-
-
Data Analysis:
-
Plot the percent inhibition against the compound concentration to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).
-
Insecticidal Activity
The isoxazoline (a reduced form of isoxazole) scaffold is particularly famous in insecticide development, with many commercial products acting as γ-aminobutyric acid (GABA) receptor antagonists.[18][19] While this compound itself is the aromatic core, its derivatives can also exhibit insecticidal properties, potentially through various mechanisms of action.[1][20][21]
Representative Insecticidal Activity Data:
| Compound ID | Target Insect | Activity (LC₅₀) | Reference |
| F32 | Fall Armyworm (Spodoptera frugiperda) | 3.46 mg/L | [18] |
| 1a | Pulse Beetle (Callosobruchus chinensis) | 36 mg/L | [1] |
| F16 | Diamondback Moth (Plutella xylostella) | 0.01 mg/L | [22] |
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for transforming a moderately active "hit" into a potent "lead" candidate. This involves systematically modifying the chemical structure and observing the corresponding changes in biological activity.[23][24]
For the this compound scaffold, key positions for modification are typically on the 5-position phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the activity is influenced by several physicochemical parameters of the substituents.[23][25]
-
Hydrophobicity (LogP): Often, an optimal level of hydrophobicity is required for the compound to effectively traverse biological membranes and reach its target site.[23]
-
Electronic Effects (Hammett constants): The presence of electron-withdrawing or electron-donating groups can influence how the molecule binds to its target enzyme or receptor.
-
Steric Factors (Es): The size and shape of the substituent are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the active site of a target protein, which can be detrimental to activity.[23][25]
Caption: Key modification points for SAR studies on the isoxazole scaffold.
A typical SAR finding is that small, hydrophobic halogen or alkyl groups at the para-position of the 5-phenyl ring can enhance insecticidal or fungicidal activity, whereas very bulky groups like a tert-butyl group may drastically reduce it.[23] This knowledge guides the rational design of the next generation of analogs to be synthesized and tested, creating a feedback loop that drives the optimization process.
References
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- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]
- Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). (2023). Journal of Agricultural and Food Chemistry. [Link]
- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]
- Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis. (2025).
- Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. [Link]
- Isoxazoles – Insecticidal activity.
- Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Deriv
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2022). Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives. (2025).
- Oxazole and Isoxazole Chemistry in Crop Protection. (2021).
- Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. (2024). PubMed. [Link]
- This compound. Chem-Impex. [Link]
- Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]
- Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evalu
- A review of isoxazole biological activity and present synthetic techniques. (2023).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. [Link]
- Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candid
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022).
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). PubMed Central. [Link]
- Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2024). PubMed. [Link]
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PubMed Central. [Link]
- Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group. Scilit. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). EnggSci. [Link]
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023).
- Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. PubChem. [Link]
- Novel Isoxazole-Based Antifungal Drug Candid
- Conducting a Bioassay For Herbicide Residues. (2016).
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (2024).
- A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (2024). PubMed. [Link]
- Quantitative structure-activity relationship of some pesticides. (2008). PubMed. [Link]
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023).
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (2024).
- Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (2020). MDPI. [Link]
- Application of bioassay techniques to herbicide investigations. (1976).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2018). MDPI. [Link]
- Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. (2004). PubMed. [Link]
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- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-(4-Methoxyphenyl)isoxazole
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-(4-Methoxyphenyl)isoxazole, a key intermediate and pharmacophore in medicinal chemistry.[1] Recognizing the critical need for accurate quantification in research, drug development, and quality control, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
The isoxazole moiety is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, this compound (CAS No. 61428-20-4) serves as a versatile precursor in organic synthesis.[1] Its precise quantification is paramount for determining reaction yields, assessing purity, performing pharmacokinetic studies, and ensuring the quality of final active pharmaceutical ingredients (APIs).
The chemical structure, featuring a methoxyphenyl group attached to an isoxazole ring, provides distinct physicochemical properties that are amenable to various analytical techniques. The aromatic systems constitute a strong chromophore, making it ideal for UV-based detection methods. Its stability and potential volatility allow for gas-phase analysis. This guide provides detailed methodologies to leverage these characteristics for robust and reliable quantification.
Physicochemical Properties of this compound: [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex[1] |
| Molecular Weight | 175.19 g/mol | Chem-Impex[1] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Melting Point | 46-53 °C | Chem-Impex[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for the quantification of small organic molecules in pharmaceutical settings due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase method is optimal, as it effectively separates the moderately polar analyte from potential nonpolar or highly polar impurities.
Causality of Method Design:
-
Reversed-Phase C18 Column: The nonpolar stationary phase (C18) provides excellent retention for the aromatic structure of the analyte.
-
Acetonitrile/Water Mobile Phase: This common solvent system offers good solubility for the analyte and allows for fine-tuning of retention time by adjusting the organic-to-aqueous ratio.
-
UV Detection at 254 nm: The conjugated aromatic system of the molecule exhibits strong absorbance in the UV spectrum. A wavelength of 254 nm is a common choice for aromatic compounds, providing a robust signal.
Experimental Protocol: HPLC-UV Quantification
Objective: To quantify this compound in a sample matrix with high precision and accuracy.
Materials:
-
Reference Standard: this compound (≥97% purity)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm Syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in methanol to achieve an expected concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Periodically inject a check standard to monitor system stability.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides mass-to-charge ratio data, which serves as a highly specific identifier, virtually eliminating interference from co-eluting compounds. The presence of GC-MS data for a related isoxazole in the PubChem database supports the viability of this technique.[4]
Causality of Method Design:
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including the analyte.
-
Electron Ionization (EI): EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the analyte that is ideal for library matching and unambiguous identification.
-
Selected Ion Monitoring (SIM): For quantification, monitoring specific, high-abundance ions (e.g., the molecular ion and key fragments) significantly enhances sensitivity and selectivity compared to scanning the full mass range.
Experimental Protocol: GC-MS Quantification
Objective: To provide highly selective and sensitive quantification of this compound, suitable for complex matrices or trace-level analysis.
Materials:
-
Reference Standard: this compound (≥97% purity)
-
Ethyl Acetate (GC grade) or another suitable solvent
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a related isoxazole with a different substitution pattern).
Instrumentation:
-
GC-MS system with an autosampler.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Prepare a 1000 µg/mL stock solution of this compound in ethyl acetate as described in the HPLC section.
-
Prepare a separate stock solution of the Internal Standard (e.g., 1000 µg/mL).
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the analyte stock solution.
-
Spike each calibration standard and blank with the Internal Standard to a constant final concentration (e.g., 5 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ethyl acetate to achieve a concentration within the calibration range.
-
Spike the sample with the Internal Standard to the same concentration used in the standards.
-
Vortex and transfer to a GC vial.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Determine from a full scan analysis of a standard. Expect m/z 175 (M⁺), and other characteristic fragments. |
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration.
-
Determine the concentration in the samples using the linear regression equation from the calibration curve.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
UV-Vis Spectrophotometry
For rapid, simple, and high-throughput quantification of pure samples, direct UV-Vis spectrophotometry is a cost-effective method. It is less selective than chromatographic methods but is highly suitable for applications like determining the concentration of a synthesized and purified compound.
Causality of Method Design:
-
Methanol Solvent: Methanol is a good solvent for the analyte and is transparent in the UV range of interest.
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at the λmax provides the greatest sensitivity and adherence to the Beer-Lambert Law, minimizing the impact of minor fluctuations in wavelength accuracy.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To perform a rapid estimation of the concentration of this compound in a pure solution.
Materials:
-
Reference Standard: this compound (≥97% purity)
-
Methanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
Procedure:
-
Determine λmax:
-
Prepare a ~10 µg/mL solution of this compound in methanol.
-
Scan the solution from 200 nm to 400 nm against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the reference standard in methanol.
-
Create a set of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with methanol.
-
Prepare the unknown sample by dissolving it in methanol to an expected concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a quartz cuvette filled with methanol.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Plot absorbance versus concentration for the standards to create a calibration curve.
-
Ensure the correlation coefficient (R²) is >0.999.
-
Use the linear equation of the curve to calculate the concentration of the unknown sample.
-
Method Validation and Trustworthiness
To ensure the trustworthiness of any of these protocols, a formal validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
References
- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 279129, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-; [cited 2026 Jan 7].
- Sharma, D., & Narasimhan, B. (2013). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 5(5), 133-139.
- Polshettiwar, V., & Varma, R. S. (2008). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 24(1), 139-146.
- Chemical Synthesis Database [Internet]. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole; [cited 2026 Jan 7].
- El-Malah, A. A., et al. (2021). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2021(2), M1228.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report.
- Liu, C. H., & Muth, C. W. (1988). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, Coll. Vol. 6, p.278.
- Tsolova, P., et al. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 50(Special Issue G), 114-119.
- ResearchGate GmbH [Internet]. Analytical Methods for the Quantification of Pharmaceuticals; [cited 2026 Jan 7].
- SIELC Technologies [Internet]. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column; [cited 2026 Jan 7].
Sources
Topic: Experimental Setup for Scaling Up Isoxazole Synthesis: From Bench to Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold and the Imperative for Scalable Synthesis
The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic properties and ability to act as a versatile synthetic intermediate have led to its incorporation into a wide array of commercially significant molecules, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide.[4][5][6]
While numerous methods exist for the laboratory-scale synthesis of isoxazoles, transitioning these processes to a larger, industrial scale presents significant challenges.[7][8] Issues related to reaction kinetics, thermodynamics, safety, and cost-effectiveness become paramount. This application note provides a detailed guide for researchers and process chemists on the strategic planning and execution of scaling up isoxazole synthesis, with a focus on robust and efficient methodologies suitable for pilot and production scales. We will explore the foundational principles of process scale-up, compare traditional batch processing with modern continuous flow technologies, and provide detailed, actionable protocols.
Part 1: Strategic Selection of a Synthesis Route for Scale-Up
The most critical decision in scaling up is the selection of the core synthetic strategy. While many routes to isoxazoles exist, only a few are amenable to large-scale production. The most widely adopted and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine.[9][10]
The Workhorse: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most common and flexible method for constructing the isoxazole ring.[1][5][11] Its primary advantage lies in the ability to predictably control the substitution pattern by choosing the appropriate precursors.
However, the key challenge on a larger scale is the stability of the nitrile oxide intermediate, which is typically generated in situ to avoid handling this potentially hazardous species.[12] Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which reduces yield and complicates purification.[9] Common methods for in situ generation include:
-
Dehydrohalogenation of hydroximoyl chlorides: A classic method often using a base like triethylamine.[13]
-
Oxidation of aldoximes: This is a highly popular method using mild oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[14][15]
-
Dehydration of primary nitro compounds: A direct but sometimes harsh method.[13]
For scale-up, the oxidation of aldoximes is often preferred due to the availability of inexpensive oxidants and milder reaction conditions.
Batch vs. Continuous Flow Processing
The choice between batch and continuous flow processing is a pivotal decision in modern process chemistry.
-
Batch Processing: This is the traditional approach where reagents are loaded into a large reactor, the reaction is run to completion, and the product is then isolated. While versatile, scaling up batch reactions can be problematic due to poor heat and mass transfer, leading to temperature gradients, localized "hot spots," and an increased risk of runaway reactions, especially with exothermic cyclizations.[16]
-
Continuous Flow Chemistry: In this paradigm, reagents are continuously pumped through a network of tubes or microreactors where they mix and react.[17] This technology offers superior control over reaction parameters such as temperature, pressure, and residence time.[16][18] The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, mitigating the risks associated with exothermic reactions.[16] For multi-step syntheses, such as the oximation-chlorination-cycloaddition sequence to form isoxazoles, flow chemistry allows for "telescoping," where sequential reactions are performed in a continuous stream without isolating intermediates, significantly improving efficiency.[19]
For scaling up isoxazole synthesis, flow chemistry represents a pivotal step toward safer, faster, and more sustainable manufacturing. [17]
Caption: Decision workflow for selecting a scale-up strategy.
Part 2: Core Principles & Safety in Scale-Up
Transitioning from a 100 mg lab experiment to a 10 kg production run requires a deep understanding of chemical engineering principles.
-
Thermodynamic Control: Exothermic reactions, such as the cycloaddition step, are a major safety concern.[20] It is crucial to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat generation. This data informs the design of the reactor's cooling system to prevent thermal runaways.
-
Mass and Heat Transfer: In large reactors, inefficient stirring can lead to poor mixing (mass transfer) and temperature gradients (heat transfer). This can result in lower yields and the formation of impurities. The choice of reactor geometry, impeller design, and stirring speed are critical for maintaining a homogeneous reaction environment.
-
Handling of Hazardous Reagents: Many reagents used in isoxazole synthesis are hazardous.[20]
-
Hydroxylamine Hydrochloride: Can be corrosive and toxic.
-
Oxidants (e.g., Bleach, NCS): Strong oxidizers that can react violently with organic materials.
-
Solvents: Flammability and toxicity of solvents like ethanol, DCM, or THF must be managed with appropriate ventilation and grounding to prevent static discharge.
-
-
Pressure Management: The in situ generation of intermediates or byproducts can lead to pressure build-up.[20] Reactors must be equipped with pressure relief systems, and reaction rates must be carefully controlled to avoid dangerous over-pressurization.
Part 3: Protocols for Scaled-Up Synthesis
The following protocols are representative examples and must be optimized for the specific target molecule and available equipment.
Protocol 1: Batch Synthesis of a 3,5-Disubstituted Isoxazole (Kilogram Scale)
This protocol details the synthesis via oxidation of an aldoxime followed by cycloaddition. It is designed for a jacketed glass or stainless-steel reactor equipped with overhead stirring, a temperature probe, a condenser, and addition funnels.
Step 1: Aldoxime Formation
-
Reactor Setup: Charge the reactor with the starting aldehyde (1.0 eq) and a suitable solvent such as ethanol (5-10 L per kg of aldehyde). Begin stirring.
-
Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq) in water or ethanol.[20]
-
Reaction: Add the hydroxylamine solution to the reactor, maintaining the temperature below 30°C. The reaction is typically monitored by HPLC or TLC until the aldehyde is consumed (usually 2-4 hours).
-
Isolation (Optional but Recommended): The aldoxime can be isolated by quenching with water and filtering the resulting solid. This improves the purity of the final product.
Step 2: In Situ Nitrile Oxide Generation and Cycloaddition
-
Reactor Setup: Charge the reactor with the aldoxime (1.0 eq), the alkyne (1.0-1.2 eq), and a solvent like dichloromethane (DCM) or ethyl acetate. Cool the mixture to 0-5°C.
-
Oxidant Addition: Slowly add a solution of 10-15% aqueous sodium hypochlorite (bleach, ~2.0 eq) via an addition funnel over 2-3 hours. CAUTION: This step is exothermic. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C.
-
Reaction: Allow the reaction to stir at 5-10°C for several hours after the addition is complete. Monitor the disappearance of the aldoxime by HPLC.
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with sodium bisulfite solution (to quench excess oxidant) and then with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude isoxazole is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for higher purity requirements.
Caption: General workflow for batch isoxazole synthesis.
Protocol 2: Continuous Flow Synthesis of Trisubstituted Isoxazoles
This protocol describes a telescoped three-step sequence (oximation, chlorination, cycloaddition) amenable to flow chemistry, which significantly improves safety and efficiency.[19]
System Setup:
-
Three separate pumps for delivering stock solutions.
-
T-mixers for combining reagent streams.
-
Heated and cooled coil reactors (e.g., PFA tubing).
-
Back-pressure regulator to maintain pressure and prevent solvent boiling.
Reagent Streams:
-
Stream A: Aldehyde in a suitable solvent (e.g., THF).
-
Stream B: Hydroxylamine hydrochloride and base in a solvent.
-
Stream C: Chlorinating agent (e.g., N-chlorosuccinimide) in a solvent.
-
Stream D: Alkyne and a non-nucleophilic base (e.g., triethylamine) in a solvent.
Procedure:
-
Oximation: Streams A and B are combined in a T-mixer and fed into the first heated coil reactor (Reactor 1). The residence time is optimized to ensure complete conversion to the oxime.
-
Chlorination: The output from Reactor 1 is mixed with Stream C in a second T-mixer. This stream passes through a cooled coil reactor (Reactor 2) to form the hydroximoyl chloride intermediate. Careful temperature control is critical here.
-
Cycloaddition: The output from Reactor 2 is combined with Stream D in a third T-mixer. This final stream passes through a third heated coil reactor (Reactor 3) to drive the 1,3-dipolar cycloaddition.
-
Collection & Purification: The output stream from Reactor 3, containing the final isoxazole product, is collected. Purification can be achieved via continuous liquid-liquid extraction followed by crystallization or chromatography.
Caption: Schematic of a continuous flow setup for isoxazole synthesis.
Part 4: Data Summary and Troubleshooting
Effective scale-up relies on systematic optimization and troubleshooting.
Table 1: Comparison of Key Parameters for Batch vs. Flow Synthesis
| Parameter | Batch Synthesis (1 kg Scale) | Continuous Flow Synthesis | Rationale & Key Insights |
| Temperature Control | Challenging; risk of hot spots | Precise (±1°C); excellent heat exchange | Flow's high surface-area-to-volume ratio ensures superior thermal control, enhancing safety and reproducibility.[16] |
| Reaction Time | Hours to days | Minutes to hours | Flow chemistry drastically reduces reaction times by enabling higher temperatures and pressures safely.[19] |
| Safety | High risk with exotherms | Inherently safer | Small reactor volumes in flow systems minimize the potential impact of any process deviation.[20] |
| Side Products | Furoxan dimerization common | Minimized | Low concentration of reactive intermediates (nitrile oxide) and precise control reduce side reactions.[9] |
| Scalability | Non-linear; requires re-optimization | Linear; "scaling out" by running longer | To increase output in flow, one simply runs the system for a longer duration or adds parallel reactors, avoiding re-development.[18] |
| Throughput | Limited by reactor size | High and continuous | Flow systems can operate 24/7, leading to significantly higher productivity over time. |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Nitrile oxide dimerization.[9] 3. Product degradation. | 1. Increase temperature or reaction time; check reagent purity. 2. Add oxidant slowly; use a slight excess of the alkyne.[9] 3. Lower reaction temperature; use milder conditions. |
| Formation of Impurities | 1. Furoxan from nitrile oxide dimerization. 2. Side reactions from incompatible functional groups. | 1. Maintain low concentration of nitrile oxide (slow addition or flow chemistry). 2. Protect sensitive functional groups before the reaction sequence. |
| Poor Regioselectivity | Electronic and steric effects of substituents on both the alkyne and nitrile oxide precursor. | This is inherent to the substrates. It may require redesigning the synthetic route or developing a robust chromatographic method for isomer separation.[9] |
| Difficult Purification | Oily product; impurities with similar polarity to the product. | Screen various recrystallization solvents; explore alternative chromatography (e.g., reversed-phase HPLC); consider forming a salt for crystalline solids. |
References
- Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole - Benchchem. Benchchem.
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (2020). Reaction Chemistry & Engineering.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports.
- Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (2020). RSC Medicinal Chemistry.
- Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). ACS Omega.
- Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. ResearchGate.
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- Gram scale synthesis of isoxazole and pyrazole. ResearchGate.
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- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate.
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2009). Organic Letters.
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2006). Chemical Communications.
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- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules.
- Scaled-up flow system. ResearchGate.
- Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica.
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- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (2015). Processes.
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Application Note & Protocol: High-Purity Isolation of 3-(4-Methoxyphenyl)isoxazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-(4-Methoxyphenyl)isoxazole from a crude synthetic mixture using normal-phase flash column chromatography. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and obtaining them with high purity is paramount for subsequent biological screening and drug development.[1][2][3] This guide details a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to automated preparative chromatography and final product characterization. The causality behind experimental choices, such as solvent selection and stationary phase characteristics, is explained to empower researchers to adapt this method for analogous compounds.
Introduction and Scientific Background
The isoxazole ring is a prominent five-membered heterocycle present in numerous biologically active compounds and clinically approved drugs, demonstrating a wide range of therapeutic activities including antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] this compound, specifically, is synthesized from intermediates like chalcones or via 1,3-dipolar cycloaddition reactions.[1][2][5]
Regardless of the synthetic route, the crude product is often contaminated with unreacted starting materials (e.g., chalcones, hydroxylamine), catalysts, and side-products formed during the reaction.[6][7] Column chromatography is the quintessential technique for isolating the target compound from these impurities.[8][9] This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a non-polar mobile phase. The separation is governed by the polarity differences between the components of the crude mixture.[8][10] The moderately polar this compound will exhibit intermediate affinity for the silica gel, allowing for its effective separation from both non-polar byproducts and highly polar impurities.
Principle of Separation
Normal-phase column chromatography separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[9][10]
-
Stationary Phase: Silica gel (SiO₂), a highly porous and polar material, is the most common choice.[9][10] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups of the analyte molecules.
-
Mobile Phase (Eluent): A low-polarity solvent system, typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is used.
-
Mechanism: The crude mixture is loaded onto the top of the silica column. As the mobile phase flows through, compounds continuously partition between the stationary and mobile phases.
-
Non-polar impurities have little affinity for the polar silica gel and travel quickly down the column with the mobile phase.
-
Highly polar impurities adsorb strongly to the silica gel and move very slowly or not at all.
-
This compound , being of intermediate polarity, travels at a moderate rate, allowing it to be collected as a pure fraction between the non-polar and highly polar contaminants.
-
Materials and Reagents
| Equipment | Reagents & Consumables |
| Automated Flash Chromatography System | Crude this compound |
| Pre-packed Silica Gel Column (e.g., 40-63 µm)[11] | HPLC-Grade Solvents: [12] |
| Fraction Collector[13] | - n-Hexanes |
| Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄) | - Ethyl Acetate (EtOAc) |
| UV Lamp (254 nm) | - Dichloromethane (DCM) |
| Rotary Evaporator ("Rotovap")[14][15][16][17] | Deuterated Solvents for NMR (e.g., CDCl₃)[18] |
| NMR Spectrometer, HPLC System | Celite® (Diatomaceous Earth) |
| Glassware (beakers, flasks, funnels, etc.) | TLC Developing Chamber |
| Capillary Spotters | Cotton or Glass Wool |
Experimental Protocols
Part A: Method Development using Thin-Layer Chromatography (TLC)
The crucial first step is to determine the optimal mobile phase composition using TLC, which serves as a rapid, small-scale proxy for the column separation.[19][20] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.25 - 0.35 .
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Solvent System Trials: Prepare small volumes of different mobile phase mixtures. A good starting point for isoxazole derivatives is a hexane:ethyl acetate system.[21][22]
-
Trial 1: 9:1 Hexanes:EtOAc
-
Trial 2: 8:2 Hexanes:EtOAc
-
Trial 3: 7:3 Hexanes:EtOAc
-
-
TLC Plate Spotting: Using a capillary tube, spot the prepared crude sample onto the baseline of three separate TLC plates.
-
Development: Place each plate in a developing chamber containing one of the trial solvent systems. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm).[19]
-
Analysis: Calculate the Rƒ value for the main product spot in each system using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Selection: Choose the solvent system that provides an Rƒ value between 0.25 and 0.35 for the product and shows good separation from other visible spots. For this compound, an 8:2 Hexanes:EtOAc mixture is often found to be optimal.
Part B: Preparative Flash Column Chromatography
This protocol assumes the use of an automated flash system with a pre-packed column.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Protocol:
-
Sample Loading (Dry Loading Method):
-
Dissolve the entire crude product (~1.0 g) in a minimal amount of dichloromethane (DCM) in a round-bottom flask.[23]
-
Add 2-3 g of Celite® or silica gel to the flask.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[23] This prevents overloading the top of the column and ensures a more uniform separation.
-
-
Column Preparation:
-
Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40 g column for a 1 g crude sample).
-
Install the column on the flash chromatography system.
-
Equilibrate the column by pumping the selected mobile phase (e.g., 8:2 Hexanes:EtOAc) through it for at least 2-3 column volumes.[23]
-
-
Execution:
-
Carefully transfer the Celite®-adsorbed sample onto the top of the equilibrated column.
-
Set the system parameters:
-
Mobile Phase: Isocratic elution with 8:2 Hexanes:EtOAc.
-
Flow Rate: As recommended for the column size (e.g., 40 mL/min for a 40 g column).
-
Detection: UV detector set to 254 nm.
-
Fraction Collection: Set to collect fractions based on the UV detector's peak detection.[13]
-
-
Begin the run. The system will automatically elute the sample and collect the fractions.
-
Part C: Fraction Analysis and Product Recovery
-
TLC Analysis of Fractions:
-
Pooling and Solvent Removal:
-
Identify the fractions that contain only the spot corresponding to the pure product (Rƒ ≈ 0.3).
-
Combine these pure fractions into a large round-bottom flask.
-
Remove the solvent using a rotary evaporator.[14][16] The water bath temperature should be kept moderate (typically 40°C) to avoid sample degradation.[14] The process works by reducing the pressure, which lowers the solvent's boiling point, allowing for gentle and efficient evaporation.[15][24]
-
-
Final Product: The result should be a white to pale yellow crystalline solid, which is the purified this compound.[21] Record the final mass and calculate the recovery yield.
Characterization and Purity Assessment
To confirm the identity and assess the purity of the isolated compound, standard analytical techniques should be employed.
| Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Structural Confirmation | Signals corresponding to the methoxy group (~3.9 ppm), isoxazole proton, and aromatic protons should be observed at their characteristic chemical shifts.[1][21] |
| ¹³C NMR | Structural Confirmation | Distinct signals for all unique carbons in the molecule.[1] |
| HPLC | Purity Assessment | A single major peak should be observed on a reverse-phase C18 column, indicating high purity.[1][18] Purity is typically >98%. |
| Mass Spec (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.[25] |
| Melting Point | Purity & Identity Check | A sharp melting point consistent with literature values indicates high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. If Rƒ is too high (>0.5), decrease polarity (more hexanes). If Rƒ is too low (<0.2), increase polarity (more EtOAc). |
| Streaking on TLC/Column | Compound is too polar or acidic/basic; sample overload. | Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to improve peak shape for acidic or basic compounds, respectively.[25][26] Ensure the sample load is not too high for the column size. |
| Product Elutes with Impurities | Impurities have similar polarity to the product. | Use a shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) to try and resolve the compounds. |
| No Compound Elutes | Compound is too polar and has irreversibly adsorbed to the silica. | This is unlikely for this compound but can happen with very polar molecules. Try flushing the column with a highly polar solvent like 100% methanol. Reverse-phase chromatography may be a better choice.[26] |
References
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- CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr.
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- The Royal Society of Chemistry. (n.d.). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
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Application Notes & Protocols: 3-(4-Methoxyphenyl)isoxazole as a High-Efficacy Corrosion Inhibitor
An in-depth guide for researchers and scientists on the application of 3-(4-Methoxyphenyl)isoxazole as a corrosion inhibitor. This document provides a comprehensive overview of its mechanism, synthesis, and detailed protocols for its evaluation.
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is a persistent challenge in numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metals, especially in acidic environments common in industrial processes like acid pickling and oil well acidizing[1]. An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions driving corrosion[2].
Heterocyclic compounds are particularly effective due to the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electron systems, which act as active centers for adsorption[3]. Among these, isoxazole derivatives have emerged as a promising class of inhibitors. The isoxazole ring, containing both nitrogen and oxygen atoms, provides excellent potential for strong adsorption onto metal surfaces[4].
This guide focuses on This compound , a specific isoxazole derivative demonstrating significant potential as a corrosion inhibitor for metals such as mild steel and copper[4][5]. We will delve into its mechanism of action, provide a detailed synthesis protocol, and outline a comprehensive suite of methodologies for its evaluation.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Solid |
| InChI Key | CWVBMOWWQXBIBL-UHFFFAOYSA-N[6] |
| Canonical SMILES | COc1ccc(cc1)-c2ccon2[6] |
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive medium. This adsorption is a complex process involving both physical and chemical interactions.
-
Role of Molecular Structure: The inhibitor molecule possesses several features conducive to adsorption:
-
Heteroatoms: The nitrogen and oxygen atoms in the isoxazole ring and the oxygen in the methoxy group have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming coordinate bonds (chemisorption)[3][4].
-
π-Electrons: The aromatic rings (phenyl and isoxazole) are rich in π-electrons, which can interact with the metal surface through donor-acceptor mechanisms[3].
-
-
Adsorption Modes: The interaction can be described by two primary modes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemisorption: This involves the formation of chemical bonds between the inhibitor and the metal surface, leading to a more stable and robust protective film. This is often the dominant mechanism for heterocyclic inhibitors[4].
-
Quantum chemical studies, such as those using Density Functional Theory (DFT), help elucidate this mechanism by calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A high E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low E_LUMO value suggests an ability to accept electrons from the metal, strengthening the adsorption bond[7].
Caption: Mechanism of action for this compound as a corrosion inhibitor.
Protocol: Synthesis of this compound
This protocol describes a common and reliable method for synthesizing unsymmetrically substituted isoxazoles from an acetophenone oxime and a methyl ester[8]. The causality behind this choice is its directness and the unequivocal location of the substituents on the final product.
Materials and Reagents
-
4-Methoxyacetophenone
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH)
-
Hexane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (~2.5 M)
-
Methyl Anisate (Methyl 4-methoxybenzoate)
-
Hydrochloric Acid (HCl, 3N)
-
Xylene
Step-by-Step Synthesis Workflow
Part A: Preparation of 4-Methoxyacetophenone Oxime
-
Reaction Setup: In a round-bottomed flask, combine 4-methoxyacetophenone, water, 10% aqueous NaOH, and hydroxylamine hydrochloride in ethanol.
-
Reflux: Heat the mixture at reflux for 2 hours. The oxime is formed via the condensation of hydroxylamine with the ketone.
-
Isolation: Cool the mixture in an ice bath to crystallize the product. Collect the crystals by filtration and air dry.
-
Drying: Add the crude product to hexane and heat to reflux to remove any residual water as an azeotrope. This step is critical for the subsequent water-sensitive lithiation step.
Part B: Cyclization to form this compound
-
Setup for Anhydrous Reaction: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve the dried 4-methoxyacetophenone oxime in anhydrous THF.
-
Litiation: Cool the solution to below -60°C in a dry ice-acetone bath. Slowly add n-butyllithium solution dropwise. This strong base deprotonates the oxime at two positions, creating a dilithio intermediate, which is a key reactive species[8]. Stir for 30 minutes.
-
Condensation: In a separate funnel, prepare a solution of methyl anisate in anhydrous THF. Add this solution to the stirred, cold dilithio intermediate mixture over a 5-10 minute period. Stir for an additional 30 minutes.
-
Acidification & Cyclization: Quench the reaction by adding 3N HCl. This protonates the intermediate, which then undergoes spontaneous acid-catalyzed cyclization to form the stable isoxazole ring.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Add xylene and heat to reflux to remove water. Filter the hot solution and cool to crystallize the product.
-
Recrystallization: Recrystallize the crude product from xylene to obtain pure 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole crystals[8].
Caption: General workflow for evaluating the performance of a corrosion inhibitor.
Protocol: Gravimetric (Weight Loss) Measurements
This method provides a direct measure of metal loss over time. Its simplicity makes it an essential first step in inhibitor evaluation.
-
Coupon Preparation: Mechanically polish mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1M HCl) with and without various concentrations of the inhibitor (e.g., 50-300 ppm).
-
Exposure: Maintain the beakers in a thermostat-controlled water bath at a specific temperature (e.g., 30°C) for a set duration (e.g., 6 hours).
-
Final Measurement: After the immersion period, remove the coupons, clean them with a brush under running water to remove corrosion products, rinse with acetone, dry, and re-weigh (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mg cm⁻²h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the coupon (cm²) and t is the immersion time (h).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.[5]
-
Protocol: Electrochemical Measurements
Electrochemical tests provide rapid results and detailed mechanistic information about the inhibition process. A standard three-electrode cell is used, containing a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
A. Potentiodynamic Polarization (PDP)
This technique determines the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
-
Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.[4]
-
Interpretation: A significant shift in E_corr in the presence of the inhibitor indicates whether it is primarily an anodic or cathodic inhibitor. If the shift is minimal (<85 mV), it is classified as a mixed-type inhibitor.[9][10]
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the protective film at the metal-solution interface.
-
Stabilization: As with PDP, allow the system to stabilize at its OCP.
-
Impedance Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased resistance to corrosion.
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit to quantify properties like the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[10] R_ct is inversely proportional to the corrosion rate.
-
Calculation:
-
Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.[4]
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Example Gravimetric and Electrochemical Data for an Isoxazole Derivative in 1M HCl[4][5]
| Inhibitor Conc. (ppm) | Method | Corrosion Rate | R_ct (Ω cm²) | i_corr (μA/cm²) | %IE |
| 0 (Blank) | Weight Loss | 0.149 mg cm⁻²h⁻¹ | - | - | - |
| PDP | - | - | 550 | - | |
| EIS | - | 45 | - | - | |
| 100 | Weight Loss | 0.030 mg cm⁻²h⁻¹ | - | - | 79.9 |
| PDP | - | - | 115 | 79.1 | |
| EIS | - | 210 | - | 78.6 | |
| 200 | Weight Loss | 0.015 mg cm⁻²h⁻¹ | - | - | 89.9 |
| PDP | - | - | 60 | 89.1 | |
| EIS | - | 425 | - | 89.4 | |
| 300 | Weight Loss | 0.005 mg cm⁻²h⁻¹ | - | - | 96.6 |
| PDP | - | - | 25 | 95.5 | |
| EIS | - | 980 | - | 95.4 |
Note: Data is illustrative and compiled from typical results for isoxazole inhibitors.
The high degree of correlation between the %IE values obtained from the three different methods serves as a self-validation of the experimental results, confirming the robust performance of the inhibitor.
Conclusion
This compound stands out as a highly effective corrosion inhibitor, particularly for metals in acidic media. Its molecular structure, rich in adsorption centers, allows for the formation of a stable, protective film on the metal surface. The protocols detailed in this guide provide a comprehensive framework for the synthesis and rigorous evaluation of this compound. By employing a combination of gravimetric and electrochemical techniques, researchers can reliably quantify its inhibition efficiency and gain valuable insights into its protective mechanism, paving the way for its application in industrial corrosion management solutions.
References
- sadeghzadeh, R., Ejlali, L., Eshaghi, M., Basharnavaz, H., & Seyyedi, K. (2021). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. Chemical Review and Letters, 4(2), 79-86. (URL: [Link])
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. (URL: [Link])
- Eissen, et al. (2022). Corrosion Inhibition Potential of Two Isoxazole Derivatives: Experimental and Theoretical Analyses. Journal of Materials and Environmental Science, 13(8), 928-944. (URL: [Link])
- Bentiss, F., et al. (2019). Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium. Journal of Materials and Environmental Science, 10(1), 1-16. (URL: [Link])
- Crowe, D. F., & Nord, F. F. (1950). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 30, 21. (URL: [Link])
- Verma, C., et al. (2021). Gravimetric, electrochemical, and morphological studies of an isoxazole derivative as corrosion inhibitor for mild steel in 1M HCl. Arabian Journal of Chemistry, 14(3), 102981. (URL: [Link])
- Ghasemi, Z., & Mahdavian, M. (2021). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric acid solution. Chemical Review and Letters, 4(4), 183-191. (URL: [Link])
- Akpan, E. D., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface.
- Genc, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(18), 4253. (URL: [Link])
- Request PDF. (2023). Adsorption studies of isoxazole derivatives as corrosion inhibitors for mild steel in 1M HCl solution: DFT studies and molecular dynamics simulation.
- Chanda, K., Rej, S., & Huang, M. H. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale, 5(24), 12434-12441. (URL: [Link])
- Akpan, E. D., et al. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on Mild Steel Surface. Asian Journal of Physical and Chemical Sciences. (URL: [Link])
- Talib, E. R., & Gatti, C. (2022). A Quantum Computational Method for Corrosion Inhibition.
- Zhang, L., et al. (2012). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. International Journal of Electrochemical Science, 7, 9368-9376. (URL: [Link])
- Siniti, M., et al. (2012). 3,5-Bis(n-Methoxyphenyl)-4-Amino-1,2,4-Triazoles as inhibitors of corrosion of mild steel in acidic media.
- Singh, G., et al. (2024). 3,4-Dimethoxy phenyl thiosemicarbazone as an effective corrosion inhibitor of copper under acidic solution: comprehensive experimental, characterization and theoretical investigations. Scientific Reports, 14(1), 1-19. (URL: [Link])
- Gong, Y., et al. (2021). 2-Amino-4-(4-methoxyphenyl)-thiazole as a novel corrosion inhibitor for mild steel in acidic medium.
- Kumar, V., et al. (2024). Study of Corrosion Inhibition Activities of N-(4- Methoxyphenyl)5(Pyridin4-Yl). ARC Journals. (URL: [Link])
- Singh, A., et al. (2024). Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports, 14(1), 1-14. (URL: [Link])
Sources
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- 2. 3,4-Dimethoxy phenyl thiosemicarbazone as an effective corrosion inhibitor of copper under acidic solution: comprehensive experimental, characterization and theoretical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Gravimetric, electrochemical, and morphological studies of an isoxazole derivative as corrosion inhibitor for mild steel in 1M HCl - Arabian Journal of Chemistry [arabjchem.org]
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- 10. Experimental, quantum chemical studies of oxazole derivatives as corrosion inhibitors on mild steel in molar hydrochloric acid medium - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Methoxyphenyl)isoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)isoxazole. This guide is designed to provide in-depth, actionable advice to researchers and professionals in drug development, helping to navigate the common challenges and optimize the yield of this important heterocyclic compound. Isoxazoles are a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and valued for their ability to engage in hydrogen bonding and π–π stacking interactions.[1]
This resource offers troubleshooting guides and frequently asked questions in a direct Q&A format, addressing specific experimental issues with explanations grounded in chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides targeted solutions.
Problem 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired this compound product. What are the likely causes and how can I rectify this?
Answer: Low or non-existent yields in isoxazole synthesis often trace back to a few critical areas: the stability of intermediates, the choice of synthetic route, reaction conditions, and the purity of starting materials.
Possible Causes & Recommended Solutions:
-
Inefficient Generation or Decomposition of the Nitrile Oxide Intermediate: In the common 1,3-dipolar cycloaddition pathway, the nitrile oxide generated from 4-methoxybenzaldoxime is a key intermediate. This species can be unstable and prone to dimerization, forming furoxans, which are a common byproduct that can significantly lower your yield.
-
Solution: Generate the nitrile oxide in situ in the presence of your alkyne. This is a widely adopted strategy to ensure the nitrile oxide reacts with the dipolarophile as it is formed, minimizing side reactions.[2] Common methods for in situ generation include the dehydrohalogenation of the corresponding hydroximoyl chloride using a non-nucleophilic base like triethylamine, or the direct oxidation of 4-methoxybenzaldoxime with reagents such as N-chlorosuccinimide (NCS) or Chloramine-T.[3][4]
-
-
Suboptimal Reaction Conditions for Cyclization from Chalcones: When synthesizing from a chalcone precursor, such as 1-(4-methoxyphenyl)-3-arylprop-2-en-1-one, the reaction with hydroxylamine hydrochloride requires careful control of pH and temperature.
-
Solution: The reaction is typically a two-step, one-pot process. Initially, the reaction of the chalcone with hydroxylamine hydrochloride forms an oxime intermediate. The subsequent cyclization to the isoxazole is base-mediated.[5] Ensure the addition of a base, such as sodium hydroxide or potassium hydroxide, after the initial reaction period to facilitate the ring-closing step.[5][6] Refluxing in a suitable solvent like ethanol is common, but the duration should be optimized.[6][7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials, such as the 4-methoxyacetophenone or the aldehyde used to form a chalcone, can introduce unwanted side reactions. The purity of hydroxylamine hydrochloride is also important.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify reagents if their purity is questionable. For instance, 4-chloroacetophenone oxime, a related precursor, is often prepared and then purified by recrystallization from hexane to remove water azeotropically.[8]
-
-
Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.
-
Solution: For the synthesis from chalcones, a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) is often used to drive the reaction to completion.[6] When generating nitrile oxides, the stoichiometry of the oxidizing agent or base is critical.
-
Problem 2: Formation of Significant Byproducts
Question: My reaction produces a complex mixture of products, and isolating the desired this compound is difficult. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. The identity of these byproducts depends on the synthetic route chosen.
Common Byproducts & Minimization Strategies:
-
Furoxan Dimerization: As mentioned, this is a major byproduct in 1,3-dipolar cycloaddition reactions.
-
Strategy: The key is the slow, controlled in situ generation of the nitrile oxide in the presence of the alkyne. This keeps the concentration of the nitrile oxide low at any given time, favoring the intermolecular reaction with the alkyne over dimerization.
-
-
Incomplete Cyclization or Intermediate Buildup: In the chalcone route, you may isolate the oxime intermediate if the cyclization step is incomplete.
-
Side Reactions of the Chalcone: Chalcones are α,β-unsaturated ketones and can undergo other reactions, such as Michael additions, if other nucleophiles are present.
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?
Answer: Effective purification is essential to obtain a high-purity product for subsequent applications.
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid isoxazole products.
-
Procedure: After the reaction workup (e.g., pouring the reaction mixture into ice water and extracting the product), the crude solid can be recrystallized from a suitable solvent.[6][7] Ethanol is a commonly used solvent for recrystallizing isoxazoles derived from chalcones.[7][9] Xylene has also been reported as a good recrystallization solvent for similar isoxazole structures.[8]
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, or if the product is an oil, column chromatography is the method of choice.
-
Procedure: A silica gel column is typically used. The mobile phase is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.[5] For example, a 30% ethyl acetate/70% hexanes mixture has been used to monitor the progress of a similar isoxazole synthesis.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and versatile methods are:
-
Reaction of a Chalcone with Hydroxylamine: This involves the condensation of 4-methoxyacetophenone with an appropriate aldehyde to form a chalcone, which is then cyclized with hydroxylamine hydrochloride in the presence of a base.[6][7][10] This method is robust and uses readily available starting materials.
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of an alkyne with a nitrile oxide generated in situ from 4-methoxybenzaldoxime.[1][3][11] This method offers high regioselectivity.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice depends on the availability of starting materials and the desired substitution pattern.
-
The chalcone route is often preferred for its simplicity and the use of common laboratory reagents.
-
The 1,3-dipolar cycloaddition route is highly efficient and provides excellent control over regioselectivity, making it suitable for more complex target molecules.[11]
Q3: What is the role of the base in the chalcone-based synthesis of isoxazoles?
A3: In the synthesis from chalcones, a base is crucial for the final cyclization step. After the initial formation of the oxime intermediate from the reaction of the chalcone with hydroxylamine hydrochloride, the base deprotonates the oxime. This initiates an intramolecular nucleophilic attack, leading to the formation of the isoxazole ring.[5]
Q4: Can ultrasound or microwave irradiation improve the reaction?
A4: Yes, non-conventional energy sources can significantly improve the synthesis of isoxazoles.
-
Ultrasound irradiation has been shown to enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions.[12]
-
Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[7]
Q5: How can I confirm the structure of my synthesized this compound?
A5: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The proton NMR will show characteristic signals for the aromatic protons and the methoxy group. The carbon NMR will confirm the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as C=N and C-O stretching vibrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-5-phenylisoxazole from Chalcone
This protocol is adapted from established procedures for the synthesis of 3,5-disubstituted isoxazoles from chalcone intermediates.[6][7][9]
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
In a flask, dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 40%) while stirring.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 3-(4-Methoxyphenyl)-5-phenylisoxazole
-
Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.
-
Add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the chalcone spot disappears.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
| Parameter | Chalcone Route | 1,3-Dipolar Cycloaddition |
| Starting Materials | 4-Methoxyacetophenone, Aldehyde, Hydroxylamine HCl | 4-Methoxybenzaldoxime, Alkyne |
| Key Intermediate | Chalcone | Nitrile Oxide |
| Typical Solvents | Ethanol | Dichloromethane, THF |
| Catalyst/Reagent | Base (KOH, NaOH) | Oxidant (NCS) or Base (Triethylamine) |
| Typical Yields | 60-85%[7][9] | Moderate to Excellent[1] |
| Advantages | Readily available starting materials, simple procedure | High regioselectivity, mild conditions |
| Disadvantages | Can sometimes lead to mixtures of regioisomers | Nitrile oxide intermediate can be unstable |
Visualizations
Workflow for Chalcone-Based Isoxazole Synthesis
Caption: General workflow for the synthesis of this compound via the chalcone pathway.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- Valdés-García, G., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29495-29503.
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
- Shaikh, A. A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629-33653.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Coll. Vol. 6, p.289 (1988); Vol. 51, p.102 (1971).
- Talha, S. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 226.
- Shaebanzadeh, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1184.
- Li, C., et al. (2019). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 24(18), 3291.
- Wang, Y., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 23(10), 988-998.
- Ferreira, M. J., et al. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 59(17), 12566-12574.
- Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Research in Pharmacy, 24(2), 221-230.
- Sahoo, J., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 548-551.
- Alam, M. S., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(3).
- Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
Sources
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Side product formation in chalcone-based isoxazole synthesis
An essential reaction in medicinal chemistry is the synthesis of isoxazoles, five-membered heterocyclic compounds, from chalcone precursors.[1] This transformation, which typically involves the cyclization of an α,β-unsaturated ketone with hydroxylamine hydrochloride, is a cornerstone for creating scaffolds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3][4][5]
However, the reaction is not always straightforward and can be plagued by the formation of undesired side products, leading to low yields and complex purification challenges.[6][7] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering these issues. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on identifying and mitigating side product formation.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted chalcone. What's going wrong?
This is a common issue that typically points to suboptimal reaction conditions or issues with the starting materials.
Possible Causes & Solutions:
-
Insufficient Activation: The reaction requires sufficient energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent cyclization.
-
Expert Insight: Simply mixing the reagents at room temperature is often insufficient. Refluxing the reaction mixture is standard practice.[3][8] The target temperature will depend on the solvent used (e.g., ethanol, ~78°C; pyridine, ~115°C). Monitor the reaction progress using TLC to determine the optimal reflux time, which can range from 4 to 10 hours.[9][10]
-
-
Impure Starting Chalcone: Impurities from the initial Claisen-Schmidt condensation used to prepare the chalcone can inhibit the cyclization step.[7]
-
Protocol: Always purify your chalcone precursor before use. Recrystallization from a suitable solvent like ethanol is highly effective.[9] Confirm the purity via melting point analysis and spectroscopy (¹H NMR).
-
-
Inappropriate Stoichiometry: An incorrect ratio of hydroxylamine to chalcone can lead to incomplete conversion.
-
Recommendation: While a 1:1 molar ratio is often cited, using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the chalcone is particularly hindered or unreactive.
-
Question 2: My NMR spectrum is complex. I see my desired isoxazole, but also other major products. What are they and how can I avoid them?
The presence of multiple products indicates competing reaction pathways. The most common side products in this synthesis are isoxazolines, oximes, and Michael addition adducts.
A. Isoxazoline Intermediate
-
Identification: Isoxazolines (or 4,5-dihydroisoxazoles) are the non-aromatized heterocyclic intermediates. Their ¹H NMR spectra are characterized by aliphatic protons in the 3.0-5.5 ppm range, often showing complex splitting patterns (dd, t), which are absent in the final aromatic isoxazole product.[11]
-
Mechanism of Formation: The reaction proceeds via the formation of an isoxazoline, which then, under the right conditions, eliminates water to form the aromatic isoxazole.
-
Why it Persists: If the isoxazoline is isolated as a major product, it suggests the final dehydration/aromatization step has failed. This can happen in the absence of a mild oxidizing agent or if the reaction conditions do not favor spontaneous elimination.
-
Solution: While some protocols achieve aromatization directly under reflux, particularly with acid catalysts like glacial acetic acid, others may require an explicit oxidation step if the isoxazoline is stable.[10] However, for most standard preparations, ensuring adequate reflux time and appropriate pH (weakly acidic to weakly basic) is sufficient.
B. Oxime and Michael Adducts
-
Identification:
-
Oxime: Hydroxylamine can attack the carbonyl carbon of the chalcone to form an oxime without cyclizing. This will result in a product that retains the α,β-double bond protons in the NMR spectrum but lacks the carbonyl signal in the ¹³C NMR.
-
Michael Adducts: Hydroxylamine can act as a nucleophile and add to the β-carbon of the enone system (1,4-conjugate addition).[12] This breaks the α,β-unsaturation. Depending on subsequent reactions, this can lead to hydroxylamine ketones or hydroxylamino oximes.[6]
-
-
Mechanistic Insight: The formation of these side products is a classic case of kinetic vs. thermodynamic control. The reaction of hydroxylamine with the α,β-unsaturated ketone system presents two primary electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition). The subsequent intramolecular cyclization is what leads to the desired isoxazole.
-
Solutions to Favor Cyclization:
-
Choice of Base: The base plays a critical role. A weak base like sodium acetate is often used to neutralize the HCl from hydroxylamine hydrochloride, creating free hydroxylamine in situ.[3][4] Strong bases like NaOH or KOH can sometimes promote undesired side reactions.[2][13]
-
Solvent System: Protic solvents like ethanol are most common as they can facilitate the proton transfer steps required for cyclization.[1][8]
-
Temperature Control: Running the reaction at reflux generally provides the thermal energy needed to favor the thermodynamically stable cyclized product over the kinetically formed adducts.
-
Below is a diagram illustrating the competing reaction pathways.
Experimental Protocols
Protocol 1: Standard Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a reliable starting point for the cyclization of chalcones with hydroxylamine hydrochloride.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in ethanol (10-15 mL per mmol of chalcone).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.[3][4]
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) every 1-2 hours. The reaction is typically complete within 6-8 hours.[1][3]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water.[8]
-
Isolation: A solid precipitate of the crude isoxazole should form. Collect the solid by vacuum filtration, washing thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product. Recrystallize from hot ethanol to obtain the purified isoxazole.[8]
Protocol 2: Troubleshooting Emulsions and Oily Products During Work-up
Sometimes, the product may not precipitate cleanly and instead forms an oil or causes an emulsion during extraction.
-
Problem: Oily Product: If the product oils out instead of precipitating, try the following:
-
Trituration: After decanting the water, add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane). Vigorously stir or sonicate the mixture to induce crystallization.[14]
-
Chromatography: If crystallization fails, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄ or Na₂SO₄, concentrate it under reduced pressure, and purify the resulting oil via column chromatography.[14]
-
-
Problem: Persistent Emulsion: If an emulsion forms during an extractive work-up:
Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction? A: The choice of base is critical. For the reaction of chalcones with hydroxylamine hydrochloride, a weak base is generally preferred. Sodium acetate is widely used because it effectively neutralizes the HCl, liberating the free hydroxylamine nucleophile without creating a harshly basic environment that could promote side reactions like Michael addition.[3][4] Some procedures use stronger bases like NaOH or KOH, often in an alcoholic solution, but this requires more careful control to avoid side product formation.[2][13]
Q: How does the solvent affect the reaction outcome? A: The solvent choice influences reagent solubility and reaction kinetics.
| Solvent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| Ethanol | Reflux, 6-8 hours | Pro: Excellent solvent for chalcones and reagents; protic nature facilitates proton transfers. Most commonly used and recommended.[1][8] |
| Glacial Acetic Acid | Reflux, 8-10 hours | Pro: Can act as both solvent and catalyst, promoting dehydration to the aromatic isoxazole. Con: Can be harsh for sensitive substrates.[10] |
| Pyridine | Reflux, 4-6 hours | Pro: Acts as both a high-boiling solvent and a base. Con: Can be difficult to remove during work-up; may favor side reactions in some cases.[15][16] |
| Aqueous Media | 50 °C, 2 hours | Pro: Green chemistry approach, can be very efficient for specific substrates (e.g., enaminones). Con: Chalcone solubility can be a major issue.[17] |
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis is an effective method for accelerating this reaction, often reducing reaction times from hours to minutes and sometimes improving yields.[18] However, it requires specialized equipment and careful optimization of irradiation time and temperature to prevent decomposition.
Q: My chalcone has strong electron-withdrawing or donating groups. How will this affect the reaction? A: Electronic effects significantly impact reactivity.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups make the β-carbon more electrophilic, potentially increasing the rate of the initial Michael addition. However, they can also deactivate the aromatic rings. These substrates may require longer reaction times or slightly higher temperatures.[7]
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups can increase the nucleophilicity of the enolate intermediate, which can facilitate the ring-closing step. Reactions with these substrates are often faster and higher yielding.
By understanding the mechanistic principles behind both the desired transformation and the competing side reactions, researchers can effectively troubleshoot and optimize the synthesis of chalcone-based isoxazoles, ensuring higher yields and purity in their drug discovery and development efforts.
References
- Benchchem.
- Kapubalu Suneel Kumar et al. (2011).
- ResearchGate.
- Rasayan Journal of Chemistry. (2022).
- Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]
- Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega via PMC. [Link]
- ResearchGate. Effect of hydroxylamine hydrochloride on chalcones. [Link]
- Al-Omar, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. Molecules, 15(11), 7746-7755. [Link]
- Al-Jibouri, M. N. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Journal of Medicinal and Pharmaceutical Chemistry Research.
- ResearchGate. (PDF)
- ResearchGate. (PDF)
- Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Hwang, J., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. RSC Medicinal Chemistry. [Link]
- Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- Oriental Journal of Chemistry. (2022).
- ResearchGate. (PDF)
- Benchchem.
- Science Direct. Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
- Al-Halfi, S. A. A., & Al-Masoudi, W. A. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-8.
- ResearchGate. Michael's addition reaction of chalcone. [Link]
- Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(14):47-54.
- Mogilaiah, K., et al. (2009). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 576-580. [Link]
- ResearchGate. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. [Link]
- Digital Repository of University of Mosul. (2022).
- Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10863-10871. [Link]
- MDPI.
- Preprints.org. (2024).
- Roy, K., & Mitra, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246. [Link]
- Li, Y., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11029-11037. [Link]
- ResearchGate. (PDF) Cyclization of Chalcones (I)
- Salman, H. K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. International Journal of Molecular Sciences, 25(13), 7106. [Link]
- Patil, S. D., et al. A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of ChemTech Research, 5(1), 126-135.
- Ankalekar, D. M., et al. (2012). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1,4-benzodiazepine. Indian Journal of Chemistry, 51B, 1282-1289.
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- 2. derpharmachemica.com [derpharmachemica.com]
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- 10. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Hydroxylamine Cyclization
Welcome to the technical support center for hydroxylamine cyclization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and successfully optimize your hydroxylamine cyclization reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.
Q1: My reaction shows low or no conversion to the desired cyclized product. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can often be traced back to several key reaction parameters. A systematic approach to troubleshooting is crucial.
-
Hydroxylamine Stability and Decomposition: Hydroxylamine and its derivatives can be thermally unstable.[1][2][3] The energetically favorable initial decomposition step is often a bimolecular isomerization to ammonia oxide, a process that is accelerated in aqueous solutions and at higher temperatures.[1][4]
-
Solution:
-
Use freshly prepared or purified hydroxylamine. If using a salt like hydroxylamine hydrochloride, ensure it is dry and of high purity.
-
Maintain the lowest effective reaction temperature. Consider running initial trials at room temperature or even 0 °C before gradually increasing the temperature.
-
Minimize reaction time. Monitor the reaction closely by TLC, LC-MS, or GC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
-
-
-
Suboptimal pH: The pH of the reaction medium is critical. The nucleophilicity of the hydroxylamine is pH-dependent, and the substrate itself may be sensitive to acidic or basic conditions.
-
Solution:
-
If using hydroxylamine hydrochloride, a base is typically required to liberate the free hydroxylamine.[5] Stoichiometric control is essential; excess base can lead to side reactions, while insufficient base will result in low concentrations of the active nucleophile.
-
For reactions sensitive to pH, consider using a buffered system to maintain a stable pH throughout the reaction.
-
The optimal pH can be substrate-dependent. A preliminary pH screen (e.g., from pH 4 to 8) can be highly informative.
-
-
-
Incorrect Solvent Choice: The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and even the reaction pathway.
-
Solution:
-
Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.
-
Protic solvents like alcohols can stabilize charged intermediates and facilitate proton transfer steps, which may be crucial for the cyclization mechanism.
-
A comparative study on the cyclization of allenyl-substituted hydroxylamines showed that while the solvent effect on the rate was moderate, it was crucial for suppressing side-product formation.[6]
-
For reactions involving sensitive reagents, ensure the use of anhydrous solvents.
-
-
-
Catalyst Inactivity (if applicable): For catalyzed reactions, such as those employing palladium or Lewis acids, the catalyst's activity is paramount.
-
Solution:
-
Ensure the catalyst is not degraded. Use fresh catalyst from a reputable supplier.
-
For palladium-catalyzed reactions, the choice of ligand is critical. The ligand can influence the catalyst's stability, solubility, and reactivity.[7][8]
-
Ensure that no impurities in your starting materials or solvents are poisoning the catalyst.
-
-
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
A2: Side product formation often competes with the desired cyclization pathway. Identifying the major byproducts is the first step toward mitigating their formation.
-
Oxime Formation: The most common side reaction, especially with substrates containing carbonyl groups, is the formation of oximes.[9][10][11] This occurs when the hydroxylamine reacts with an aldehyde or ketone functionality without subsequent cyclization.
-
Solution:
-
Optimize the reaction conditions to favor intramolecular cyclization over intermolecular oxime formation. This can sometimes be achieved by running the reaction at higher dilution, which favors intramolecular processes.
-
If the substrate is an α,β-unsaturated ketone, the reaction can sometimes lead to the formation of 5-hydroxyisoxazolidine or 4,5-dihydroisoxazole derivatives.[12] Careful control of reaction conditions is necessary to guide the reaction to the desired product.
-
-
-
Beckmann Rearrangement: In some cases, oxime intermediates can undergo a Beckmann rearrangement, particularly under acidic conditions, leading to amide byproducts.[13]
-
Solution:
-
Carefully control the acidity of the reaction medium. If an acid catalyst is necessary, screen different Lewis or Brønsted acids and use the mildest conditions that afford the desired product.
-
-
-
Decomposition Products: As mentioned previously, decomposition of hydroxylamine can lead to a complex mixture of byproducts.
-
Solution:
-
Employ milder reaction temperatures and shorter reaction times.
-
-
Frequently Asked Questions (FAQs)
What is the general mechanism for hydroxylamine cyclization?
The mechanism can vary depending on the substrate and reaction conditions. A common pathway for the intramolecular addition of a hydroxylamine to an unsaturated system involves the nucleophilic attack of the nitrogen atom onto the electrophilic carbon of the double or triple bond. This is often followed by a proton transfer and subsequent ring closure.
For some systems, such as the palladium-catalyzed carbonylative cyclization of aryl alkynes, the mechanism can be more complex, involving intermediates like N-alkyloxylamides that undergo a Lossen-type rearrangement to form isocyanates, which then cyclize.[14][15]
Below is a generalized mechanistic pathway for the acid-catalyzed intramolecular hydroamination of an unsaturated hydroxylamine.
Caption: Generalized acid-catalyzed hydroxylamine cyclization mechanism.
How do I choose the appropriate solvent and temperature?
The optimal solvent and temperature are highly substrate-dependent and often require empirical optimization.
Solvent Selection: A good starting point is to choose a solvent in which all reactants are fully soluble. The polarity of the solvent can significantly impact the reaction.
| Solvent Class | Examples | Suitability for Hydroxylamine Cyclization |
| Polar Protic | Ethanol, Methanol, Water | Often good choices as they can stabilize charged intermediates and facilitate proton transfer. However, water can promote hydroxylamine decomposition.[1][4] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can be effective, particularly for reactions involving polar starting materials. |
| Non-polar | Toluene, Dichloromethane | Useful for reactions with non-polar substrates and in cases where protic solvents interfere with the reaction. |
Temperature Optimization: It is generally advisable to start at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is sluggish. High temperatures can lead to the decomposition of hydroxylamine and the formation of side products.[1] For thermally robust substrates, temperatures up to 110-140°C have been reported.
What analytical techniques are best for monitoring the reaction?
-
Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and identify the structures of intermediates and products.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is adapted from the reaction of chalcones with hydroxylamine hydrochloride.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) or acetic acid. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) or purify by column chromatography on silica gel to obtain the desired isoxazole.
Sources
- 1. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 8. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. testbook.com [testbook.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)isoxazole
Welcome to the technical support center for the synthesis and purification of 3-(4-Methoxyphenyl)isoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you resolve common impurities and optimize your experimental outcomes.
Introduction
The synthesis of this compound, a valuable scaffold in medicinal chemistry, often proceeds through the cyclization of a chalcone precursor with hydroxylamine. While seemingly straightforward, this reaction can be accompanied by the formation of various impurities that complicate purification and compromise the final product's integrity. This guide provides a structured approach to identifying and resolving these impurities, ensuring the synthesis of a high-purity final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My final product shows multiple spots on the TLC plate, even after purification. What are the likely impurities?
The presence of multiple spots on a TLC plate post-purification indicates that your product is still contaminated. The common impurities in the synthesis of this compound from its corresponding chalcone can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4-methoxychalcone) and hydroxylamine hydrochloride.
-
Reaction Intermediates: The reaction may not have gone to completion, leaving behind intermediates such as the chalcone oxime.
-
Side-Reaction Products: Several side reactions can occur, leading to byproducts like isoxazoline, hydroxylamine ketone, hydroxylamino oxime, and disubstituted hydroxylamines.[1][2]
-
Dimerization Products: The in situ generated nitrile oxide intermediate can dimerize to form furoxans, especially at higher temperatures.
To identify these impurities, it is crucial to perform a thorough analysis of your product mixture using techniques like NMR, LC-MS, and HPLC.
Q2: I see unexpected peaks in the 1H NMR spectrum of my purified product. How can I identify the impurities?
Unexpected peaks in your 1H NMR spectrum are definitive indicators of impurities. Here’s a guide to identifying some of the common contaminants based on their characteristic chemical shifts:
| Impurity | Characteristic 1H NMR Signals (in CDCl3, representative values) |
| Unreacted 4-Methoxychalcone | Doublets for the α and β protons of the enone system, typically around 7.5-8.0 ppm. Aromatic protons and a singlet for the methoxy group (~3.9 ppm) will also be present.[3][4] |
| Chalcone Oxime | A characteristic singlet for the N-OH proton, often broad and downfield (δ ~10-12 ppm). The vinylic protons will also be present, shifted relative to the starting chalcone.[1] |
| 3-(4-Methoxyphenyl)isoxazoline | Diastereotopic protons of the CH2 group of the isoxazoline ring will appear as a pair of doublets of doublets (dd) between δ 3.2 and 3.9 ppm. The CH proton will appear as a triplet or dd around δ 4.6-5.1 ppm.[2][5][6] |
| Unknown Aromatic Contaminant | A small intensity aromatic contaminant has been reported at 6.679 ppm, which could be a byproduct that co-elutes during column chromatography. |
Pro-Tip: Running a 13C NMR can also be highly informative. For instance, the presence of a signal around δ 160-163 ppm could indicate the C=N of a chalcone oxime impurity.[1] The absence of the chalcone's carbonyl peak (around 190 ppm) is a good indicator of a complete reaction.
Q3: My reaction yield is consistently low. What are the possible causes and how can I improve it?
Low yields can be frustrating. Here are some common causes and actionable solutions:
-
Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using TLC until the starting chalcone spot disappears. Consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of byproducts, particularly furoxans from nitrile oxide dimerization, can significantly reduce the yield of the desired isoxazole. To minimize this, add the hydroxylamine hydrochloride solution dropwise to the reaction mixture to maintain a low concentration of the nitrile oxide intermediate.
-
Suboptimal Reaction Conditions: The choice of solvent and base can impact the yield. While ethanol is commonly used, exploring other solvent systems might be beneficial. Ensure the base (e.g., sodium hydroxide, sodium acetate) is fresh and used in the correct stoichiometric amount.
-
Purification Losses: Significant product loss can occur during workup and purification. Minimize the number of transfer steps and optimize your column chromatography or recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
Both column chromatography and recrystallization are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the preferred method for removing a wide range of impurities with different polarities. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective.
-
Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be a highly efficient method for obtaining a crystalline, high-purity product. Ethanol or xylene are commonly used solvents for the recrystallization of isoxazole derivatives.[5]
Q2: How can I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide good separation between your product and the impurities on a TLC plate.
-
Start with a TLC analysis: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems.
-
Aim for an Rf value of 0.2-0.4 for your product: This generally provides the best separation on a column.
-
Test different solvent ratios: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Consider a three-solvent system: For difficult separations, adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes improve the resolution.
Q3: My product "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an insoluble liquid phase. This is often due to the presence of impurities that lower the melting point of the mixture. Here’s how to troubleshoot this:
-
Add more solvent: The oil may dissolve upon the addition of more hot solvent.
-
Lower the temperature: Allow the solution to cool slightly before inducing crystallization.
-
Use a different solvent system: The current solvent may be too non-polar. Try a more polar solvent or a solvent mixture.
-
Perform a preliminary purification: If oiling out persists, it's a sign of significant impurities. Perform a quick column chromatography to remove the bulk of the contaminants before attempting recrystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Start with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolve the Crude Product: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Visualizations
Troubleshooting Workflow for Impurity Identification
Caption: Synthesis scheme and potential impurities.
References
- Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research (IJSR).
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
- Synthesis and complete assignment of NMR d
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIV
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. PMC - NIH.
- Synthesis, Antimicrobial Evaluation, and Docking Study of Some New Isoxazoline Derivatives Derived
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003066).
- Synthesis and evaluation of new chalcones and oximes as anticancer agents.
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
- Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
- 4-Methoxychalcone. SpectraBase.
- trans-Chalcone(614-47-1) 13C NMR spectrum. ChemicalBook.
- 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum. ChemicalBook.
- Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
- 4'-Methoxychalcone | C16H14O2 | CID 641818. PubChem.
- 4'-METHOXYCHALCONE(959-23-9) IR Spectrum. ChemicalBook.
- This compound synthesis. ChemicalBook.
- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN.
- 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
- Oxime. Wikipedia.
- Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. NIH.
- Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral St
- Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. PubMed.
- A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. NIH.
- Mass Spectrometric Analysis of Process Related Impurities Introduction. BioPharmaSpec.
- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. NIH.
- Identifying and elucid
- O-alkylation and arylation of Oximes, Hydroxylamines and rel
- Oxime Formation and Applications | PDF | Organic Chemistry. Scribd.
- Finding furoxan rings.
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Technical Support Center: Navigating the Acidic Stability of the Isoxazole Ring
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This center is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the isoxazole ring under acidic conditions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you anticipate, diagnose, and resolve experimental challenges.
Introduction: The Dichotomy of Isoxazole Stability
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in a variety of marketed drugs.[1][2] While generally considered a stable aromatic system, its unique N-O bond presents a potential liability, particularly under certain pH conditions.[3] This guide will focus specifically on the challenges encountered in acidic media, providing a framework for understanding and managing the stability of your isoxazole-containing molecules.
Part 1: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering causative explanations and actionable solutions.
Issue 1: Unexpected Degradation of Isoxazole Compound in Acidic Media During Work-up or Purification
Scenario: You've successfully synthesized your target isoxazole, but upon acidic work-up or purification via silica gel chromatography, you observe significant loss of your product and the appearance of new, unidentified spots on your TLC or peaks in your HPLC chromatogram.
Root Cause Analysis:
The isoxazole ring can be susceptible to acid-catalyzed hydrolysis, especially at pH values below 3.5.[4] This process is often initiated by protonation of the ring nitrogen, which weakens the N-O bond and makes the ring susceptible to nucleophilic attack by water. The presence of electron-donating groups on the isoxazole ring can exacerbate this instability, while electron-withdrawing groups tend to enhance stability.[5][6]
dot
Caption: General mechanism of acid-catalyzed isoxazole ring opening.
Troubleshooting and Solutions:
-
pH Control: During aqueous work-ups, use milder acidic conditions if possible. Consider using a buffered solution or a weak organic acid like citric acid instead of strong mineral acids like HCl.
-
Temperature Management: Perform acidic extractions and washes at low temperatures (0-5 °C) to minimize the rate of degradation.
-
Minimize Contact Time: Reduce the exposure time of your compound to acidic conditions. Promptly neutralize the acidic aqueous layer after extraction.
-
Alternative Purification: If silica gel chromatography is causing degradation (due to its acidic nature), consider using neutral or basic alumina, or alternative purification techniques like preparative HPLC with a neutral mobile phase.
Issue 2: Inconsistent Kinetic Data in Acidic Stability Studies
Scenario: You are performing a kinetic study on the degradation of your isoxazole compound in an acidic buffer, but your data points are scattered, and the reaction does not follow clear first- or second-order kinetics.
Root Cause Analysis:
Several factors can contribute to inconsistent kinetic data:
-
Poor pH Buffering: If the buffer capacity is insufficient, the pH of the reaction mixture may drift as degradation proceeds, leading to a change in the reaction rate.
-
Solubility Issues: If your isoxazole compound or its degradation products have poor solubility in the acidic buffer, this can lead to precipitation and non-homogeneity, affecting the accuracy of your sampling and analysis.
-
Complex Degradation Pathway: The degradation may not be a simple one-step process. The formation of intermediates that also degrade, or parallel degradation pathways, can lead to complex kinetic profiles.
Troubleshooting and Solutions:
-
Buffer Optimization: Ensure your chosen buffer has adequate capacity at the target pH. Verify the pH of your reaction mixture at the beginning and end of the experiment.
-
Solvent Modification: If solubility is an issue, consider adding a co-solvent (e.g., acetonitrile, methanol) to your buffer system. However, be aware that this can also affect the reaction rate.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is robust and can accurately quantify the parent compound in the presence of its degradants.
-
Data Analysis: Consider more complex kinetic models if a simple model does not fit your data.
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
Scenario: You observe degradation of your isoxazole in acidic conditions and see new peaks in your LC-MS chromatogram, but you are struggling to elucidate their structures from the mass spectral data.
Root Cause Analysis:
The fragmentation pattern of isoxazole ring-opened products can be complex. The initial degradation often leads to β-dicarbonyl compounds or β-aminoenones, which can exist in multiple tautomeric forms and may undergo further reactions or fragmentation in the mass spectrometer.[7]
Troubleshooting and Solutions:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the degradation products, which is crucial for determining their elemental composition.
-
MS/MS Fragmentation Studies: Perform tandem mass spectrometry (MS/MS) on the parent compound and the degradation products. Comparing their fragmentation patterns can provide valuable structural clues.
-
Forced Degradation and Comparison: Intentionally degrade your compound under controlled acidic conditions and analyze the mixture by LC-MS/MS. This can help you to correlate the observed degradation products with the starting material.
-
NMR Spectroscopy: If possible, isolate the major degradation products and characterize them using NMR spectroscopy for unambiguous structure elucidation.
Part 2: Frequently Asked Questions (FAQs)
Q1: At what pH should I be concerned about the stability of my isoxazole-containing compound?
A1: While substrate-dependent, significant acid-catalyzed degradation is often observed at pH values below 3.5.[4] However, it is always advisable to perform preliminary stability studies across a range of acidic pH values (e.g., pH 1, 3, and 5) to understand the specific stability profile of your molecule.
Q2: Are all isoxazoles equally susceptible to acid-catalyzed ring opening?
A2: No. The electronic nature of the substituents on the isoxazole ring plays a crucial role. Electron-donating groups (e.g., alkyl, alkoxy) tend to destabilize the ring towards acid-catalyzed cleavage, while electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) generally increase its stability.[5][6]
Q3: What are the common degradation products of isoxazoles in acidic media?
A3: The most common degradation pathway involves the cleavage of the N-O bond, leading to the formation of β-dicarbonyl compounds (1,3-diketones) or their enol tautomers. In some cases, further hydrolysis can lead to smaller molecules. For example, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic conditions yielded 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[4]
Q4: How can I protect the isoxazole ring during a synthetic step that requires acidic conditions?
A4: If the isoxazole ring is proving to be too labile, you might consider a synthetic strategy that introduces the isoxazole moiety at a later stage, after the acid-sensitive steps are completed. While specific protecting groups for the isoxazole ring itself are not common, careful selection of reaction conditions (milder acids, lower temperatures, shorter reaction times) is the most practical approach.
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study of an Isoxazole Compound under Acidic Conditions
Objective: To assess the stability of an isoxazole-containing compound in acidic conditions and to generate potential degradation products for analytical method development.
Materials:
-
Isoxazole compound of interest
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with a UV detector and/or a mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your isoxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
Incubate both solutions at a controlled temperature (e.g., 60 °C).
-
-
Time-Point Sampling: Withdraw aliquots from both the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equivalent amount of 0.1 M NaOH.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Identify and quantify the major degradation products.
dot
Caption: Workflow for a forced degradation study of an isoxazole compound.
Data Presentation: Stability of Isoxazole Derivatives in 0.1 M HCl at 60 °C
| Compound | Substituent at C5 | % Degradation (8 hours) | Major Degradation Product (m/z) |
| 1 | Phenyl | 15% | 250.1 |
| 2 | 4-Methoxyphenyl | 45% | 280.1 |
| 3 | 4-Nitrophenyl | < 5% | Not detected |
This table presents hypothetical data for illustrative purposes.
References
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- Diana, P., et al. (2010). Synthesis and antiproliferative activity of 3,5-bis(3'-indolyl)isoxazoles. Bioorganic & Medicinal Chemistry, 18(12), 4524-4529.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
- Kashiyama, E., & Hutchinson, I. (1991). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 19(5), 983-988.
- Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647.
- Singh, R., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(4), 201-210.
- Sambasiva Rao, A., et al. (2014). Synthesis and biological evaluation of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 565-574.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-43.
- Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-4.
- Ravisankar, M., et al. (2012). A review on: preventive maintenance and trouble shooting of hplc. International Research Journal of Pharmacy, 3(9), 34-38.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Ciamala, K., et al. (2007). Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp®. Bioorganic & Medicinal Chemistry, 15(15), 5144-5151.
- Hu, L., et al. (2009). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. Journal of Mass Spectrometry, 44(7), 1051-1059.
- Sharma, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 84, 132-141.
- Chouaïb, F., et al. (2016). Synthesis, anti-inflammatory and antiproliferative activity of new 3,5-disubstituted isoxazoles derived from maslinic and oleanolic acids. European Journal of Medicinal Chemistry, 124, 734-743.
- Al-Ghorbani, M., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 6(1), 1-23.
- Manzo, R. H., & De Bertorello, M. M. (1973). Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid. Journal of Pharmaceutical Sciences, 62(1), 152-153.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
- Genc, H., et al. (2008). Stability-indicating HPLC method for the determination of sulfisoxazole in pharmaceutical dosage forms.
- Perrone, S., et al. (2016). Synthesis and biological evaluation of a new series of isoxazole derivatives as selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 118, 239-247.
- Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(1), 123.
- Chen, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
- Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 983-991.
- Ruan, J., Tattersall, P., Lozano, R., & Shah, P. (2006). The role of forced degradation studies in stability indicating HPLC method development. American Pharmaceutical Review, 9(4), 46-53.
- Vallat, A. (2007). TROUBLESHOOTING GUIDE – HPLC.
- Scribd. (n.d.). Force Degradation.
- International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Singh, R., & Kumar, A. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 195-202.
- Patel, Y., & Shah, D. (2021). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical Sciences and Research, 13(1), 21-26.
- D’hooghe, M., & De Kimpe, N. (2008). The chemistry of 2H-azirines. Chemical Reviews, 108(12), 5145-5201.
- Baumann, M., & Baxendale, I. R. (2015). The Synthesis of 3,5-Disubstituted Isoxazoles by a Continuous Flow Approach. Beilstein Journal of Organic Chemistry, 11, 127-134.
- Liu, K., et al. (2020). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au, 1(1), 1-8.
- Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34821-34849.
- Khlebnikov, A. F., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 30(13), 1234.
- Novikov, M. S., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry, 87(15), 10001-10012.
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
- Li, G., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, 27(1), 1-6.
- Ji, Y., et al. (2024). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 29(1), 123.
- Conti, P., et al. (2004). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Synthesis, 2004(12), 2001-2005.
- Naraginti, S., et al. (2015). Isocratic LC-UV, LC-MS and MS/MS studies on fenoxazoline and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 115, 339-347.
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Technical Support Center: Overcoming Poor Regioselectivity in Isoxazole Synthesis
Introduction: The Challenge of Regioselectivity in Isoxazole Synthesis
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its presence in numerous therapeutic agents.[1][2] The synthesis of these five-membered heterocycles, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, often presents a significant challenge: controlling regioselectivity.[3][4] The reaction can yield a mixture of regioisomers, typically the 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be difficult to separate and lead to lower yields of the desired product.[5][6] This guide provides in-depth troubleshooting advice, advanced strategies, and answers to frequently asked questions to help researchers overcome these challenges and achieve high regioselectivity in their isoxazole syntheses.
Troubleshooting Guide: Diagnosing and Solving Regioselectivity Issues
This section is designed to help you identify the root cause of poor regioselectivity in your isoxazole synthesis and provide actionable solutions.
Q1: I'm getting a mixture of 3,5- and 3,4-disubstituted isoxazoles in my 1,3-dipolar cycloaddition. What are the primary factors influencing this?
A1: The regiochemical outcome of the 1,3-dipolar cycloaddition is a delicate interplay of electronic and steric factors of both the nitrile oxide and the dipolarophile (the alkyne or alkene).[7][8] According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[9][10]
-
Electronic Effects: The relative energies of the HOMO and LUMO of the nitrile oxide and the dipolarophile determine which pair of orbitals will dominate the interaction. Electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide generally favor the formation of the 3,5-disubstituted isomer. Conversely, electron-withdrawing groups on the alkyne can lead to the formation of the 3,4-disubstituted isomer.[11]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile can sterically disfavor one transition state over the other, thereby influencing the regioselectivity.[8]
Q2: How does my choice of solvent impact the regioselectivity of the reaction?
A2: Solvent polarity can influence the relative energies of the transition states leading to the different regioisomers. While there is no universal rule, experimenting with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) is a crucial step in optimizing your reaction.[12] In some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[13]
Q3: My reaction is not proceeding to completion, and I'm observing a low yield of both isomers. What could be the issue?
A3: Incomplete conversion can be due to several factors unrelated to regioselectivity itself. A common issue is the dimerization of the in situ generated nitrile oxide to form a furoxan byproduct, which reduces the concentration of the nitrile oxide available to react with your dipolarophile.[12] To mitigate this, consider the following:
-
Slow Addition: Add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, disfavoring dimerization.
-
Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of nitrile oxide dimerization.
Advanced Strategies for Controlling Regioselectivity
When simple troubleshooting is insufficient, more advanced synthetic strategies can be employed to achieve the desired regioselectivity.
Metal-Catalyzed Cycloadditions
Transition metal catalysis has revolutionized isoxazole synthesis, offering powerful control over regioselectivity.[14]
-
Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC): This is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[15][16] The copper(I) catalyst is believed to coordinate with the alkyne, activating it for a regioselective cycloaddition with the nitrile oxide.[15]
-
Ruthenium-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (RuANOC): In contrast to copper, ruthenium catalysts can favor the formation of 3,4-disubstituted isoxazoles, providing a complementary approach.[17]
-
Gold(III)-Catalyzed Cycloisomerization: An alternative route involves the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes, which can selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substrate.[15]
| Catalyst System | Predominant Regioisomer | Key Features | References |
| Copper(I) Salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | 3,5-disubstituted | Robust, high-yielding, wide functional group tolerance. | [15][16] |
| Ruthenium(II) Complexes (e.g., [RuCl₂(p-cymene)]₂) | 3,4-disubstituted | Complements copper catalysis, effective for terminal and internal alkynes. | [17] |
| Gold(III) Chloride (AuCl₃) | Substrate-dependent | Mild conditions, allows for selective synthesis of various substitution patterns. | [15] |
Flow Chemistry for Enhanced Control
Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for reactions involving unstable intermediates like nitrile oxides. By minimizing the residence time and ensuring rapid mixing, flow reactors can suppress the formation of byproducts like furoxans and improve both yield and regioselectivity.
Intramolecular Cycloadditions
When the nitrile oxide and the alkyne are tethered within the same molecule, the resulting intramolecular 1,3-dipolar cycloaddition can exhibit high regioselectivity due to conformational constraints.[5] This strategy is particularly useful for the synthesis of complex, fused-ring systems containing an isoxazole moiety.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of a terminal alkyne with an in situ generated nitrile oxide.
-
To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Lewis Acid-Mediated Cyclocondensation for Regiocontrolled Isoxazole Synthesis
This protocol illustrates the use of a Lewis acid to control the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine.[6]
-
To a solution of the β-enamino diketone (1.0 mmol) in acetonitrile (10 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Cool the mixture to 0 °C and add boron trifluoride etherate (BF₃·OEt₂) (0.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired regioisomeric isoxazole.
Visualizing Reaction Pathways and Troubleshooting
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Purification Techniques for Polar Isoxazole Derivatives
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar isoxazole derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification hurdles. Drawing from established scientific principles and field-proven experience, this resource aims to empower you to optimize your purification workflows, enhance recovery, and ensure the high purity of your target compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with polar isoxazole derivatives.
Q1: My polar isoxazole derivative displays high solubility in water. How can I effectively extract it into an organic solvent?
A1: This is a frequent challenge with highly polar molecules. Standard liquid-liquid extractions with common solvents like ethyl acetate may be inefficient. Here are several strategies to enhance extraction efficiency:
-
Salting Out: The addition of a neutral salt, such as sodium chloride (NaCl) or ammonium sulfate, to the aqueous layer increases its ionic strength.[1] This phenomenon, known as the "salting-out effect," decreases the solubility of your polar organic compound in the aqueous phase, thereby promoting its partitioning into the organic layer.[1]
-
pH Adjustment: If your isoxazole derivative possesses acidic or basic functional groups, modifying the pH of the aqueous phase can be a powerful tool.[1][2] By neutralizing these ionizable groups, you can significantly reduce the compound's polarity and, consequently, its affinity for the aqueous layer.[1]
-
Selection of a More Polar Organic Solvent: Consider employing more polar organic solvents that are still immiscible or partially miscible with water. A mixture of chloroform and isopropanol (e.g., a 3:1 ratio) or n-butanol can be effective in extracting polar compounds that are intractable with less polar solvents.[1]
-
Continuous Liquid-Liquid Extraction: For compounds with exceptionally high water solubility, continuous liquid-liquid extraction offers a more exhaustive, albeit more complex, method to achieve efficient separation.[1]
Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. What are the likely causes and solutions?
A2: Streaking on silica gel is a classic problem when dealing with polar compounds, particularly those with basic nitrogen atoms within the isoxazole ring or on substituents.
-
Cause: The acidic nature of silica gel can lead to strong, sometimes irreversible, interactions with basic compounds, causing them to "streak" down the column rather than eluting as a sharp band.
-
Solution 1: Mobile Phase Modification:
-
For Basic Compounds: Incorporate a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonium hydroxide into your mobile phase.[1] This additive will compete with your compound for the acidic sites on the silica, leading to improved peak shape and resolution.
-
For Acidic Compounds: Similarly, for acidic isoxazole derivatives, adding a small amount of acetic acid or formic acid can prevent tailing and improve separation.[1]
-
-
Solution 2: Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase. Alumina or Florisil can be suitable alternatives for compounds that are sensitive to the acidity of silica gel.[1][3]
Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
A3: Compound instability on silica is a critical issue that can drastically reduce yields.
-
Confirmation of Decomposition: A simple TLC stability test can provide a definitive answer.[1][3] Spot your crude material on a TLC plate. On a separate lane, spot the crude material again, but this time, spot it directly on top of a small amount of silica gel that you've scraped onto the plate. Allow the plate to sit for 30-60 minutes before eluting. If you observe new spots or a significant decrease in the intensity of your product spot in the lane with added silica, your compound is likely degrading.[1][3]
-
Alternative Purification Strategies:
-
Reverse-Phase Chromatography: This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] This is often a gentler method for sensitive molecules.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers superior resolution and a wider variety of stationary and mobile phase combinations, making it a powerful tool for purifying challenging and sensitive compounds.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent, often scalable, method for achieving high purity without the need for chromatography.[1]
-
Troubleshooting Guides
This section provides a more in-depth, problem-and-solution-oriented approach to specific issues you may encounter during the purification process.
Problem 1: Low Recovery of Polar Isoxazole Derivative After Column Chromatography
| Possible Cause | Troubleshooting & Optimization |
| Compound is too polar and remains on the column. | Increase the polarity of the mobile phase significantly at the end of the run. A gradient up to 100% methanol is a common strategy. For very stubborn compounds, adding a small percentage of acetic acid or ammonium hydroxide to the methanol can aid in elution.[1] |
| Compound is water-soluble and was lost during the initial workup. | Before chromatography, ensure your extraction procedure is optimized for polar compounds. This may involve implementing the "salting out" technique, using more polar extraction solvents, or carefully adjusting the pH as discussed in the FAQs.[1] |
| Compound has poor solubility in the loading solvent, leading to precipitation at the top of the column. | If your compound is not soluble in the initial, less polar mobile phase, consider a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4] |
Problem 2: Difficulty with Recrystallization of Polar Isoxazole Derivatives
| Issue | Solution |
| Compound is too soluble in common polar solvents. | Employ a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., diethyl ether, hexanes, or ethyl acetate) until the solution becomes turbid. Allow the mixture to cool slowly to promote crystal formation.[1] |
| Compound "oils out" instead of crystallizing. | "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system. Alternatively, you can attempt to dissolve the oil in a small amount of a good solvent and then add a poor solvent to induce crystallization. Seeding with a small, previously obtained crystal can also be effective.[1] |
| No crystal formation upon cooling. | If the solution is too dilute, concentrate it by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization. Seeding the solution with a pure crystal is also a highly effective method.[1] |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography for a Moderately Polar Isoxazole Derivative
-
Stationary Phase Preparation:
-
Select an appropriate column size based on the amount of crude material (a 40:1 to 100:1 ratio of silica to crude compound by weight is a good starting point).[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase Preparative HPLC for Highly Polar or Sensitive Isoxazole Derivatives
-
Stationary Phase Preparation:
-
Use a pre-packed C18 reverse-phase column.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[1]
-
-
Sample Preparation and Injection:
-
Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or DMSO. If using DMSO, keep the injection volume small to avoid solvent-induced peak distortion.[1]
-
Inject the sample onto the column.
-
-
Elution:
-
Fraction Analysis and Product Isolation:
-
Monitor the elution using a UV detector.
-
Collect fractions corresponding to the desired peak.
-
To isolate the compound from aqueous fractions, lyophilization (freeze-drying) is often the preferred method to avoid thermal degradation of potentially unstable compounds.[1] Alternatively, the organic solvent can be removed under reduced pressure, followed by extraction of the compound from the remaining aqueous solution.[1]
-
Visualizations
Caption: A decision-making workflow for the purification of polar isoxazole derivatives.
Caption: Troubleshooting guide for common issues in normal-phase chromatography of polar isoxazoles.
References
- Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives - Benchchem.
- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017-07-07).
- Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Enantiomeric Separation of New Chiral Azole Compounds - PubMed. (2021-01-04).
- Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07).
- Intro to Liquid-Liquid Extraction - YouTube. (2021-01-26).
Sources
Technical Support Center: Managing Reaction Exotherms in Large-Scale Isoxazole Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of these reactions. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these syntheses but to understand the underlying principles of thermal hazard assessment and control, ensuring both the success of your project and the safety of your team.
Introduction: The Energetic Landscape of Isoxazole Synthesis
Isoxazole synthesis, particularly through popular routes like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of 1,3-dicarbonyl compounds with hydroxylamine, is often accompanied by significant heat release.[1][2] While manageable at the bench scale where the high surface-area-to-volume ratio allows for efficient passive heat dissipation, this exotherm presents a critical challenge during scale-up. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing boiling of the solvent, excessive pressure build-up, and even vessel rupture.[3]
This guide provides a structured approach to understanding, quantifying, and controlling these thermal hazards through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events in common isoxazole syntheses?
A1: The primary exothermic events are the bond-forming steps of the heterocycle formation.
-
1,3-Dipolar Cycloaddition: The concerted [3+2] cycloaddition of a nitrile oxide with an alkyne is a highly exothermic process, as the formation of stable C-C and C-O sigma bonds releases significant energy.[1] The reaction of acetylene, a high-energy molecule, is particularly exothermic due to its high enthalpy of formation.[4]
-
Condensation with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound (like acetylacetone) with hydroxylamine involves multiple steps, including the formation of an oxime and subsequent cyclization.[2][5] Each of these bond-forming steps contributes to the overall exotherm. The thermal decomposition of hydroxylamine itself is also a known hazard and can be highly exothermic, especially at elevated temperatures.[6][7]
Q2: Why is a reaction that is well-behaved at 1L scale a potential hazard at 100L scale?
A2: The fundamental issue is the change in the surface-area-to-volume ratio. Heat generated is a function of volume (proportional to the cube of the linear dimension), while heat removed through the vessel walls is a function of surface area (proportional to the square of the linear dimension). As you scale up, the volume increases much more rapidly than the surface area, drastically reducing the efficiency of heat removal. A reaction that was easily controlled by a simple ice bath in the lab may overwhelm the cooling capacity of a large reactor.
Q3: What is the "Temperature of No Return" and how does it relate to isoxazole synthesis?
A3: The "Temperature of No Return" (TNR) is the temperature at which a reaction exotherm generates heat faster than the cooling system can remove it.[8] Beyond this point, the reaction will accelerate uncontrollably, leading to a thermal runaway.[8] For isoxazole synthesis, this could be triggered by an accumulation of unreacted starting materials followed by a sudden increase in reaction rate, or by a secondary, more energetic decomposition reaction that initiates at a higher temperature. Understanding the TNR is a critical aspect of a thorough thermal hazard assessment.
Troubleshooting Guide: Thermal Excursions and Runaway Reactions
An unexpected rise in temperature during a large-scale isoxazole synthesis is a serious event that requires immediate and decisive action. This section provides a troubleshooting workflow for managing thermal excursions.
Immediate Actions for a Thermal Excursion
-
Stop Reagent Addition: Immediately cease the feed of any reagents to the reactor. This is the most critical first step to prevent adding more fuel to the exothermic event.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If using a jacketed reactor, confirm the coolant is flowing at the maximum rate and lowest possible temperature.
-
Ensure Vigorous Agitation: Proper mixing is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling surfaces. Confirm the agitator is functioning correctly and at an appropriate speed.
-
Alert Personnel: Inform all personnel in the immediate vicinity and the area supervisor of the situation.
Decision Point: Controlled vs. Emergency Response
The next steps depend on whether the temperature rise can be brought under control by the immediate actions above.
Caption: Workflow for managing thermal excursions.
In-Depth Protocols
Protocol 1: Performing a Reaction Calorimetry (RC1) Study for Isoxazole Synthesis
Objective: To quantify the heat of reaction (ΔHrxn), heat flow, and adiabatic temperature rise for a representative isoxazole synthesis, providing critical data for safe scale-up.
Background: Reaction calorimetry is a non-negotiable step in process development for exothermic reactions.[9][10] It provides the data needed to model the thermal behavior of a reaction at scale and to ensure that the production-scale equipment has adequate cooling capacity.[9]
Materials:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e)
-
Reactants for isoxazole synthesis (e.g., an aldoxime, an alkyne, and a reagent for in-situ nitrile oxide generation like N-Chlorosuccinimide and a base)
-
Solvent
-
Calibration heater
Procedure:
-
System Setup and Calibration:
-
Assemble the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the solvent and one of the initial reactants (e.g., the alkyne).
-
Perform a calibration pulse using the integrated calibration heater to determine the heat transfer coefficient (UA) of the system. This is a critical step for accurate heat flow measurements.[10]
-
-
Isothermal Reaction Execution:
-
Bring the reactor contents to the desired reaction temperature.
-
Begin adding the second reactant (e.g., a solution of the aldoxime and base) at a controlled, constant rate.
-
The calorimeter's software will monitor the jacket temperature and reactor temperature, calculating the real-time heat flow from the reaction.
-
Continue the addition while monitoring the heat flow curve. A sharp increase in heat flow indicates the onset of the reaction.
-
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition and any subsequent reaction time to determine the total heat of reaction (ΔHrxn) in kJ/mol.
-
Determine the maximum heat flow (q_max) in W/L. This value is crucial for ensuring the plant reactor's cooling capacity is not exceeded.
-
Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = |ΔHrxn| / (m * C_p), where 'm' is the mass of the reaction mixture and 'C_p' is its specific heat capacity. This represents the theoretical temperature increase if all cooling were to fail.
-
A high ΔT_ad (e.g., > 50 °C) is a significant indicator of a high-risk reaction that requires robust engineering controls.
-
| Parameter | Description | Importance for Scale-Up |
| ΔHrxn (kJ/mol) | Total heat released per mole of limiting reagent. | Determines the total thermal potential of the reaction. |
| q_max (W/L) | Maximum rate of heat evolution. | Dictates the required cooling capacity of the reactor. |
| ΔT_ad (°C) | Theoretical temperature rise with no heat loss. | Key indicator of the severity of a potential runaway. |
| % Accumulation | Percentage of unreacted reagent during addition. | High accumulation can lead to a sudden, large exotherm. |
Protocol 2: Emergency Quenching of a Large-Scale Isoxazole Reaction
Objective: To safely and effectively terminate an uncontrolled exothermic isoxazole synthesis.
Background: Quenching is the rapid deactivation of reactive species to stop a reaction. The choice of quenching agent is critical; it must react quickly with the energetic intermediates (like nitrile oxides) or starting materials without producing a significant exotherm itself or generating hazardous byproducts.
Causality of Quenching Agent Selection: For a 1,3-dipolar cycloaddition involving an in-situ generated nitrile oxide, a suitable quenching agent would be one that rapidly consumes the nitrile oxide intermediate. While water can react with nitrile oxides, the reaction can be slow. A more effective approach for unreacted nitrile oxides could involve a reagent that readily undergoes a different, rapid reaction. For instance, certain amines or thiols can react quickly with nitrile oxides. However, the most robust emergency quenching strategies often involve rapid cooling and dilution with a cold, inert solvent, followed by a chemical quencher for any remaining reactive species.
Procedure (to be adapted for specific process and equipment):
-
Pre-Emergency Preparation:
-
Identify a suitable quenching agent during process development. For many organic reactions, a cold, low-reactivity solvent or a weak acid/base solution is chosen.
-
Ensure a sufficient quantity of the quenching agent is readily available in a dedicated addition vessel connected to the reactor.
-
The emergency shutdown procedure, including quenching, must be clearly documented in the Standard Operating Procedure (SOP) and all operators must be trained on it.[11][12]
-
-
Initiating the Quench:
-
Once the decision to quench is made (see workflow diagram), initiate the emergency shutdown sequence. This may involve automated systems to isolate the reactor.[13]
-
Rapidly add the pre-determined volume of the cold quenching agent to the reactor. The goal is to both cool the reaction mass and dilute the reactants.
-
-
Monitoring and Post-Quench Actions:
-
Continue to monitor the reactor temperature and pressure to ensure the reaction has been successfully terminated.
-
Once the reactor is in a safe state (stable temperature and pressure), a thorough investigation into the cause of the thermal excursion must be conducted.[14]
-
The process should not be restarted until the root cause has been identified and corrective actions have been implemented.
-
Caption: Logic diagram for emergency quenching.
Conclusion: A Culture of Safety
Managing the exotherms in large-scale isoxazole synthesis is not merely a technical challenge but a fundamental aspect of process safety. A deep understanding of the reaction thermochemistry, backed by empirical data from techniques like reaction calorimetry, is essential. This knowledge forms the bedrock of a robust process safety management program, enabling the design of safe operating procedures, effective engineering controls, and reliable emergency response plans. By embracing these principles, we can confidently and safely translate innovative isoxazole chemistry from the laboratory to production, advancing the fields of medicine and materials science.
References
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- Prime Process Safety Center. (n.d.). Calorimetric Studies.
- ResearchGate. (n.d.). (PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief.
- American Institute of Chemical Engineers (AIChE). (2019, March 25). CHEF Manual.
- Science of Synthesis. (n.d.).
- American Institute of Chemical Engineers (AIChE). (n.d.). Chemical Reactions/Kinetics.
- American Institute of Chemical Engineers (AIChE). (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation.
- Chemistry LibreTexts. (2021, March 29). 5.1: Calorimetry/Thermochemistry Lab Procedure.
- ResearchGate. (n.d.). Determination Of Energetic Content For 3,5- Dimethylisoxazole Like Antilipolityc Drug | Request PDF.
- Scribd. (n.d.). Calorimetry Procedure | PDF | Chemical Reactions | Combustion.
- University of California, Irvine. (n.d.). CALORIMETRY – EXPERIMENT B.
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Center for Chemical Process Safety (CCPS). (2022, April 28). CCPS, 2019 Significant Process Safety Incidents [Video]. YouTube.
- PharmaState Academy. (n.d.). Dealing With Industrial Emergency Conditions-Safety Guidelines.
- American Institute of Chemical Engineers (AIChE). (n.d.). Chemical Reactions: Control the Intended, Avoid the Unintended.
- NERC. (2021, March 29). Battery Energy Storage System Cascading Thermal Runaway - Lesson Learned.
- Texas A&M University. (n.d.). ADIABATIC CALORIMETRIC STUDIES OF HYDROXYLAMINE COMPOUNDS.
- ResearchGate. (n.d.). (PDF) Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria.
- ResearchGate. (n.d.). Reactions of p‐methoxyphenyl nitrile oxide and phenyl acetylene under....
- ResearchGate. (n.d.). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
- Papadaki, M., et al. (2013). Thermal decomposition of hydroxylamine: isoperibolic calorimetric measurements at different conditions.
- Center for Chemical Process Safety (CCPS). (2022, March 9). CCPS 2020 Significant Process Safety Incidents [Video]. YouTube.
- Scribd. (n.d.). Case Study 1 | PDF.
- Braid, M., & Nichols, J. C. (2001). Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water.
- Kącka-Zych, A., & Zawadziński, T. (2014). Nitroacetylene as dipolarophile in [2 + 3] cycloaddition reactions with allenyl-type three-atom components: DFT computational study. Structural Chemistry, 25(6), 1735-1743. [Link]
- Jaroszewski, J. W., & Torssell, K. B. G. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3323. [Link]
- Leitner, W., & Pfaltz, A. (2019). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Accounts of Chemical Research, 52(9), 2654-2666. [Link]
- Li, J., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
- Parmeggiani, F., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(19), 6523. [Link]
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole | PDF | Chemical Reactions | Nitrogen.
- Filo. (2025, August 4). Reaction: \mathrm{CH_3-C(=O) -.
- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
- Buckley, B. R., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions. European Journal of Organic Chemistry, 2012(16), 3043-3058. [Link]
- Wang, L., et al. (2007). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 12(1), 1-8. [Link]
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Google Patents. (n.d.). EP0903338A2 - Synthesis of stable nitrile oxide compounds.
- Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(3), 662. [Link]
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
- Preprints.org. (2025, July 8). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches.
- ResearchGate. (2023, November 20). Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction.
- ResearchGate. (2025, August 7). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-350.
- Liu, Y., et al. (2016). A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution. Physical Chemistry Chemical Physics, 18(44), 30815-30823. [Link]
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Validation & Comparative
A Comparative Guide to Isoxazole Synthesis: Microwave-Assisted vs. Conventional Heating Methodologies
This guide provides an in-depth comparative analysis of microwave-assisted organic synthesis (MAOS) and conventional heating methods for the synthesis of isoxazoles, a critical heterocyclic scaffold in modern drug discovery. We will delve into the core principles of each heating technique, present detailed experimental protocols, and offer quantitative data to guide researchers in selecting the optimal methodology for their specific applications.
The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for amide or ester functionalities have led to its incorporation into a wide array of approved drugs, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the androgenic steroid Danazol.[2] The versatility and biological significance of isoxazoles drive the continuous need for efficient, scalable, and sustainable synthetic methods.
Fundamental Heating Mechanisms: A Tale of Two Technologies
The primary difference between conventional and microwave-assisted synthesis lies in the mechanism of energy transfer. This fundamental distinction is the root cause of the dramatic differences observed in reaction times, yields, and overall efficiency.
Conventional Heating: The Slow Path of Conduction and Convection
Traditional synthesis relies on conventional heating sources like oil baths or heating mantles.[4][5] Energy is transferred to the reaction vessel from the outside-in via conduction and then distributed throughout the bulk solution by convection. This process is inherently inefficient and slow, often creating significant thermal gradients where the vessel walls are much hotter than the center of the reaction mixture.[6] These limitations can lead to longer reaction times, decomposition of thermally sensitive compounds, and the formation of undesirable byproducts.[7]
Microwave-Assisted Synthesis (MAOS): Direct, Rapid, and Volumetric Heating
Microwave-assisted synthesis represents a paradigm shift in reaction heating.[8] Instead of external heating, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[4][6] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and efficient heating.[9]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, creating an electric current. Resistance to this flow causes rapid heating.[10]
This direct energy transfer results in uniform, volumetric heating that eliminates thermal gradients and allows for temperatures to be reached in seconds that would take many minutes or hours with conventional methods.[4][8][11] This rapid and controlled heating is a cornerstone of green chemistry, offering reduced energy consumption and reaction times.[11][12]
Core Synthetic Strategies for Isoxazole Ring Formation
Two predominant strategies are employed for the synthesis of the isoxazole core, both of which can be significantly enhanced by microwave irradiation.
-
1,3-Dipolar Cycloaddition: This is the most widely reported and versatile method for isoxazole synthesis.[13] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[13][14][15] The nitrile oxide is often generated in situ from precursors like aldoximes to avoid its instability.[13][16]
-
Condensation with Hydroxylamine: This method involves the reaction of a β-dicarbonyl compound, or more commonly, an α,β-unsaturated ketone (chalcone), with hydroxylamine hydrochloride.[2][17] The reaction proceeds through a nucleophilic addition followed by cyclization and dehydration to form the isoxazole ring.[2][18]
Head-to-Head Comparison: Microwave vs. Conventional Synthesis
The advantages of microwave irradiation over conventional heating are not merely incremental; they are often transformative, enabling reactions that are otherwise impractical.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Rationale & Causality |
| Reaction Time | Hours to Days[6] | Seconds to Minutes[4][19] | Direct, volumetric heating rapidly brings reactants to the required temperature, overcoming the activation energy barrier much faster than the slow conductive heating of conventional methods.[11] |
| Reaction Yield | Moderate to Good | Good to Excellent[7][19] | The short reaction times and uniform heating minimize the decomposition of reactants and products, reducing the formation of byproducts and increasing the yield of the desired isoxazole.[7][8] |
| Energy Efficiency | Low | High[20][21] | Energy is delivered directly to the reactants and solvent rather than heating the entire apparatus (oil bath, flask, condenser), resulting in significantly lower overall energy consumption.[5][7][20] |
| Purity & Selectivity | Variable, often requires extensive purification | High, often with cleaner reaction profiles[7] | Reduced thermal stress and shorter exposure to high temperatures lead to fewer side reactions and a purer crude product, simplifying workup and purification.[7][11] |
| Green Chemistry | High solvent use, high energy consumption, potential for waste | Aligns well with green chemistry principles[4][11] | MAOS facilitates solvent-free reactions, reduces energy usage, and minimizes waste generation, making it an environmentally benign approach.[8][11][12] |
| Reproducibility | Can be difficult to control precisely | High with dedicated reactors | Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results not easily achieved with oil baths.[10] |
Experimental Protocols: Synthesis of 3,5-Disubstituted Isoxazoles
To provide a practical comparison, we present protocols for the synthesis of a 3-(2-hydroxyphenyl)-5-phenylisoxazole from its corresponding chalcone precursor, a common reaction in medicinal chemistry.[1]
Protocol 1: Conventional Synthesis via Reflux
This protocol is based on established methods involving prolonged heating.[2]
-
Rationale: The use of reflux in ethanol provides a constant, albeit relatively low, temperature to drive the reaction to completion. The alkaline medium (KOH) is necessary to deprotonate the hydroxylamine, activating it as a nucleophile for the initial attack on the chalcone. The extended reaction time is required due to the slow rate of conventional heating and the activation energy of the cyclization step.
-
Reagents & Equipment:
-
2'-Hydroxychalcone (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Potassium Hydroxide (KOH)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve the 2'-hydroxychalcone (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add an ethanolic solution of KOH (e.g., 5 mL of 40% KOH) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain the reflux with stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
-
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the significant acceleration possible with microwave irradiation.[1][3]
-
Rationale: The polar reactants (chalcone, hydroxylamine) and solvent (ethanol) couple efficiently with microwave irradiation, leading to extremely rapid heating. This allows the reaction to be completed at a controlled temperature in a fraction of the time. The sealed vessel allows for the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the rate.
-
Reagents & Equipment:
-
2'-Hydroxychalcone (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium Hydroxide (NaOH)
-
Ethanol (solvent)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor
-
-
Step-by-Step Methodology:
-
To a 10 mL microwave reaction vessel, add the 2'-hydroxychalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and an ethanolic solution of NaOH.
-
Add a magnetic stir bar and seal the vessel.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 10-15 minutes with stirring. The reactor will automatically adjust the power (e.g., 210 W) to maintain the set temperature.[1]
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Pour the mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the product. Purity is often high enough to proceed without further recrystallization.
-
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key mechanistic steps in the formation of an isoxazole from a chalcone and hydroxylamine.
Caption: General mechanism for isoxazole synthesis from a chalcone.
Comparative Experimental Workflow
This diagram visually contrasts the timelines and steps for each synthetic method.
Caption: Workflow comparison of conventional vs. microwave synthesis.
Conclusion and Future Outlook
For the synthesis of isoxazoles, the microwave-assisted approach is demonstrably superior to conventional heating in almost every key metric for research and development.[19] It offers unparalleled speed, improved yields, higher purity, and enhanced energy efficiency, all while aligning with the principles of sustainable chemistry.[4][7] While conventional methods may still find use in specific large-scale industrial applications where batch processing is entrenched, the clear advantages of MAOS make it the preferred method for laboratory-scale synthesis, rapid library generation, and process optimization in modern drug discovery. The continued development of scalable continuous-flow microwave reactors promises to bridge the gap between laboratory and production, positioning MAOS as the future standard for efficient chemical synthesis.[12]
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- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: [Link])
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- Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
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A Comparative Guide to the Structural Validation of 3-(4-Methoxyphenyl)isoxazole: The Unambiguous Power of X-ray Crystallography
Abstract
In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The isoxazole scaffold, a key pharmacophore in numerous therapeutic agents, demands rigorous structural validation to understand its bioactivity and structure-activity relationships (SAR). This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 3-(4-methoxyphenyl)isoxazole, a representative isoxazole derivative. We will explore the definitive nature of single-crystal X-ray crystallography as the gold standard for solid-state structural analysis and compare its outputs with complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to apply a multi-faceted, self-validating approach to molecular structure confirmation.
Introduction
The this compound moiety is a recurring motif in medicinal chemistry, valued for its diverse pharmacological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[1][2] The precise arrangement of its atoms dictates its interaction with biological targets, making accurate structural analysis a critical step in the development of novel therapeutics. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the molecule in the solid state.
This guide will first delve into the principles and experimental workflow of X-ray crystallography, using the closely related derivative, 5-amino-3-(4-methoxyphenyl)isoxazole, as a case study to demonstrate the power of this technique. Subsequently, we will present a comparative analysis with other widely used techniques—NMR for solution-state conformation, MS for molecular weight and fragmentation, and DFT for a theoretical gas-phase model—to illustrate how a holistic and synergistic approach leads to an irrefutable structural assignment.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the cornerstone of structural chemistry, providing unambiguous proof of atomic connectivity, bond lengths, bond angles, and stereochemistry. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional electron density map of the molecule.
Experimental Workflow: From Solution to Structure
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.
Sources
Biological activity of 3-(4-Methoxyphenyl)isoxazole vs. its analogues
An In-Depth Comparative Guide to the Biological Activity of 3-(4-Methoxyphenyl)isoxazole and Its Analogues
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents.[3][4] Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][5]
This guide focuses on this compound as a foundational structure. While it often serves as a key intermediate in the synthesis of more complex molecules[6], its core structure provides a valuable platform for exploring how functional group modifications influence biological activity. By systematically comparing its analogues, we can elucidate critical structure-activity relationships (SAR) that inform the rational design of more potent and selective drugs. We will explore three key areas of biological activity: anti-inflammatory, antimicrobial, and anticancer effects, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Comparative Analysis I: Anti-inflammatory Activity
Chronic inflammation is a key pathological driver of numerous diseases, from arthritis to neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is a critical research goal. Isoxazole derivatives have emerged as potent anti-inflammatory molecules, often through the inhibition of pathways like cyclooxygenase (COX).[1][7]
Structure-Activity Relationship (SAR) Insights
Analysis of various this compound analogues reveals that substitutions on both the phenyl ring and the isoxazole core significantly modulate anti-inflammatory potential. For instance, the introduction of specific amide functionalities or alternative aryl groups can lead to compounds with potency comparable or superior to established drugs like Diclofenac.[8][9]
The mechanism often involves the inhibition of pro-inflammatory mediators. Certain indolyl-isoxazolidines, for example, significantly inhibit the production of TNF-α and IL-6 induced by lipopolysaccharides (LPS) in macrophage cells.[7] This demonstrates that the isoxazole scaffold can be tailored to target specific components of the inflammatory cascade.
Quantitative Comparison of Anti-inflammatory Effects
The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation. The data below compares the performance of several isoxazole analogues against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound ID | Key Structural Features | % Inhibition of Paw Edema (3h) | Reference |
| I3 | 3-(4-Methoxyphenyl)-5-(4-hydroxyphenyl)isoxazole | 70.15% | [8] |
| I5 | 3-(4-Methoxyphenyl)-5-(4-chlorophenyl)isoxazole | 72.38% | [8] |
| I6 | 3-(4-Methoxyphenyl)-5-(4-nitrophenyl)isoxazole | 71.64% | [8] |
| 5b | Isoxazole with 4-fluorophenyl substituent | 75.68% (at 2h) | [9] |
| 5c | Isoxazole with 4-chlorophenyl substituent | 74.48% (at 2h) | [9] |
| Diclofenac | Standard NSAID | 74.62% | [8] |
Causality Behind Experimental Choices: The selection of substituents like chloro (Cl), nitro (NO2), and hydroxyl (OH) is a strategic approach in medicinal chemistry. These groups alter the electronic and lipophilic properties of the parent molecule. A chloro or nitro group is electron-withdrawing, which can influence binding affinity to target enzymes, while a hydroxyl group can act as a hydrogen bond donor. Comparing these analogues allows researchers to map how such changes impact the molecule's ability to interfere with the inflammatory process.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a self-validating system for assessing the in vivo anti-inflammatory activity of test compounds.
-
Animal Acclimatization: House Wistar albino rats (150-200g) in standard laboratory conditions for at least one week prior to the experiment to minimize stress-related variables.
-
Grouping and Fasting: Divide animals into groups (n=6), including a control group, a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each isoxazole analogue. Fast the animals overnight with free access to water to ensure uniform drug absorption.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
-
Rationale: Carrageenan is a sulfated polysaccharide that elicits a reproducible, biphasic inflammatory response, making it an ideal phlogistic agent for screening anti-inflammatory drugs.
-
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (0h) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Visualization of a Potential Mechanism
Comparative Analysis II: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[10][11] The core scaffold can be modified to enhance potency and broaden the spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of isoxazole analogues is highly dependent on the nature and position of substituents. Studies have shown that the presence of electron-donating groups like methoxy and electron-withdrawing groups like chloro or bromo on the phenyl rings can enhance antibacterial activity.[1] Specifically, methoxy groups at the C-5 phenyl ring and chloro groups at the C-3 phenyl ring have been found to improve potency against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Comparison of Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical metric for comparing the potency of different compounds.
| Compound ID | Key Structural Features | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | Reference |
| Analogue 4e | Phenyl & Pyridine moieties | 10 | 30 | 6 | [11] |
| Analogue 4g | 4-Chlorophenyl moiety | 20 | 60 | 8 | [11] |
| Analogue 4h | 4-Fluorophenyl moiety | 20 | 40 | 8 | [11] |
| Chalcone 28 | Isoxazole-chalcone hybrid | 1 | >100 | >100 | [12] |
| Ciprofloxacin | Standard Antibiotic | ~1 | ~0.5 | N/A | [13] |
| Ketoconazole | Standard Antifungal | N/A | N/A | ~8 | [10] |
Causality Behind Experimental Choices: The selection of test organisms is crucial for determining the spectrum of activity. Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are chosen because they represent the two major types of bacterial cell wall structures, which are primary targets for many antibiotics. Candida albicans is a common pathogenic yeast used to assess antifungal activity. Comparing activity across these organisms provides a comprehensive initial profile of a compound's antimicrobial potential.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for quantitatively assessing the in vitro antimicrobial activity of compounds.[13][14]
-
Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Well with inoculum and broth only (to confirm microbial growth).
-
Negative Control: Well with broth only (to check for sterility).
-
Standard Control: Wells with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to validate the assay.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Visualization of the MIC Assay Workflow
Comparative Analysis III: Anticancer Activity
The search for novel anticancer agents with higher efficacy and selectivity for tumor cells remains a primary focus of drug discovery.[15] Isoxazole derivatives have been identified as promising cytotoxic agents against a variety of cancer cell lines.[4][16] Their mechanism can involve inducing apoptosis, inhibiting cell proliferation, or disrupting key signaling pathways essential for cancer cell survival.[17]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of isoxazole analogues is profoundly influenced by the substituents attached to the core structure. For example, in a series of isoxazole-carboxamides, compounds with 3,4-dimethoxyphenyl (2d) and 2,5-dimethoxyphenyl (2e) groups showed the greatest activity against Hep3B (liver cancer) cells.[18] Compound 2d was also the most potent against HeLa (cervical cancer) cells. This highlights the importance of the methoxy group's position on the phenyl ring for cytotoxic activity. In other studies, linking the isoxazole scaffold to other bioactive molecules like coumarin has also yielded potent cytotoxic agents.[15]
Quantitative Comparison of Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[19] It is a standard measure of a compound's potency.
| Compound ID | Key Structural Features | IC₅₀ (µg/mL) vs HeLa | IC₅₀ (µg/mL) vs MCF-7 | IC₅₀ (µg/mL) vs Hep3B | Reference |
| 2a | N-(4-tert-butyl)phenyl amide | 39.80 | 63.10 | Inactive | [18] |
| 2d | N-(3,4-dimethoxy)phenyl amide | 18.62 | 588.80 | 3.90 | [18] |
| 2e | N-(2,5-dimethoxy)phenyl amide | >100 | >100 | 3.90 | [18] |
| Doxorubicin | Standard Chemotherapy Drug | ~0.05-0.2 | ~0.1-0.5 | ~0.1-0.4 | (Typical literature values) |
Causality Behind Experimental Choices: Utilizing a panel of cancer cell lines from different tissue origins (e.g., HeLa - cervical, MCF-7 - breast, Hep3B - liver) is a fundamental strategy in anticancer drug screening.[20] It helps determine if a compound has broad-spectrum activity or is selective for a particular type of cancer. A compound showing high potency against a specific cell line can then be investigated further for its specific mechanism of action in that cancer type.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19][21]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Rationale: A 48-72 hour incubation period is typically sufficient for cytotoxic or anti-proliferative effects to manifest, allowing for the observation of concentration-dependent inhibition.
-
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.
-
Rationale: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[19]
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization of the MTT Assay Workflow
Conclusion and Future Directions
The comparative analysis of this compound and its analogues consistently demonstrates the therapeutic potential of the isoxazole scaffold. By strategically modifying substituents, researchers can fine-tune the biological activity of these compounds, leading to potent anti-inflammatory, antimicrobial, and anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design; for instance, the strategic placement of methoxy and halogen groups can dramatically enhance potency.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising analogues. Advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and toxicological assessments, will be crucial for translating these findings from the laboratory to clinical applications. The versatility of the isoxazole ring ensures that it will remain a highly valuable scaffold in the ongoing quest for novel and improved therapeutics.
References
- A review of isoxazole biological activity and present synthetic techniques. (2024). Cognizance Journal of Multidisciplinary Studies.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Isoxazole Compounds
For drug development professionals, researchers, and scientists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of isoxazole compounds, a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry.[1][2] We will delve into the core principles of SAR, compare the performance of various isoxazole derivatives across different therapeutic areas, and provide actionable experimental protocols to empower your research endeavors.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[2][3][4] Its presence in numerous natural products and FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole, underscores its therapeutic potential.[5] The unique electronic properties and the ability to engage in various non-covalent interactions make the isoxazole moiety a valuable building block for designing novel therapeutic agents.[6] This guide will illuminate how subtle modifications to the isoxazole core can lead to profound changes in biological activity, offering a roadmap for rational drug design.
The Logic of SAR: A Workflow for Discovery
At its core, an SAR study is a systematic investigation into how the chemical structure of a molecule influences its biological effect. The goal is to identify the key structural features, or pharmacophores, responsible for the desired activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. A typical SAR workflow involves a cyclical process of design, synthesis, and biological testing.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative Analysis of Isoxazole Scaffolds in Key Therapeutic Areas
The versatility of the isoxazole ring is evident in its widespread application across various therapeutic areas. By strategically modifying the substituents on the isoxazole core, researchers can fine-tune the biological activity to target different diseases.
Anticancer Activity: A Prominent Application
Isoxazole derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms such as the inhibition of tubulin polymerization, heat shock protein 90 (HSP90), and various kinases.[7][8][9]
Key SAR Insights for Anticancer Isoxazoles:
-
Substitution at the 3- and 5-positions: The nature and position of aryl groups at the 3- and 5-positions of the isoxazole ring are critical for anticancer activity. For instance, in a series of 3,5-diaryl isoxazoles, the presence of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring at the 5-position was found to enhance cytotoxicity.[10]
-
The role of the linker: The linkage between the isoxazole core and other moieties can significantly impact activity. For example, isoxazole-amide analogs have been synthesized and evaluated for their cytotoxic effects.[8]
-
Fused systems: Fusing the isoxazole ring with other heterocyclic systems, such as indoles, has led to the development of potent anticancer agents.[11] These rigid structures can provide a better fit for the target's binding site.
Table 1: Comparison of Anticancer Activity of Isoxazole Derivatives
| Compound Series | Key Structural Features | Cancer Cell Line(s) | Potency (IC50) | Reference |
| Isoxazole-Carboxamides | Varied substitutions on the N-phenyl ring | Hep3B (Liver) | 2d: ~23 µg/ml, 2e: ~23 µg/ml | [8] |
| Isoxazole-Chalcones | Methoxy substituents on the benzene ring | DU145 (Prostate) | 10a: 0.96 µM, 10b: 1.06 µM | [12][13] |
| Fused Isoxazoles | Isoxazole fused with a quinone ring | VEGFR-1 Tyrosine Kinase | 0.65 µM | [12] |
Antimicrobial Activity: Combating Infectious Diseases
The isoxazole scaffold is a cornerstone in the development of antimicrobial agents.[6] Modifications to the core structure have yielded compounds with potent activity against a broad spectrum of bacteria and fungi.[6]
Key SAR Insights for Antimicrobial Isoxazoles:
-
Influence of substituents on the phenyl rings: Studies have shown that the presence of specific groups on the phenyl rings at the C-3 and C-5 positions of the isoxazole can enhance antibacterial activity. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase antibacterial efficacy.[3]
-
Hybrid molecules: Combining the isoxazole moiety with other pharmacophores, such as chalcones, has resulted in hybrid compounds with potent antimicrobial and antifungal activities.[14]
-
Fused isoxazoles: Fused isoxazole systems have also demonstrated significant potential as antibacterial and antituberculosis agents.[15]
Table 2: Comparison of Antimicrobial Activity of Isoxazole Derivatives
| Compound Series | Key Structural Features | Target Microorganism(s) | Potency (MIC) | Reference |
| Isoxazole-Chalcones | Trisubstituted phenyl ring | Bacteria | Compound 28: 1 µg/mL | [14] |
| Isoxazole-Dihydropyrazoles | Dihydropyrazole moiety | Fungi | Compound 46: 2 µg/mL | [14] |
| Sampangine-Isoxazoles | Isoxazole fused with sampangine | C. neoformans H99 | 0.031 µg/mL | [12][13] |
Anti-inflammatory Activity: Targeting Inflammation Pathways
Isoxazole derivatives have been explored for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[3]
Key SAR Insights for Anti-inflammatory Isoxazoles:
-
Substitution pattern: The substitution pattern on the isoxazole ring is crucial for anti-inflammatory activity. For instance, certain indolyl-isoxazoles have demonstrated good anti-inflammatory effects in carrageenan-induced rat paw edema models.[10]
-
COX-2 selectivity: The design of selective COX-2 inhibitors containing the isoxazole scaffold, such as valdecoxib, highlights the importance of specific structural features for achieving selectivity over COX-1, thereby reducing gastrointestinal side effects.
Experimental Protocols: A Practical Guide
To facilitate the exploration of isoxazole SAR, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate
A common and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of a chalcone intermediate with hydroxylamine.[5]
Caption: Synthetic workflow for 3,5-disubstituted isoxazoles.
Step-by-Step Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aryl methyl ketone (10 mmol) and aryl aldehyde (10 mmol) in ethanol (20 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates the formation of the chalcone.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
-
-
Isoxazole Synthesis (Cyclization):
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (5.5 mmol) in ethanol (25 mL).
-
Add a base such as sodium acetate (10 mmol) or sodium hydroxide (5.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into cold water.
-
Filter the precipitated solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3,5-disubstituted isoxazole.
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa, Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test isoxazole compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The Role of Computational Chemistry in Isoxazole SAR
Modern SAR studies are increasingly augmented by computational methods, which can predict the activity of virtual compounds and provide insights into their mechanism of action.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the 3D structural features of isoxazole derivatives with their biological activities.[16] These models can then be used to predict the activity of newly designed compounds.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a receptor (a target protein).[16][17] Molecular docking can help to elucidate the binding mode of active compounds and guide the design of new derivatives with improved binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between an isoxazole derivative and its target protein over time, offering insights into the stability of the complex and the key interactions that contribute to binding.[17]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The wealth of available synthetic methodologies allows for the creation of diverse libraries of isoxazole derivatives, and the extensive body of SAR literature provides a solid foundation for rational drug design.
Future research in this area will likely focus on:
-
Multi-target drug design: Developing isoxazole-based compounds that can modulate multiple targets simultaneously to address complex diseases like cancer.[1]
-
Green synthesis: Employing more environmentally friendly synthetic methods, such as ultrasound-assisted synthesis, to produce isoxazole derivatives.[18]
-
Integration of computational and experimental approaches: A synergistic approach that combines in silico predictions with experimental validation will be crucial for accelerating the discovery of novel isoxazole-based drugs.
By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the intricate landscape of isoxazole SAR and contribute to the development of the next generation of innovative medicines.
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A Comparative Guide to In Vitro Bioactivity Profiling of 3-(4-Methoxyphenyl)isoxazole
This guide provides a comprehensive framework for evaluating the bioactivity of 3-(4-Methoxyphenyl)isoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry.[1] The isoxazole scaffold is a privileged structure known to impart a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This document outlines detailed in vitro testing protocols, offers a comparative analysis against established alternatives, and explains the scientific rationale behind each experimental design choice to ensure robust and reproducible data.
Section 1: Anticancer Activity Evaluation
Isoxazole derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis or arresting the cell cycle in various cancer cell lines.[5][6] The primary objective of this protocol is to determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cells.
Primary Assay: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable indicator of cell viability and proliferation, making it an excellent primary screen for cytotoxic compounds. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.[5]
Caption: Workflow of the in vitro MTT cytotoxicity assay.
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final test concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: After 24 hours of seeding, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound, positive control, and vehicle control to the respective wells.[5]
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.8 ± 3.4 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Sulfisoxazole (Alternative Isoxazole) | > 100 | > 100 | > 100 |
Note: Data are hypothetical and for illustrative purposes.
Confirmatory Assay: Apoptosis Analysis by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a confirmatory assay using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Several studies have confirmed that isoxazole derivatives can induce apoptosis in cancer cells.[7]
Section 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Many heterocyclic compounds, including isoxazoles, have been investigated for their anti-inflammatory properties, often through the inhibition of pathways involving enzymes like cyclooxygenase-2 (COX-2).[8][9]
Primary Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7). LPS, a component of Gram-negative bacteria, activates macrophages to produce inflammatory mediators, mimicking an inflammatory response in vitro.[10] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Caption: Workflow for LPS-induced nitric oxide production assay.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1-50 µM). Include a positive control such as Diclofenac or Dexamethasone.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Reading: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
| Compound | % Inhibition of NO Production | Cell Viability (%) |
| This compound | 65.4 ± 4.5% | 98.2 ± 2.1% |
| Diclofenac (Positive Control) | 88.2 ± 3.1% | 99.1 ± 1.5% |
| Phenylbutazone (Alternative) | 72.9 ± 5.0% | 97.5 ± 2.8% |
Note: Data are hypothetical and for illustrative purposes.
Section 3: Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] Synthetic heterocyclic compounds are a promising source for such agents.[12]
Primary Assay: Agar Disk-Diffusion Method
The disk-diffusion method is a widely used, qualitative technique to screen for antimicrobial activity.[11] It relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the disk indicates that the compound is effective at inhibiting the growth of the microbe. The diameter of this zone is proportional to the compound's potency.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound (e.g., 20 µ g/disk ). Place the disks firmly on the surface of the inoculated agar plate.[12]
-
Controls: Include a positive control disk with a standard antibiotic (e.g., Ciprofloxacin) and a negative control disk with the solvent (DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
| Compound (20 µ g/disk ) | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound | 14 ± 1.0 | 11 ± 0.8 | 9 ± 1.2 |
| Ciprofloxacin (Positive Control) | 25 ± 1.5 | 30 ± 2.0 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 22 ± 1.8 |
| Unsubstituted Isoxazole | 8 ± 0.5 | < 7 | < 7 |
Note: Data are hypothetical and for illustrative purposes. N/A = Not Applicable.
Confirmatory Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial potency, a broth microdilution assay should be performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][13] This provides a quantitative value (in µg/mL) that is more precise than the disk-diffusion method and is essential for comparing the potency of different compounds.
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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 3-(4-Methoxyphenyl)isoxazole Against Key Biological Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the binding mechanisms of small molecules with their protein targets. This guide presents a comprehensive, field-proven methodology for conducting a comparative docking study of 3-(4-Methoxyphenyl)isoxazole, a heterocyclic compound belonging to a class known for its diverse pharmacological activities.[1][2] We will objectively compare its predicted binding affinity against selected high-impact protein targets with that of known inhibitors and structural analogs, supported by detailed, replicable experimental protocols. The causality behind each step is explained, ensuring a deep understanding of the process, from initial target selection to the final interpretation of results.
Introduction: The Rationale for a Comparative Docking Framework
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] this compound represents a fundamental example of this class, making it an excellent candidate for exploratory in silico analysis.
This guide will navigate the complete workflow for a comparative docking study, focusing on two distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase.
Strategic Selection of Targets and Comparative Ligands
The choice of targets and controls is foundational to a meaningful study. Our selections are guided by existing evidence linking isoxazole derivatives to specific therapeutic areas.
-
Target Protein 1 (Anti-inflammatory): Cyclooxygenase-2 (COX-2)
-
Target Protein 2 (Anticancer): FGFR1 Kinase
-
Rationale: Kinases are critical targets in oncology. Docking studies on isoxazole derivatives have previously been performed against FGFR1 Kinase, suggesting its relevance.[9]
-
PDB ID: 4V04 (Human FGFR1 Kinase domain).
-
-
Lead Compound:
-
Comparative Ligands:
-
Celecoxib (for COX-2): A well-established, potent, and selective COX-2 inhibitor. It serves as our positive control to validate the docking protocol.
-
Ponatinib (for FGFR1): A known multi-kinase inhibitor with activity against FGFR1.
-
3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole: A structural analog. Comparing its performance will help elucidate the impact of substituting the phenyl ring. Its docking has been previously reported.[9]
-
Detailed Experimental Protocol: A Self-Validating Workflow
This protocol utilizes industry-standard, freely available software: AutoDock Vina for the docking simulation[12][13], AutoDock Tools (MGLTools) for file preparation[14], and PyMOL for visualization.[15][16][17]
Part A: Molecular Preparation - Laying the Foundation
-
Protein Structure Acquisition and Preparation:
-
Step 1.1: Download the PDB files for 4COX and 4V04 from the RCSB PDB website.[8]
-
Step 1.2: Open the PDB file in AutoDockTools.
-
Step 1.3: Remove non-essential components. Delete water molecules (Edit -> Delete Water) and any co-crystallized ligands or ions that are not part of the protein structure itself. This is crucial as they can interfere with the docking process.
-
Step 1.4: Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar only). This step is vital for correctly calculating hydrogen bonds.
-
Step 1.5: Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). Charges are essential for the electrostatic terms in the docking scoring function.
-
Step 1.6: Save the prepared protein in the PDBQT format (Grid -> Macromolecule -> Choose). This format contains the atomic coordinates along with charge and atom type information required by AutoDock Vina.
-
-
Ligand Structure Acquisition and Preparation:
-
Step 2.1: Search for "this compound", "Celecoxib", "Ponatinib", and "3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole" on the PubChem database.[10][11][18]
-
Step 2.2: Download the 3D conformer of each molecule in SDF format.
-
Step 2.3: Open the SDF files in a molecular editor or visualization tool like PyMOL and save them in PDB format. This format change is often necessary for compatibility with AutoDockTools.[14]
-
Step 2.4: Open each ligand's PDB file in AutoDockTools (Ligand -> Input -> Open).
-
Step 2.5: Define the torsion tree to allow for ligand flexibility (Ligand -> Torsion Tree -> Detect Root).
-
Step 2.6: Save the prepared ligands in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Part B: Docking Simulation with AutoDock Vina
The heart of the experiment is defining a search space (a "grid box") and running the simulation. The grid box must encompass the known active site of the protein to be biologically relevant.[19]
-
Grid Box Definition:
-
Step 3.1: With the prepared protein loaded in AutoDockTools, go to Grid -> Grid Box.
-
Step 3.2: A box will appear around the protein. Adjust the center and dimensions of this box to fully enclose the active site. For 4COX and 4V04, the active site can be identified as the pocket where the original co-crystallized ligand was bound.
-
Step 3.3: Record the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) of the box. These values are critical and will be used for all ligands docked to that specific protein.
-
-
Configuration and Execution:
-
Step 4.1: Create a configuration text file (e.g., conf.txt) for each docking run. This file tells Vina where to find the input files and where to position the grid box. It should contain:
-
Step 4.2: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a reasonable starting point.
-
Step 4.3: Run AutoDock Vina from the command line, pointing to your configuration file: vina --config conf.txt --log log.txt
-
Part C: Results Analysis and Visualization
A numerical score must always be validated with visual inspection.[5]
-
Interpreting Binding Affinity:
-
Visualizing Interactions in PyMOL:
-
Step 6.2: Load the prepared protein PDBQT file (File -> Open).
-
Step 6.3: Load the docked ligand output PDBQT file (File -> Open). This file contains multiple predicted binding poses.
-
Step 6.4: Display the protein as a surface or cartoon and the ligand as sticks to visualize the fit.
-
Step 6.5: Use the Action -> preset -> ligand sites -> cartoon (or similar) functionality to identify and label the amino acid residues in the binding pocket that are interacting with the ligand.
-
Step 6.6: Analyze for key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking. A successful docking pose should exhibit chemically sensible interactions with key residues known to be important for binding.[7]
Visualization of the Computational Workflow
The entire experimental process can be summarized in the following workflow diagram.
Caption: Molecular docking workflow from preparation to analysis.
Comparative Data Presentation
The quantitative output of the docking simulations should be organized for clear comparison. The table below presents hypothetical but realistic data for our study.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Comments |
| This compound | COX-2 | -8.9 | Strong predicted affinity. |
| Celecoxib (Control) | COX-2 | -10.5 | Benchmark affinity for a known inhibitor. |
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole | COX-2 | -9.4 | Bromo-substitution appears to improve binding. |
| This compound | FGFR1 Kinase | -7.8 | Moderate predicted affinity. |
| Ponatinib (Control) | FGFR1 Kinase | -9.8 | Benchmark affinity for a known inhibitor. |
| 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole | FGFR1 Kinase | -8.1 | Bromo-substitution shows a slight improvement. |
Discussion: Synthesizing Data and Visual Insights
Interpreting the results requires a synthesis of the quantitative scores and the qualitative visual analysis.
-
Performance Against COX-2: In our hypothetical results, this compound shows a strong binding affinity of -8.9 kcal/mol. While not as high as the control drug Celecoxib (-10.5 kcal/mol), this value is significant and suggests potential inhibitory activity. The structural analog with the bromo-substituent shows a slightly improved score (-9.4 kcal/mol), indicating that this position on the phenyl ring could be a key point for further chemical modification to enhance binding. Visual analysis in PyMOL would be essential here to confirm that our lead compound and its analog are binding in the same channel as Celecoxib and forming interactions with key residues like Arg513 and Tyr385.
-
Performance Against FGFR1 Kinase: The predicted affinity for FGFR1 Kinase (-7.8 kcal/mol) is moderate. It is considerably weaker than the potent inhibitor Ponatinib (-9.8 kcal/mol). This suggests that while there may be some interaction, this compound is likely not a strong candidate for an FGFR1 inhibitor without significant structural optimization.
-
The Trustworthiness of a Self-Validating System: The inclusion of positive controls (Celecoxib and Ponatinib) is what makes this protocol self-validating. If the docking protocol can successfully reproduce the binding mode of a known inhibitor within the active site and yield a favorable score, it builds confidence in the predictions made for the novel compounds.[7] If the control ligand fails to dock correctly, the entire protocol (e.g., grid box placement, protein preparation) must be re-evaluated before proceeding.
Conclusion
This guide has outlined a robust, comparative framework for the in silico evaluation of this compound. By benchmarking against known inhibitors and structural analogs, we can move beyond isolated data points to generate actionable insights. The detailed protocol provides a step-by-step method for researchers to perform these studies, emphasizing the critical interplay between quantitative scoring and qualitative visual analysis. Molecular docking, when applied with this comparative rigor, is a powerful hypothesis-generation tool that can effectively prioritize compounds for further synthesis and biological testing, ultimately accelerating the drug discovery pipeline.
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A Researcher's Guide to Navigating the Cross-Reactivity of Isoxazole-Based Enzyme Inhibitors
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs targeting various enzyme classes.[1][2] However, the very features that make the isoxazole ring an attractive pharmacophore can also contribute to unintended off-target interactions, leading to unexpected pharmacological effects or toxicities. This guide provides a comprehensive analysis of the cross-reactivity of isoxazole-based enzyme inhibitors, offering a comparative look at their performance and the experimental methodologies crucial for their evaluation.
The Double-Edged Sword: Understanding Off-Target Interactions of Isoxazole Scaffolds
The therapeutic efficacy of any enzyme inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is paramount, a lack of specificity can result in a cascade of off-target effects, complicating clinical development and patient outcomes. Isoxazole-containing compounds have demonstrated a propensity for interacting with a range of enzymes beyond their primary targets. This cross-reactivity can stem from several factors, including the isoxazole's ability to participate in various non-covalent interactions and its structural similarity to endogenous ligands.
A notable example is the selective COX-2 inhibitor celecoxib . While designed to target cyclooxygenase-2 for its anti-inflammatory effects, celecoxib has been shown to be a potent inhibitor of carbonic anhydrases, particularly carbonic anhydrase II (hCAII), with inhibitory activity in the nanomolar range.[3] This off-target inhibition is attributed to the unsubstituted sulfonamide moiety, a common feature in carbonic anhydrase inhibitors.[3] This interaction may contribute to some of the side effects associated with celecoxib.
Another prominent isoxazole-derived therapeutic is leflunomide , which is rapidly converted in vivo to its active metabolite, teriflunomide .[4] The primary mechanism of action for teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, leading to its immunomodulatory effects.[5] However, teriflunomide has been reported to have additional effects independent of DHODH inhibition, including the inhibition of protein tyrosine kinases.[5] While these effects are observed at higher concentrations than those typically used clinically, they highlight the potential for off-target kinase interactions.[4]
Comparative Analysis of Isoxazole-Based Inhibitor Selectivity
A thorough understanding of an inhibitor's selectivity profile is critical for predicting its therapeutic window and potential liabilities. Large-scale screening against a broad panel of enzymes, often referred to as kinome scanning when focused on kinases, provides a comprehensive overview of an inhibitor's cross-reactivity.
Below is a comparative table summarizing the known primary targets and significant off-targets for selected isoxazole-containing drugs. It is important to note that comprehensive, publicly available kinome scan data for all these compounds is limited.
| Inhibitor | Primary Target(s) | Significant Off-Target(s) | Reported IC50/Kd (Off-Target) |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Carbonic Anhydrase II (CAII) | IC50: 40 nM (COX-2)[6] / Potent nM inhibition (hCAII)[3] |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Carbonic Anhydrase II (CAII) | Less potent than celecoxib against hCAII[3] |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Protein Tyrosine Kinases | Primary activity is DHODH inhibition[5] |
| Danazol | Gonadotropin-releasing hormone (GnRH) receptor | Androgen and progesterone receptors | Androgenic effects are common[7][8] |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | MAPK10, PIM-1, DHODH, ERBB-4, etc. | Binding energies comparable to or better than EGFR for some off-targets[9] |
| RAF265 | B-RAF (wild-type and V600E), C-RAF, VEGFR2 | PDGFR, CSF-1R, RET, c-Kit, Src | IC50: 0.5 nM (B-RAF V600E), 70 nM (wt-B-RAF), 19 nM (C-RAF)[10] |
Experimental Methodologies for Cross-Reactivity Profiling
The robust characterization of inhibitor selectivity relies on a combination of biochemical and cell-based assays. Each method offers unique insights into the inhibitor-target interaction.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of an inhibitor's effect on enzyme activity or binding in a purified, cell-free system.
These assays are the workhorse for determining the potency and selectivity of kinase inhibitors. They typically measure the transfer of a phosphate group from ATP to a substrate.
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay [11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase of interest to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event or an enzymatic reaction.[12] This allows for the determination of thermodynamic parameters (Kd, ΔH, ΔS) and kinetic parameters (Km, kcat) of enzyme-inhibitor interactions.
Experimental Protocol: Isothermal Titration Calorimetry for Enzyme Kinetics [12]
-
Sample Preparation:
-
Prepare a solution of the enzyme in a suitable buffer.
-
Prepare a solution of the substrate in the same buffer. It is crucial to use the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the enzyme solution into the sample cell.
-
Load the substrate solution into the injection syringe.
-
-
Titration Experiment (Multiple Injection Method):
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.
-
Perform a series of small injections of the substrate into the enzyme solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of substrate to enzyme.
-
Fit the data to an appropriate binding model (e.g., Michaelis-Menten for enzyme kinetics) to determine the kinetic parameters (Km and kcat).
-
KINOMEscan™ is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[13][14] While the exact protocol is proprietary, the underlying principle involves the displacement of a known, immobilized ligand from the kinase active site by the test compound.
Caption: Principle of the KINOMEscan™ competition binding assay.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for validating the findings from biochemical assays in a more physiologically relevant environment. These assays measure the effect of an inhibitor on a specific signaling pathway within living cells.
Experimental Protocol: Cell-Based Western Blot Assay for Kinase Inhibition
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the isoxazole-based inhibitor or DMSO (vehicle control) for a specified duration.
-
If the pathway of interest requires stimulation, add the appropriate agonist (e.g., a growth factor) for a short period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent of inhibition of the target's phosphorylation.
-
Signaling Pathways and Off-Target Effects
The off-target effects of isoxazole-based inhibitors can have significant biological consequences by modulating unintended signaling pathways. Understanding these pathways is crucial for interpreting the overall pharmacological profile of a drug.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[15][16] Some isoxazole-containing kinase inhibitors, such as gefitinib, are designed to target EGFR. However, off-target inhibition of other kinases in this or related pathways can lead to complex cellular responses.
Caption: Overview of the PKA signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical driver of angiogenesis (the formation of new blood vessels). [8][17]Several multi-targeted kinase inhibitors, some of which have isoxazole-like scaffolds, target VEGFRs. Unintended inhibition of other kinases by these agents can influence their overall anti-angiogenic and anti-tumor efficacy.
Caption: A simplified representation of the VEGFR signaling pathway.
Conclusion
The isoxazole scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox for designing novel enzyme inhibitors. However, a thorough and early assessment of cross-reactivity is essential for mitigating the risks of off-target effects and for developing safer and more effective therapeutics. The strategic application of the biochemical and cell-based assays outlined in this guide will empower researchers to build a comprehensive understanding of their isoxazole-based compounds, ultimately facilitating their successful translation from the laboratory to the clinic.
References
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A Spectroscopic Showdown: Differentiating 3-Phenyl and 5-Phenyl Substituted Isoxazoles
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the isoxazole scaffold is a privileged structure, bestowing a diverse range of biological activities and material properties upon the molecules that contain it. The specific substitution pattern on this five-membered heterocycle can dramatically influence its electronic properties, conformation, and, consequently, its function. Among the various substituted isoxazoles, the phenyl-substituted isomers, particularly 3-phenylisoxazole and 5-phenylisoxazole, are fundamental building blocks. Distinguishing between these two constitutional isomers is a critical step in synthesis and characterization, and a thorough understanding of their spectroscopic signatures is paramount.
This guide provides an in-depth spectroscopic comparison of 3-phenyl vs. 5-phenyl substituted isoxazoles, leveraging Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles that govern their distinct spectral characteristics and provide experimental protocols to empower researchers in their analytical endeavors.
The Structural Isomerism: A Tale of Two Phenyls
The core difference between 3-phenylisoxazole and 5-phenylisoxazole lies in the point of attachment of the phenyl group to the isoxazole ring. This seemingly subtle variation leads to significant differences in electron distribution and steric environment, which are readily probed by spectroscopic techniques.
Figure 1. Molecular structures of 3-phenylisoxazole and 5-phenylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a detailed fingerprint of the molecule.
¹H NMR Spectroscopy
In ¹H NMR, the key diagnostic signals are those of the isoxazole ring protons. The electronic nature of the isoxazole ring, with the electronegative oxygen and nitrogen atoms, significantly influences the chemical shifts of the attached protons.
For 3-phenylisoxazole , the proton at the 5-position (H5) is typically found further downfield compared to the proton at the 4-position (H4). This is due to the deshielding effect of the adjacent oxygen atom and the influence of the C=N bond. In contrast, for 5-phenylisoxazole , the proton at the 3-position (H3) is generally the most deshielded proton of the isoxazole ring, while the H4 proton resonates at a higher field.
The phenyl protons in both isomers will appear in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern on the phenyl ring. The protons ortho to the isoxazole ring are often shifted downfield due to the ring's anisotropic effect.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information. The chemical shifts of the isoxazole ring carbons are particularly informative.
In 3-phenylisoxazole , the carbon at the 3-position (C3), directly attached to the phenyl group, and the C5 carbon are typically the most downfield of the ring carbons. The C4 carbon usually appears at a higher field. For 5-phenylisoxazole , the C5 carbon, bearing the phenyl substituent, and the C3 carbon are the most deshielded.
The ipso-carbon of the phenyl ring (the carbon directly attached to the isoxazole) will also show a characteristic chemical shift.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenylisoxazole Derivatives in CDCl₃
| Compound | Isoxazole H4 | Isoxazole H5/H3 | Phenyl Protons | Isoxazole C3 | Isoxazole C4 | Isoxazole C5 |
| 3-Phenyl-5-(p-tolyl)isoxazole[1] | 6.77 (s, 1H) | - | 7.28-7.87 (m, 7H) | 162.8 | 96.8 | 170.5 |
| 5-Phenyl-3-methylisoxazole[1] | 6.33 (s, 1H) | - | 7.37-7.76 (m, 5H) | 160.2 | 100.0 | 169.4 |
| Ethyl 3-phenylisoxazole-4-carboxylate[2] | 9.01 (s, 1H) | - | 7.45-7.79 (m, 5H) | 161.3 | 113.1 | 164.1 |
| 3,5-Diphenylisoxazole[1] | 6.84 (s, 1H) | - | 7.43-7.91 (m, 10H) | 162.9 | 97.4 | 170.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-systems of molecules. Both 3-phenyl and 5-phenylisoxazoles are aromatic and exhibit characteristic UV absorptions. The position of the phenyl group influences the extent of conjugation and, therefore, the absorption maxima (λmax).
Generally, the conjugation between the phenyl ring and the isoxazole ring will lead to bathochromic (red) shifts compared to the individual chromophores. The planarity of the molecule plays a crucial role; greater planarity allows for more effective π-orbital overlap and results in a longer wavelength of maximum absorption.
While specific λmax values for the parent compounds are not consistently reported across the literature, it is expected that the electronic communication between the phenyl and isoxazole rings will differ, leading to distinct absorption profiles. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the λmax, providing a tool for probing electronic effects in these systems.[3]
Mass Spectrometry: Unraveling the Fragmentation Pathways
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), both 3-phenyl and 5-phenylisoxazole will exhibit a prominent molecular ion peak (M⁺). The key to distinguishing them lies in their characteristic fragmentation pathways.
The isoxazole ring is susceptible to cleavage upon electron impact. A common fragmentation pathway for isoxazoles involves the loss of carbon monoxide (CO) and/or a nitrile species (R-CN). The specific fragments observed will depend on the substitution pattern.
For 3-phenylisoxazole , a likely fragmentation pathway involves the initial cleavage of the N-O bond, followed by rearrangements that can lead to the formation of a benzonitrile radical cation or other characteristic fragments.
For 5-phenylisoxazole , the fragmentation may proceed through a different rearrangement, potentially leading to the formation of a phenylacetylene radical cation or related species.
The analysis of the relative abundances of these fragment ions can provide a clear distinction between the two isomers.
Figure 2. Postulated major fragmentation pathways for 3- and 5-phenylisoxazole in EI-MS.
Table 2: Expected Key Fragments in the Mass Spectra of Phenylisoxazoles
| Isomer | Expected Key Fragments (m/z) | Plausible Neutral Loss |
| 3-Phenylisoxazole | Molecular Ion, [C₆H₅CN]⁺˙, [C₆H₅]⁺ | CO, HCN |
| 5-Phenylisoxazole | Molecular Ion, [C₆H₅C₂H]⁺˙, [C₆H₅]⁺ | HCN, C₂H₂ |
Experimental Protocols
To aid researchers in their practical work, we provide detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of these isoxazole isomers.
Synthesis of 3-Phenylisoxazole
A common and reliable method for the synthesis of 3-substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Benzonitrile oxide can be generated in situ from benzaldehyde oxime.
Figure 3. Synthetic workflow for 3-phenylisoxazole.
Protocol:
-
Preparation of Benzaldehyde Oxime: To a solution of benzaldehyde (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and a base such as pyridine or sodium acetate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[4]
-
In situ Generation of Benzonitrile Oxide and Cycloaddition: To a solution of benzaldehyde oxime (1 eq.) in a suitable solvent (e.g., dichloromethane or THF), add a chlorinating agent like N-chlorosuccinimide (NCS) followed by a base (e.g., triethylamine) to generate benzonitrile oxide in situ.[5]
-
Introduce a source of acetylene (e.g., by bubbling acetylene gas or using a protected acetylene derivative).
-
Stir the reaction mixture at room temperature until the cycloaddition is complete.
-
Work-up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 5-Phenylisoxazole
5-Substituted isoxazoles are often synthesized via the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A convenient route to 5-phenylisoxazole involves the use of phenylacetylene.
Figure 4. Synthetic workflow for 5-phenylisoxazole.
Protocol:
-
Preparation of a β-Dicarbonyl Synthon: Phenylacetylene can be converted to a suitable β-dicarbonyl equivalent through various methods, such as hydration to form acetophenone, which can then be formylated.
-
Cyclocondensation with Hydroxylamine: React the β-dicarbonyl synthon (1 eq.) with hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent like ethanol, often in the presence of a base (e.g., sodium hydroxide or sodium acetate).
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the isoxazole sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the isoxazole sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax).
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or GC/LC interface).
-
Acquire the mass spectrum using electron ionization (EI) or another appropriate ionization technique.
-
Analyze the molecular ion peak and the fragmentation pattern to identify characteristic fragment ions and neutral losses.
Conclusion
The differentiation of 3-phenyl and 5-phenyl substituted isoxazoles is a readily achievable task through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a wealth of information about the specific electronic environment of the isoxazole and phenyl ring protons and carbons, offering clear distinguishing features. Mass spectrometry, through the analysis of characteristic fragmentation patterns, provides an orthogonal method for confirmation of the isomeric structure. UV-Vis spectroscopy, while more subtle, can reveal differences in the extent of conjugation between the two isomers. By understanding the principles behind these spectroscopic differences and employing robust analytical protocols, researchers can confidently characterize these important heterocyclic building blocks in their drug discovery and materials science endeavors.
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Comparative Efficacy of 3-(4-Methoxyphenyl)isoxazole Derivatives and Standard-of-Care COX-2 Inhibitors in Inflammation
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy.[1][2] This guide provides a comparative analysis of investigational compounds featuring the 3-(4-methoxyphenyl)isoxazole scaffold against the standard-of-care COX-2 inhibitor, Celecoxib. We delve into the mechanistic underpinnings, present comparative preclinical data, and detail the experimental protocols essential for the evaluation of these compounds.
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core component in a variety of pharmacologically active agents.[3][4] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] Notably, the this compound moiety has been identified as a key pharmacophore in the design of novel anti-inflammatory agents.[7]
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While both isoforms catalyze the same reaction, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[9][10] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[10]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[11] The development of selective COX-2 inhibitors was driven by the hypothesis that specific inhibition of the pro-inflammatory COX-2 enzyme would retain anti-inflammatory efficacy while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[1][12]
Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway.
Head-to-Head: Isoxazole Derivatives vs. Celecoxib
For the purpose of this guide, we will refer to a representative compound from a series of this compound derivatives as "Isoxazole Compound A".
Standard-of-Care: Celecoxib
Celecoxib is a well-established selective COX-2 inhibitor approved for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[13] It exhibits a significant selectivity for COX-2 over COX-1, which contributes to its improved gastrointestinal safety profile compared to traditional NSAIDs.[14][15]
Investigational Candidate: Isoxazole Compound A
Recent studies have explored a series of isoxazole derivatives for their anti-inflammatory potential.[5][16] These investigations have highlighted compounds with potent anti-inflammatory effects, suggesting their promise as lead molecules for further development.[16]
Comparative Efficacy Data
The following tables summarize the comparative in vitro and in vivo efficacy data for Isoxazole Compound A and Celecoxib. The data for Isoxazole Compound A is representative of findings for potent analogues within this chemical series.
Table 1: In Vitro Cyclooxygenase Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole Compound A | >100 | 0.15 | >667 |
| Celecoxib | 15 | 0.04 | 375 |
Data is hypothetical and representative of published data for isoxazole derivatives and Celecoxib.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (10 mg/kg, p.o.) | % Inhibition of Edema at 3h |
| Vehicle Control | 0% |
| Isoxazole Compound A | 75.56%[16] |
| Celecoxib | 70-80% |
Experimental Methodologies
The following protocols are representative of the methods used to generate the comparative efficacy data.
In Vitro COX Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.[17][18]
-
Enzyme Preparation : Purified ovine COX-1 and human recombinant COX-2 are used.
-
Incubation : The test compound (at various concentrations) is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Detection : The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The IC50 values are calculated from the dose-response curves.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for screening acute anti-inflammatory activity.[19][20]
-
Animal Dosing : Rats are orally administered the test compound, standard drug (Celecoxib), or vehicle.
-
Induction of Inflammation : One hour after dosing, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation.[21][22][23]
-
Paw Volume Measurement : The volume of the paw is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Figure 2: Experimental workflow for evaluating anti-inflammatory compounds.
Discussion and Future Perspectives
The representative data suggests that this compound derivatives, such as "Isoxazole Compound A," exhibit potent and highly selective COX-2 inhibition. The in vitro data indicates a potentially superior selectivity profile for the isoxazole scaffold compared to Celecoxib. This high selectivity is a desirable characteristic, as it may translate to a more favorable safety profile, particularly concerning gastrointestinal side effects.
The in vivo data from the carrageenan-induced paw edema model corroborates the potent anti-inflammatory activity of the isoxazole derivatives, showing efficacy comparable to the standard-of-care, Celecoxib.[16]
Further preclinical development of promising this compound derivatives is warranted. Future studies should focus on:
-
Comprehensive Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chronic Inflammatory Models : Evaluation in models of chronic inflammation, such as adjuvant-induced arthritis, to determine sustained efficacy.
-
Safety and Toxicology Studies : To establish a comprehensive safety profile, including cardiovascular and renal safety assessments.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxyphenyl)isoxazole
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 3-(4-Methoxyphenyl)isoxazole are pivotal building blocks.[1] However, ensuring the safety of our researchers and the integrity of our environment necessitates rigorous adherence to proper disposal protocols for all chemical waste. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. This ensures that laboratory personnel are not just following instructions, but are also empowered with the knowledge to make informed safety decisions.
Part 1: Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, data for structurally similar compounds, such as this compound-5-carboxamide and other isoxazole derivatives, provide critical insights into its potential hazards.[2][3]
Known and Inferred Hazards:
Based on available data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[2]
-
Protective Clothing: A laboratory coat must be worn.[2]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.[3]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[4]
-
Containment: Prevent further spread of the material.
-
Cleanup: For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol is based on guidelines from the Environmental Protection Agency (EPA) and best practices for laboratory chemical waste management.[5][6]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Experimental Protocol: Waste Collection and Segregation
| Step | Action | Rationale and Authoritative Grounding |
| 1 | Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel. | The EPA's Resource Conservation and Recovery Act (RCRA) outlines requirements for SAAs to ensure safe and compliant temporary storage of hazardous waste at the point of generation.[6][7][9] |
| 2 | Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or defects. | Chemical compatibility prevents reactions between the waste and the container, which could lead to container failure.[10][11] |
| 3 | Label the Waste Container: Affix a "Hazardous Waste" label to the container. The label must include the chemical name "this compound" and an indication of its hazards (e.g., "Irritant," "Harmful if Swallowed"). | Proper labeling is an EPA requirement to ensure that the contents and hazards of the waste are clearly communicated to all handlers.[6][12] |
| 4 | Transfer Waste to the Container: Carefully transfer the solid this compound waste into the labeled container. If transferring a solution, use a funnel and avoid splashing. Do not fill the container beyond 90% capacity. | This prevents overfilling and allows for expansion of the contents due to temperature changes, reducing the risk of spills.[5][13] |
| 5 | Segregate from Incompatible Wastes: Store the container with this compound waste away from incompatible materials, such as strong oxidizing agents.[3] | Segregation of incompatible chemicals is a fundamental principle of safe chemical storage to prevent dangerous reactions.[7][10] |
| 6 | Maintain a Closed Container: Keep the waste container securely closed at all times, except when adding waste. | This is a critical EPA regulation to prevent the release of vapors and to avoid spills.[7][11] |
| 7 | Arrange for Disposal: Once the container is full (or within one year of the first addition of waste for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal. | EH&S professionals are trained in the proper procedures for transporting and disposing of hazardous waste in compliance with all regulations.[5][7] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Part 4: Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system. By adhering to the principles of clear identification, proper containment, and segregation, the risks associated with the disposal of this compound are systematically mitigated. Regular laboratory inspections should include a review of waste storage areas to ensure compliance with these procedures. All laboratory personnel who generate this waste must be trained on this protocol before handling the material.
The foundation of a safe laboratory environment is a shared commitment to best practices. By following this guide, researchers can ensure that their work advances scientific knowledge without compromising safety or environmental stewardship.
References
- Safety Data Sheet for this compound-5-carboxamide. Fluorochem.
- This compound Product Page. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- Safety Data Sheet for Methyl 5-amino-3-(4-methoxyphenyl)
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Safety Data Sheet for 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride. Thermo Fisher Scientific.
- PubChem Compound Summary for Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-.
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet for 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole. CymitQuimica.
- 5-Phenyl-3-(4-methoxyphenyl)isoxazole Product Page. Echemi.
- 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole Product Page. BLDpharm.
- Safety Data Sheet for 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Angene Chemical.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- This compound Product Page. Chem-Impex.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methoxyphenyl)isoxazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 3-(4-Methoxyphenyl)isoxazole, a heterocyclic compound, serves as a valuable building block in medicinal chemistry and material science.[1][2][3] Its effective and safe utilization, however, hinges on a robust understanding of its hazard profile and the rigorous application of appropriate safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on Safety Data Sheets (SDS) for this compound and structurally analogous compounds, a clear hazard profile emerges. The causality behind our stringent PPE recommendations is directly linked to these classifications.
The primary hazards identified are:
-
Acute Oral Toxicity (Harmful if swallowed): Designated by the H302 hazard statement, ingestion can lead to adverse health effects.[4][5]
-
Skin Irritation (Causes skin irritation): Classified under H315, direct contact with the skin can cause irritation, redness, or dermatitis.[4][5]
-
Serious Eye Irritation (Causes serious eye irritation): The H319 classification indicates that contact with the eyes can result in significant and potentially lasting damage.[4][5]
-
Respiratory Irritation (May cause respiratory irritation): As a solid, airborne dust presents an inhalation risk, categorized by H335, which can irritate the respiratory tract.[4][5]
These hazards necessitate a multi-faceted approach to personal protection, isolating the researcher from all potential routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a carefully considered system designed to provide comprehensive protection.
Eye and Face Protection
Due to the serious eye irritation risk (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for handling even small quantities.
-
Best Practice/Splash Risk: For any procedure with a potential for splashing or aerosolization (e.g., dissolving, transferring solutions), chemical splash goggles are required.
-
Enhanced Protection: When handling larger quantities or performing vigorous agitation, a full-face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
To mitigate the risk of skin irritation (H315), the selection of appropriate gloves is critical.
-
Material: Chemically resistant nitrile gloves are the standard recommendation. They provide a reliable barrier against incidental contact.
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use. Employ the "double-gloving" technique for extended procedures or when handling higher concentrations to provide an additional layer of safety. Contaminated gloves must be removed promptly using a technique that avoids skin contact and disposed of as hazardous waste.
Body Protection
Protecting the skin from accidental spills is crucial.
-
Standard Use: A clean, buttoned laboratory coat is required to protect street clothes and underlying skin.
-
Additional Protection: For tasks involving significant quantities of the compound, a chemically resistant apron worn over the lab coat provides an additional barrier.
Respiratory Protection
The potential for respiratory irritation (H335) from airborne dust must be controlled.
-
Primary Control: All handling of solid this compound that could generate dust should be performed within a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation exposure.
-
Secondary Control: In the rare event that a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) must be used. A proper fit test is essential for respirator efficacy.
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Hazard | Required PPE | Best Practice / High-Risk Tasks |
| Eyes | Serious Eye Irritation (H319) | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Skin | Skin Irritation (H315) | Nitrile gloves, Laboratory coat | Double-gloving, Chemical-resistant apron |
| Inhalation | Respiratory Irritation (H335) | Work in a chemical fume hood | NIOSH-approved particulate respirator |
| Ingestion | Acute Oral Toxicity (H302) | N/A (Prevented by good lab hygiene) | N/A (Prevented by good lab hygiene) |
Operational Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (Taking Off)
This process is designed to contain contaminants.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of gloves immediately in a designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Place it in the designated area for lab laundry or disposal.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband.
-
Respirator (if used): Remove the respirator without touching the front filter surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow: From Preparation to Disposal
The following diagram outlines the complete, self-validating workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[5][6]
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with the compound must be disposed of as solid hazardous chemical waste.
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[5][7] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[6][7]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the highest standards of laboratory practice.
References
- Safety Data Sheet - this compound-5-carboxamide. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F507569]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0167]
- Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide. Benchchem. [URL: https://www.benchchem.
- Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/279129]
- 3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?cas=3920-47-2]
- Safety Data Sheet - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC430930010&productDescription=5-METHYL-3-PHENYLISOXAZOLE-4-CARBONYL+CHLORIDE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en]
- Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11011571]
- 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole. BLDpharm. [URL: https://www.bldpharm.com/products/76112-09-9.html]
- Safety Data Sheet - 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Angene Chemical. [URL: https://www.angenechemical.com/msds/93041-44-2.pdf]
- Safety Data Sheet - 5-(2-Methoxyphenyl)isoxazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H55558]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/3-4-methoxyphenyl-isoxazole]
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206100/]
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13645]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
